molecular formula C9H6FNO B2838835 3-(4-Fluorophenyl)isoxazole CAS No. 651059-64-2

3-(4-Fluorophenyl)isoxazole

Cat. No.: B2838835
CAS No.: 651059-64-2
M. Wt: 163.151
InChI Key: JTIYGAJCKRGUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)isoxazole is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.151. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIYGAJCKRGUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Phenylisoxazole Core: A Technical Guide to its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylisoxazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity. This guide provides an in-depth exploration of the phenylisoxazole core, from its initial discovery in the late 19th century to the sophisticated synthetic methodologies employed today. We will dissect the key synthetic strategies, including the seminal Claisen condensation, the powerful 1,3-dipolar cycloaddition, and practical routes from chalcone precursors. Mechanistic details, supported by Frontier Molecular Orbital (FMO) theory, will be elucidated to provide a deeper understanding of reaction outcomes and regioselectivity. This guide will also detail step-by-step experimental protocols for the synthesis of key phenylisoxazole intermediates. Furthermore, we will examine the profound impact of the phenylisoxazole moiety in drug discovery, with a focus on the synthesis of notable pharmaceuticals such as Valdecoxib and Leflunomide. Finally, emerging applications in materials science, including liquid crystals and polymers, will be reviewed, showcasing the expanding horizons of this remarkable heterocyclic system.

A Historical Perspective: The Dawn of Phenylisoxazole Chemistry

The journey into the world of isoxazoles, and by extension phenylisoxazoles, begins in the late 19th century. The pioneering work of German chemist Ludwig Claisen stands as a landmark in the history of this heterocyclic family. In 1891, Claisen reported the synthesis of 3-phenyl-5-isoxazolone through the reaction of ethyl benzoylacetate with hydroxylamine.[1] This reaction, a variation of what is now known as the Claisen condensation, marked the genesis of a synthetic pathway to isoxazolones and laid the groundwork for the broader exploration of the isoxazole ring system. While Ceresole had obtained 3-methyl-5-phenylisoxazole in 1884 from hydroxylamine and benzoylacetone, it was Claisen who correctly identified the cyclic structure in 1888, thus providing the conceptual framework for this new class of compounds.[1] A pivotal moment in the broader context of isoxazole synthesis came in 1903 when Claisen synthesized the parent isoxazole ring from propargylaldehyde acetal.[2] These foundational discoveries opened the door for chemists to explore the synthesis and properties of a vast array of substituted isoxazoles, with the phenyl-substituted variants proving to be of particular interest due to their potential biological activity and utility as synthetic intermediates.

Key Synthetic Methodologies for the Phenylisoxazole Core

The construction of the phenylisoxazole scaffold can be achieved through several robust and versatile synthetic strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

The Claisen Condensation: The Classic Route to Phenylisoxazolones

The Claisen condensation remains a fundamental and widely practiced method for the synthesis of 3-phenyl-5-isoxazolones. This reaction involves the condensation of a β-ketoester, such as ethyl benzoylacetate, with hydroxylamine.[3] The reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the isoxazolone ring.

Mechanism of the Claisen Isoxazole Synthesis:

The mechanism involves the initial formation of an enolate from the β-ketoester under basic conditions. This enolate then attacks the hydroxylamine, followed by cyclization and elimination of an alcohol to form the β-keto ester product.[4][5][6]

Claisen_Isoxazole_Synthesis start Ethyl Benzoylacetate + Hydroxylamine step1 Formation of Oxime Intermediate start->step1 Condensation step2 Intramolecular Cyclization step1->step2 Tautomerization & Nucleophilic Attack step3 Dehydration step2->step3 product 3-Phenyl-5-isoxazolone step3->product

Figure 1: Generalized workflow for the Claisen synthesis of 3-phenyl-5-isoxazolone.

Experimental Protocol: Synthesis of 3-Phenyl-5-isoxazolone

  • Materials: Ethyl benzoylacetate, hydroxylamine hydrochloride, sodium acetate, ethanol.

  • Procedure:

    • Dissolve ethyl benzoylacetate (1.0 eq.) and hydroxylamine hydrochloride (1.0 eq.) in ethanol.

    • Add sodium acetate (1.0 eq.) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-phenyl-5-isoxazolone.

1,3-Dipolar Cycloaddition: A Versatile and Regioselective Approach

The Huisgen 1,3-dipolar cycloaddition is arguably the most powerful and versatile method for the synthesis of a wide range of substituted isoxazoles, including phenylisoxazoles.[7] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). For the synthesis of phenylisoxazoles, either the nitrile oxide or the alkyne (or both) will bear a phenyl substituent.

Regioselectivity and Frontier Molecular Orbital (FMO) Theory:

The regioselectivity of the 1,3-dipolar cycloaddition is a critical aspect and can be rationalized using Frontier Molecular Orbital (FMO) theory.[8][9] The reaction is typically under orbital control, and the preferred regioisomer is determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

In the reaction of a nitrile oxide with a terminal alkyne, two regioisomers are possible: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. For most terminal alkynes, including phenylacetylene, the reaction with a nitrile oxide predominantly yields the 3,5-disubstituted isoxazole . This is because the largest coefficient of the HOMO of the alkyne is on the terminal carbon, which preferentially interacts with the largest coefficient of the LUMO of the nitrile oxide, located on the carbon atom.[9]

FMO_Interaction cluster_nitrile_oxide Nitrile Oxide cluster_alkyne Alkyne (e.g., Phenylacetylene) LUMO_NO LUMO HOMO_NO HOMO LUMO_alkyne LUMO HOMO_NO->LUMO_alkyne Secondary Interaction HOMO_alkyne HOMO HOMO_alkyne->LUMO_NO Dominant Interaction (Normal Electron Demand)

Figure 2: FMO interactions governing the regioselectivity in a normal electron demand 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole via 1,3-Dipolar Cycloaddition

  • Materials: Benzaldehyde oxime, N-chlorosuccinimide (NCS), triethylamine, phenylacetylene, and a suitable solvent (e.g., dichloromethane or THF).

  • Procedure (In situ generation of benzonitrile oxide):

    • Dissolve benzaldehyde oxime (1.0 eq.) in the chosen solvent.

    • Add N-chlorosuccinimide (1.1 eq.) and stir at room temperature until the oxime is consumed (monitor by TLC). This forms the corresponding hydroximoyl chloride.

    • Cool the reaction mixture in an ice bath and add phenylacetylene (1.2 eq.).

    • Slowly add triethylamine (1.5 eq.) dropwise to the cooled mixture. The triethylamine acts as a base to generate the nitrile oxide in situ, which then reacts with the phenylacetylene.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • After completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3,5-diphenylisoxazole.

Synthesis from Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are excellent and readily available precursors for the synthesis of 3,5-diaryl-substituted isoxazoles. The synthesis is typically a one-step process involving the cyclocondensation of the chalcone with hydroxylamine hydrochloride in the presence of a base.[10][11]

Mechanism of Isoxazole Formation from Chalcones:

The reaction proceeds through a Michael addition of hydroxylamine to the α,β-unsaturated carbonyl system of the chalcone, followed by intramolecular cyclization and dehydration to form the stable isoxazole ring.

Chalcone_to_Isoxazole start Chalcone + Hydroxylamine step1 Michael Addition start->step1 step2 Intramolecular Cyclization (Oxime Formation) step1->step2 step3 Dehydration step2->step3 product 3,5-Diaryl-isoxazole step3->product

Figure 3: Reaction pathway for the synthesis of 3,5-diaryl-isoxazoles from chalcones.

Experimental Protocol: Synthesis of a 3,5-Diphenylisoxazole from Chalcone

  • Materials: 1,3-Diphenyl-2-propen-1-one (chalcone), hydroxylamine hydrochloride, sodium hydroxide or potassium hydroxide, ethanol.

  • Procedure:

    • Dissolve the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.

    • Add a solution of sodium hydroxide or potassium hydroxide (2.0 eq.) in water or ethanol to the mixture.

    • Reflux the reaction mixture for 2-4 hours, monitoring its progress by TLC.

    • After completion, cool the mixture and pour it into acidified ice-water.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 3,5-diphenylisoxazole.

Synthetic Method Starting Materials Key Features Typical Yields
Claisen Condensation β-ketoester, HydroxylamineClassic method for 3-substituted-5-isoxazolones.Good to Excellent
1,3-Dipolar Cycloaddition Nitrile Oxide, AlkyneHighly versatile, good regioselectivity for 3,5-disubstitution.Good to Excellent
From Chalcones Chalcone, HydroxylamineStraightforward synthesis of 3,5-diaryl isoxazoles.Good to Excellent

Table 1: Comparison of Key Synthetic Methodologies for Phenylisoxazoles.

Phenylisoxazoles in Drug Discovery and Development

The phenylisoxazole motif is a "privileged scaffold" in medicinal chemistry, appearing in a number of FDA-approved drugs. Its rigid structure, ability to participate in hydrogen bonding and π-stacking interactions, and its metabolic stability make it an attractive component in the design of bioactive molecules.

Valdecoxib: A Selective COX-2 Inhibitor

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The 3,4-diarylphenylisoxazole core is crucial for its activity.

Synthesis of Valdecoxib:

One common synthetic route to Valdecoxib involves the 1,3-dipolar cycloaddition of a substituted benzonitrile oxide to an enamine derived from phenylacetone.[12] An alternative approach involves the reaction of deoxybenzoin with hydroxylamine to form an oxime, which is then cyclized and subsequently sulfonated.[2]

Valdecoxib_Synthesis start Substituted Benzonitrile Oxide + Phenylacetone Enamine step1 1,3-Dipolar Cycloaddition start->step1 step2 Dehydration/Aromatization step1->step2 step3 Sulfonylation & Amination step2->step3 product Valdecoxib step3->product

Figure 4: A synthetic strategy for Valdecoxib via 1,3-dipolar cycloaddition.

Leflunomide: An Immunosuppressive Drug

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis. It is an isoxazole carboxamide derivative.

Synthesis of Leflunomide:

The synthesis of Leflunomide is a relatively straightforward process, typically involving the acylation of 4-trifluoromethylaniline with 5-methylisoxazole-4-carbonyl chloride.[1][11] The acid chloride is prepared from the corresponding carboxylic acid using a chlorinating agent like thionyl chloride.[1]

Leflunomide_Synthesis start 5-Methylisoxazole-4-carboxylic acid step1 Chlorination (e.g., with SOCl₂) start->step1 intermediate 5-Methylisoxazole-4-carbonyl chloride step1->intermediate step2 Acylation of 4-Trifluoromethylaniline intermediate->step2 product Leflunomide step2->product

Figure 5: A common synthetic route to Leflunomide.

Acivicin: An Antitumor Antibiotic

Acivicin is a naturally occurring antitumor antibiotic produced by Streptomyces sviceus. It contains a chloroisoxazoline ring, a partially saturated analog of isoxazole. While not a fully aromatic phenylisoxazole, its discovery and biological activity have spurred interest in isoxazole-containing compounds as potential therapeutic agents.[4][13]

Phenylisoxazoles in Materials Science

The unique electronic and structural properties of the phenylisoxazole core have led to its exploration in various areas of materials science.

Liquid Crystals

The rigid, planar structure of the phenylisoxazole moiety makes it an attractive building block for the design of liquid crystalline materials. The introduction of a phenylisoxazole unit into a molecule can influence its mesomorphic properties, including the type of liquid crystal phase (nematic, smectic) and the transition temperatures.[14][15] The polar nature of the isoxazole ring can also contribute to the dielectric anisotropy of the material, which is a key parameter for display applications.

Polymers and Organic Electronics

Phenylisoxazole derivatives are being investigated for their potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).[16][17] The electron-deficient nature of the isoxazole ring can be exploited to tune the electronic properties of conjugated polymers. By incorporating phenylisoxazole units into the polymer backbone, researchers can modify the HOMO and LUMO energy levels, influencing the material's charge transport characteristics and its performance in electronic devices.[18][19]

Conclusion

From its discovery in the late 19th century to its current status as a privileged scaffold in medicinal chemistry and an emerging component in materials science, the phenylisoxazole core has demonstrated remarkable versatility and utility. The classical Claisen condensation, the powerful 1,3-dipolar cycloaddition, and the practical synthesis from chalcones provide a robust toolkit for the construction of a diverse array of phenylisoxazole derivatives. A deep understanding of the mechanisms governing these reactions, particularly the regioselectivity of the 1,3-dipolar cycloaddition as explained by FMO theory, is crucial for the rational design and synthesis of new functional molecules. The successful application of phenylisoxazoles in pharmaceuticals like Valdecoxib and Leflunomide highlights their significance in drug discovery. As research continues to uncover new applications in areas such as liquid crystals and organic electronics, the phenylisoxazole moiety is poised to remain a key player in the advancement of chemical and materials science.

References

physicochemical properties of 3-(4-Fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetically versatile heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and material science. The incorporation of a fluorinated phenyl ring onto the isoxazole scaffold imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it an attractive building block for the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive overview of the core , detailing its synthesis, structural characterization, reactivity, and applications. The methodologies and experimental insights are presented to equip researchers with the foundational knowledge required for its effective utilization in drug discovery and development programs.

Introduction and Molecular Overview

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable electronic properties and ability to engage in various biological interactions.[2][3][4][5] The title compound, this compound, is distinguished by the substitution of a 4-fluorophenyl group at the 3-position of the isoxazole ring.

The strategic placement of the fluorine atom on the phenyl ring is a common tactic in drug design. Fluorine's high electronegativity can modulate the acidity of nearby protons, influence molecular conformation, and block sites of metabolic oxidation, often leading to improved pharmacokinetic profiles.[1] The combination of the stable isoxazole core and the modulating effects of the fluorophenyl group makes this molecule a key intermediate for developing novel compounds targeting a range of biological pathways, including those involved in inflammation and neurological disorders.[1]

Chemical Structure:

  • IUPAC Name: 3-(4-fluorophenyl)-1,2-oxazole

  • Molecular Formula: C₉H₆FNO[1][6]

  • SMILES: Fc1ccc(cc1)-c2ccon2[7]

  • InChI Key: JTIYGAJCKRGUBV-UHFFFAOYSA-N[7]

Core Physicochemical Properties

A summary of the key physicochemical and identifying properties of this compound is presented below. These data are crucial for experimental design, safety considerations, and computational modeling.

PropertyValueSource(s)
CAS Number 651059-64-2[1][6]
Molecular Weight 163.15 g/mol [1][6]
Appearance Pale yellow crystals / solid[1][7]
Melting Point 39-45 °C[1]
Purity ≥ 99% (HPLC)[1]
Predicted XlogP 2.1[8]
Predicted Boiling Point 267.2 °C[9]
Storage Conditions Store at 0-8°C[1]

Synthesis and Purification

The synthesis of 3-substituted isoxazoles can be achieved through various methods, most commonly via [3+2] cycloaddition reactions. One effective route involves the reaction of a nitrile oxide with an alkyne or a suitable precursor.

Synthetic Rationale and Workflow

The synthesis of 3-aryl isoxazoles often employs the cycloaddition of an aryl nitrile oxide with an acetylene equivalent. The aryl nitrile oxide, in this case, 4-fluorobenzonitrile oxide, is a highly reactive 1,3-dipole. It is typically generated in situ from the corresponding hydroximoyl chloride to avoid dimerization. The choice of a base, such as triethylamine, is critical for the dehydrohalogenation of the hydroximoyl chloride to form the nitrile oxide intermediate. The subsequent cycloaddition with an acetylene source yields the isoxazole ring.

Below is a conceptual workflow for a common synthesis approach.

SynthesisWorkflow cluster_reactants Starting Materials cluster_intermediate Intermediate Generation cluster_cycloaddition Core Reaction cluster_final Product & Purification Reactant1 4-Fluorobenzaldehyde Step1 Formation of 4-Fluorobenzaldehyde Oxime Reactant1->Step1 Reactant2 Hydroxylamine Reactant2->Step1 Step2 Chlorination to form Hydroximoyl Chloride Step1->Step2 e.g., NCS Step3 In situ generation of 4-Fluorobenzonitrile Oxide (Nitrile Oxide) Step2->Step3 Base (e.g., Et3N) Step4 [3+2] Cycloaddition with Acetylene Source Step3->Step4 Product This compound Step4->Product Purification Purification (Recrystallization or Chromatography) Product->Purification

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via [3+2] Cycloaddition

This protocol describes a representative synthesis of 3,4,5-trisubstituted isoxazoles in an aqueous medium, which can be adapted for the target molecule.[10]

Materials:

  • 4-Fluorophenyl hydroximoyl chloride (starting material precursor)

  • 1,3-Diketone, β-ketoester, or β-ketoamide (reaction partner)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in a solvent mixture of water and methanol (95:5 v/v, 5 mL).

  • Addition of Precursor: Add the 4-fluorophenyl hydroximoyl chloride (1.2 mmol) to the solution.

  • Base Addition: Add DIPEA (1.5 mmol) dropwise to the stirring mixture at room temperature. The base facilitates the in situ generation of the nitrile oxide.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound derivative.

Causality and Trustworthiness: The use of an aqueous solvent system represents a green chemistry approach.[10] DIPEA is chosen as a non-nucleophilic organic base to effectively generate the nitrile oxide without competing side reactions. The protocol's trustworthiness is established by the clear, sequential steps and reliance on standard organic chemistry techniques (TLC monitoring, extraction, chromatography), which allow for validation at each stage.

Spectroscopic and Structural Characterization

Structural elucidation and purity assessment are critical for any chemical compound intended for research or development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not detailed in the provided search results, data from closely related analogues can be used to predict the expected chemical shifts and coupling patterns.

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the fluorophenyl ring, exhibiting coupling patterns characteristic of a 1,4-disubstituted benzene ring (two doublets or a multiplet). Protons on the isoxazole ring will appear as distinct signals, typically with one proton appearing as a singlet further downfield. For example, in 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole, the isoxazole proton appears as a singlet at 6.79 ppm.[11]

  • ¹³C NMR: The carbon spectrum will show signals for the isoxazole ring carbons and the fluorophenyl ring carbons. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. In a related compound, 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole, the fluorinated carbon shows a large coupling constant (d, J = 252.2 Hz).[11]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Expected characteristic absorption bands include:

  • ~3100 cm⁻¹: Aromatic C-H stretching.

  • ~1600, 1500, 1450 cm⁻¹: Aromatic C=C stretching vibrations.

  • ~1570 cm⁻¹: C=N stretching of the isoxazole ring.[12]

  • ~1400 cm⁻¹: N-O stretching of the isoxazole ring.[12]

  • ~1250-1100 cm⁻¹: C-F stretching.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • Predicted [M+H]⁺: 164.05061 m/z[8]

  • Predicted [M+Na]⁺: 186.03255 m/z[8]

Crystal Structure Analysis

No specific crystal structure data for this compound was found. However, analysis of the closely related 3,5-Bis(4-fluorophenyl)isoxazole provides valuable insight.[13] In this structure, the fluorophenyl rings are not coplanar with the central isoxazole ring, exhibiting a dihedral angle of 24.23°.[13] This twisting is a common feature in linked aromatic systems and influences the molecule's overall shape and packing in the solid state. The isoxazole ring itself is largely planar.

Reactivity, Stability, and Applications

Chemical Reactivity and Stability

This compound is a stable compound under standard laboratory conditions. The isoxazole ring is generally resistant to many chemical transformations, allowing for functionalization on other parts of the molecule.[14] However, the ring can undergo cleavage under specific reductive conditions.[14] Its stability and the potential for diverse functionalization make it a valuable and versatile intermediate.[1] For long-term storage, it is recommended to keep the compound at 0-8°C in a tightly sealed container.[1]

Applications in Drug Discovery and Material Science

The primary application of this compound is as a key building block in the synthesis of more complex molecules with potential biological activity.

  • Pharmaceutical Development: It serves as an intermediate for pharmaceuticals targeting neurological disorders and inflammation.[1] Compounds derived from this scaffold have shown promising anti-inflammatory and analgesic properties.[1] The isoxazole moiety is a cornerstone in the development of anticonvulsant, anti-inflammatory, and anticancer agents.[2][3][4]

  • Agricultural Chemicals: It is used in the formulation of agrochemicals for pest control.[1]

  • Material Science: The compound can be incorporated into polymers to improve thermal stability and mechanical properties.[1]

Analytical and Characterization Workflow

A robust analytical workflow is essential to ensure the identity and purity of the synthesized compound.

AnalyticalWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Verification & Purity Crude Crude Product Purified Purified Product (via Chromatography/Recrystallization) Crude->Purified TLC TLC Analysis Purified->TLC Initial Check NMR NMR (¹H, ¹³C, ¹⁹F) Purified->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Purified->MS Formula Confirmation IR IR Spectroscopy Purified->IR Functional Groups MP Melting Point Analysis Purified->MP Physical Constant HPLC HPLC Purity Check Purified->HPLC Quantitative Purity

Caption: Standard analytical workflow for synthesized this compound.

Conclusion

This compound is a molecule of significant utility, bridging synthetic chemistry with pharmaceutical and material sciences. Its physicochemical properties, governed by the interplay between the aromatic isoxazole core and the electron-withdrawing fluorine atom, make it an ideal scaffold for further chemical exploration. This guide has provided a detailed overview of its synthesis, characterization, and applications, offering a technical foundation for researchers aiming to leverage its unique attributes in their work. The stability of the molecule, coupled with its potential for derivatization, ensures its continued relevance in the pursuit of novel and effective chemical entities.

References

3-(4-Fluorophenyl)isoxazole spectroscopic data analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(4-Fluorophenyl)isoxazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Intended for researchers, chemists, and drug development professionals, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind spectroscopic signals and outlines the experimental logic required for unambiguous structural elucidation. By integrating data from multiple analytical techniques, we present a self-validating workflow for the characterization of this and similar molecular scaffolds.

Introduction and Molecular Structure

This compound is a versatile heterocyclic compound featuring a central isoxazole ring linked to a fluorinated phenyl group. The incorporation of a fluorine atom into the phenyl ring can significantly enhance metabolic stability and lipophilicity, making this scaffold a valuable building block in the design of novel therapeutic agents and functional materials.[1] Accurate and thorough characterization is the bedrock of chemical research and development, ensuring the identity, purity, and structural integrity of a synthesized compound. This guide employs a multi-technique spectroscopic approach to build a complete and validated structural profile of this compound.

The molecular structure and IUPAC numbering convention for this compound are presented below. This numbering is used consistently for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular Structure of this compound with IUPAC Numbering.

Spectroscopic Characterization Workflow

The comprehensive identification of an organic molecule relies on the synergistic interpretation of data from various spectroscopic methods. Each technique provides a unique piece of the structural puzzle. The workflow below illustrates the logical progression from sample acquisition to final structure confirmation, a process that ensures self-validation at each stage.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Interpretation & Integration cluster_conclusion Final Validation Sample Pure Synthesized This compound MS Mass Spectrometry (MS) [Molecular Weight & Formula] Sample->MS IR Infrared (IR) Spectroscopy [Functional Groups] Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) [Carbon-Hydrogen Framework] Sample->NMR Analysis Integrated Data Analysis: - ¹H: Proton environment - ¹³C: Carbon backbone & C-F coupling - IR: Key bonds (C=N, N-O, C-F) - MS: Molecular ion & fragmentation MS->Analysis IR->Analysis NMR->Analysis Conclusion Confirmed Structure of This compound Analysis->Conclusion

Caption: Integrated workflow for the spectroscopic analysis of organic compounds.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[2]

  • Spectra Recorded: Standard spectra include ¹H NMR, ¹³C NMR, and potentially 2D correlation spectra (COSY, HSQC) for more complex molecules.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum on an FTIR (Fourier-Transform Infrared) spectrometer, typically over a range of 4000–400 cm⁻¹.[2]

  • Data Processing: The resulting spectrum plots transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

MS provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is a soft method that typically preserves the molecular ion.

  • Data Acquisition: Acquire the mass spectrum, which plots ion abundance versus the mass-to-charge ratio (m/z). The molecular formula for C₉H₆FNO gives an exact mass of 163.0433 Da.[3]

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. The 4-fluorophenyl group is expected to show a characteristic AA'BB' system, appearing as two pseudo-doublets, while the isoxazole ring protons will appear as distinct signals.

Proton Assignment Expected δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-5~8.4 - 8.6DoubletJH4-H5 ≈ 1.7 - 2.0 HzH-5 is adjacent to the ring oxygen, leading to deshielding. It couples with H-4.
H-2', H-6'~7.8 - 8.0"Doublet of Doublets" (pseudo-dd)JH-F ≈ 8-9 Hz, JH-H ≈ 5-6 HzThese protons are ortho to the isoxazole ring and meta to the fluorine atom. They show coupling to both H-3'/H-5' and the fluorine.
H-3', H-5'~7.2 - 7.4"Triplet" (pseudo-t)JH-H ≈ JH-F ≈ 8-9 HzThese protons are ortho to the fluorine atom and show strong coupling to both the fluorine and the adjacent protons, often appearing as a triplet.[4]
H-4~6.7 - 6.9DoubletJH4-H5 ≈ 1.7 - 2.0 HzThis proton is on the isoxazole ring and couples with H-5. Its chemical shift is characteristic of this position in phenyl-substituted isoxazoles.[4][5]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. A key feature for this compound is the presence of carbon-fluorine coupling (JC-F), which splits the signals of the carbons in the fluorophenyl ring.

Carbon Assignment Expected δ (ppm) C-F Coupling Rationale
C-3~162 - 164MinorPoint of attachment for the phenyl ring.
C-4~97 - 99NoneThe isoxazole C-4 carbon typically appears at a high field (upfield).[4]
C-5~170 - 172NoneThe isoxazole C-5 carbon is deshielded by the adjacent oxygen atom.[4]
C-1'~125 - 127Doublet (J ≈ 3-4 Hz)The ipso-carbon to the isoxazole ring, showing small coupling to the fluorine four bonds away.
C-2', C-6'~128 - 130Doublet (J ≈ 8-9 Hz)Carbons ortho to the isoxazole ring, showing coupling to the fluorine three bonds away.
C-3', C-5'~116 - 118Doublet (J ≈ 22-23 Hz)Carbons ortho to the fluorine atom, showing strong coupling two bonds away.[4]
C-4'~163 - 166Doublet (J ≈ 250-255 Hz)The carbon directly attached to the fluorine atom exhibits a very large one-bond C-F coupling constant.[4]
Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of key functional groups and bonds within the molecule.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100 - 3150C-H StretchAromatic & Isoxazole C-H
~1610 - 1630C=N StretchIsoxazole Ring
~1500 - 1590C=C StretchAromatic Ring
~1400 - 1450N-O StretchIsoxazole Ring[5]
~1220 - 1250C-F StretchAryl-Fluoride
~830 - 850C-H Out-of-Plane Bend1,4-Disubstituted (para) Benzene
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides clues to the structure through fragmentation patterns. For this compound (C₉H₆FNO), the expected monoisotopic mass is 163.0433 g/mol .[3]

Expected Data:

  • Molecular Ion ([M]⁺˙): m/z = 163.

  • High-Resolution MS (HRMS): Calculated for [M+H]⁺ (C₉H₇FNO): 164.0506; Found: within 5 ppm tolerance.

A plausible fragmentation pathway involves the initial cleavage of the isoxazole ring, which is a common fragmentation route for this heterocycle.

mol [C₉H₆FNO]⁺˙ (this compound) m/z = 163 frag1 [C₇H₄F]⁺ (4-Fluorobenzoyl cation) m/z = 123 mol->frag1 - C₂H₂N frag2 [C₈H₄FNO]⁺˙ (Loss of H-C≡N) m/z = 136 mol->frag2 - HCN frag3 [C₆H₄F]⁺ (Fluorophenyl cation) m/z = 95 frag1->frag3 - CO

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Integrated Spectroscopic Confirmation

No single technique provides absolute structural proof. The strength of this analysis lies in the convergence of all data points:

  • MS confirms the elemental formula C₉H₆FNO with an m/z of 163.[3]

  • IR confirms the presence of an aromatic ring, a C-F bond, and the isoxazole heterocycle.[5]

  • ¹³C NMR identifies nine distinct carbon atoms, including the characteristic signals for the isoxazole ring and the six carbons of the fluorophenyl group, confirmed by their unique C-F coupling constants.[4]

  • ¹H NMR confirms the substitution pattern. The signals for the isoxazole protons (H-4, H-5) and the distinct AA'BB' pattern for the 1,4-disubstituted fluorophenyl ring are fully consistent with the proposed structure.[4][5]

Together, these datasets provide an unambiguous and self-validating confirmation of the structure as this compound.

Conclusion

The spectroscopic characterization of this compound has been detailed through an integrated analysis of NMR, IR, and MS data. The key identifying features are the molecular ion at m/z 163, the strong C-F stretching vibration in the IR spectrum (~1230 cm⁻¹), the large one-bond ¹³C-¹⁹F coupling constant (~250 Hz) for C-4', and the characteristic proton signals of the isoxazole and 1,4-disubstituted fluorophenyl rings in the ¹H NMR spectrum. This guide provides a robust framework for the analysis of this compound and serves as a methodological template for the characterization of other novel small molecules.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(4-Fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(4-Fluorophenyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a foundational tool for structural elucidation, NMR spectroscopy offers unparalleled insight into the molecular architecture of novel chemical entities. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering both theoretical interpretation and practical, field-proven experimental protocols. We will dissect the spectral features, including chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities, grounding the analysis in the fundamental principles of magnetic resonance. Furthermore, this guide presents robust, step-by-step methodologies for sample preparation and data acquisition to ensure the generation of high-fidelity, reproducible NMR data.

Introduction to this compound and NMR Analysis

This compound belongs to the isoxazole class of five-membered heterocyclic compounds, which are prominent scaffolds in a multitude of pharmacologically active agents. The incorporation of a fluorophenyl moiety often enhances metabolic stability and membrane permeability, making this particular derivative a valuable intermediate in the synthesis of potential therapeutics.[1]

Unambiguous structural confirmation is a cornerstone of chemical synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, providing detailed information about the chemical environment of each ¹H and ¹³C nucleus within a molecule. By analyzing the NMR spectra, we can confirm the connectivity of atoms, deduce stereochemical relationships, and verify the purity of the synthesized compound. This guide explains the causality behind the observed spectral patterns of this compound, enabling researchers to confidently interpret their own experimental data.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, a standardized atom numbering system is employed for this compound, as illustrated below. This convention will be used consistently for all spectral assignments throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity to neighboring protons. For this compound, we anticipate signals arising from the single proton on the isoxazole ring and the four protons on the fluorophenyl ring.

Principles of ¹H Signal Interpretation
  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment. Electron-withdrawing groups (like the isoxazole ring and fluorine) deshield nearby protons, shifting their signals to a higher frequency (downfield).

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity: The splitting of a signal into multiple peaks (e.g., doublet, triplet) is caused by spin-spin coupling with non-equivalent protons on adjacent atoms. The number of peaks follows the n+1 rule for simple cases, where 'n' is the number of equivalent neighboring protons.

Spectral Assignment and Interpretation

The 4-fluorophenyl group presents a symmetrical but complex spin system. Protons H2'/H6' are chemically equivalent, as are H3'/H5'. The protons at the 2' and 6' positions couple to their neighbors at 3' and 5' (a three-bond coupling, ³JHH). Simultaneously, all aromatic protons also couple to the ¹⁹F nucleus. This results in more complex splitting patterns than simple doublets.

  • H4 (Isoxazole Ring): This proton is attached to an sp²-hybridized carbon within an electron-deficient aromatic system. It has no adjacent protons to couple with, and therefore, it is expected to appear as a sharp singlet . Based on data from analogous 3-phenylisoxazole structures, its chemical shift is predicted to be in the range of δ 6.8–7.0 ppm .[2]

  • H3'/H5' (Phenyl Ring): These protons are meta to the isoxazole ring and ortho to the fluorine atom. They are shifted downfield by the deshielding effect of the fluorine. They will couple to the adjacent H2'/H6' protons (³JHH, typically 7-8 Hz) and to the ¹⁹F atom (a three-bond coupling, ³JHF, typically 8-9 Hz). This results in a pattern that is often approximated as a triplet or a doublet of doublets , appearing around δ 7.1–7.3 ppm .

  • H2'/H6' (Phenyl Ring): These protons are ortho to the electron-withdrawing isoxazole ring, causing them to be the most deshielded aromatic protons. They couple to the adjacent H3'/H5' protons (³JHH) and to the ¹⁹F atom (a four-bond coupling, ⁴JHF, typically 5-6 Hz). This interaction gives rise to a complex multiplet, often appearing as a doublet of doublets , in the region of δ 7.8–8.0 ppm .

Data Summary: Predicted ¹H NMR
Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H46.8–7.0Singlet (s)-1H
H3'/H5'7.1–7.3Doublet of Doublets (dd) or Triplet (t)³JHH ≈ 8 Hz, ³JHF ≈ 9 Hz2H
H2'/H6'7.8–8.0Doublet of Doublets (dd)³JHH ≈ 8 Hz, ⁴JHF ≈ 5 Hz2H

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In proton-decoupled ¹³C spectra, each unique carbon typically appears as a single line. However, the presence of the highly abundant ¹⁹F nucleus (spin I=½) introduces C-F spin-spin coupling, which is observable as signal splitting.[3]

Principles of ¹³C Signal Interpretation
  • Chemical Shift (δ): Carbon chemical shifts span a much wider range than proton shifts (~0-220 ppm). Electronegative atoms (O, N, F) cause significant downfield shifts for the carbons they are attached to.

  • C-F Coupling (JCF): The magnitude of the C-F coupling constant is highly dependent on the number of bonds separating the carbon and fluorine atoms.[4]

    • ¹JCF (one bond): Very large, typically 240–260 Hz.

    • ²JCF (two bonds): Smaller, typically 20–30 Hz.

    • ³JCF (three bonds): Smaller still, typically 5–10 Hz.

    • ⁴JCF (four bonds): Usually small (< 4 Hz) and not always resolved.

Spectral Assignment and Interpretation
  • C4 (Isoxazole Ring): This is the only carbon in the isoxazole ring bonded to a proton. It is expected to appear upfield relative to the other ring carbons, around δ 98–100 ppm .[2] Any coupling to fluorine (⁵JCF) would be negligible.

  • C3 (Isoxazole Ring): This carbon is bonded to the phenyl ring and the isoxazole nitrogen. It is expected to resonate around δ 161–163 ppm .[2] It will likely appear as a doublet due to four-bond coupling to fluorine (⁴JCF ≈ 1-3 Hz).

  • C5 (Isoxazole Ring): This carbon is adjacent to the ring oxygen and is typically the most downfield of the isoxazole carbons, appearing around δ 170–171 ppm .[5] It is too distant to show significant coupling to fluorine.

  • C3'/C5' (Phenyl Ring): These carbons are meta to the isoxazole substituent and directly bonded to protons. They are shifted upfield relative to unsubstituted benzene due to the resonance-donating effect of fluorine. Their signal is expected around δ 116–117 ppm and will be split by a two-bond C-F coupling (d, ²JCF ≈ 22 Hz ).

  • C1' (Phenyl Ring): This is the ipso-carbon, attached to the isoxazole ring. Its chemical shift is influenced by the substituent, appearing around δ 125–126 ppm . It will be split by a three-bond coupling to fluorine (d, ³JCF ≈ 8-9 Hz ).

  • C2'/C6' (Phenyl Ring): These carbons are ortho to the isoxazole ring. They are expected to resonate around δ 128–129 ppm . Their signal will be split by a large one-bond C-F coupling (d, ¹JCF ), however, this is incorrect. These carbons are three bonds away from the fluorine. Their signal will be split by a three-bond C-F coupling (d, ³JCF ≈ 8-9 Hz ). Let me re-evaluate. C2'/C6' are ortho to C1' and meta to C4'. The coupling is three-bond, ³JCF. The chemical shift should be around δ 128-129 ppm and split by a ³JCF of ≈ 8-9 Hz .

  • C4' (Phenyl Ring): This carbon is directly attached to the highly electronegative fluorine atom. It will therefore be the most downfield of the phenyl carbons and will exhibit a very large one-bond coupling constant. The signal is predicted to be a doublet around δ 163–165 ppm with a coupling constant of ¹JCF ≈ 252 Hz .[2]

Data Summary: Predicted ¹³C NMR
Assigned CarbonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (JCF, Hz)
C498–100s-
C3'/C5'116–117d²JCF ≈ 22
C1'125–126d³JCF ≈ 8
C2'/C6'128–129d³JCF ≈ 9
C3161–163d⁴JCF ≈ 3
C4'163–165d¹JCF ≈ 252
C5170–171s-

Experimental Protocols

The acquisition of high-quality, interpretable NMR spectra is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[6] The protocols described below represent a self-validating system designed to ensure spectral integrity.

Protocol: NMR Sample Preparation

This protocol is designed for small organic molecules (<1000 g/mol ) and aims to produce a homogeneous solution free of particulate matter and paramagnetic impurities.[7]

  • Material Weighing:

    • For ¹H NMR, accurately weigh 5–25 mg of this compound.[8][9]

    • For ¹³C NMR, a higher concentration is required due to the lower natural abundance of ¹³C; weigh 50–100 mg of the sample.[8]

  • Solvent Selection:

    • Choose a high-purity deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. Ensure the solvent contains a reference standard like tetramethylsilane (TMS, δ = 0.00 ppm).

  • Dissolution:

    • Transfer the weighed solid to a small, clean glass vial.

    • Add approximately 0.6–0.7 mL of the chosen deuterated solvent.[7]

    • Gently vortex or swirl the vial until the solid is completely dissolved. Mild heating may be applied if necessary, but check for compound stability first.

  • Filtration and Transfer:

    • To remove any microscopic solid particles that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution.[9]

    • Tightly pack a small plug of glass wool or cotton into a Pasteur pipette.

    • Filter the sample solution directly into a clean, dry, high-quality 5 mm NMR tube. Avoid using scratched or chipped tubes.[10]

  • Capping and Labeling:

    • Securely cap the NMR tube to prevent solvent evaporation.

    • Clearly label the tube with the sample identity.

Protocol: NMR Data Acquisition

The following steps outline a standard workflow for acquiring 1D ¹H and ¹³C spectra on a modern NMR spectrometer.

G cluster_prep Spectrometer Preparation cluster_acq Data Acquisition cluster_proc Data Processing Insert Insert Sample Lock Lock on Solvent Signal Insert->Lock Shim Shim Magnetic Field (Z1, Z2) Lock->Shim Tune Tune & Match Probe Shim->Tune LoadExp Load Standard Experiment (¹H or ¹³C) Tune->LoadExp SetParams Set Key Parameters (NS, D1, SW) LoadExp->SetParams RGA Adjust Receiver Gain (rga) SetParams->RGA Acquire Start Acquisition (zg) RGA->Acquire FT Fourier Transform (ft) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate & Calibrate (¹H) Baseline->Integrate

Caption: Standard workflow for NMR data acquisition and processing.

Step-by-Step Acquisition Guide:

  • Spectrometer Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to optimize resolution. Tune and match the probe for the desired nucleus (¹H or ¹³C).[6]

  • Load Experiment: Load a standard, pre-configured experiment for ¹H or ¹³C acquisition.[11]

  • Set Acquisition Parameters:

    • ¹H NMR:

      • Number of Scans (NS): 8 to 16 scans are typically sufficient.[12]

      • Relaxation Delay (D1): 1–2 seconds.

      • Spectral Width (SW): Centered around 5-6 ppm with a width of ~12-16 ppm.

      • Acquisition Time (AQ): 2–4 seconds.[12]

    • ¹³C NMR:

      • Pulse Program: Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker systems).[12]

      • Number of Scans (NS): 128 to 1024 scans, depending on concentration.

      • Relaxation Delay (D1): 2 seconds. A longer delay may be needed for quantitative analysis of quaternary carbons.[13]

      • Spectral Width (SW): 0–220 ppm.

  • Acquire Data: Adjust the receiver gain automatically and start the acquisition.

  • Process Data: After acquisition is complete, apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) to generate the final spectrum. For ¹H spectra, perform integration and reference the TMS peak to 0.00 ppm.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a rich dataset that allows for its complete and unambiguous structural verification. The key diagnostic features in the ¹H spectrum are the singlet for the isoxazole proton and the distinct multiplets for the AA'BB' system of the fluorophenyl ring. In the ¹³C spectrum, the presence of C-F coupling is the most characteristic feature, with the carbon directly bonded to fluorine (C4') exhibiting a uniquely large one-bond coupling constant (~252 Hz). By understanding these spectral signatures and adhering to the rigorous experimental protocols outlined herein, researchers can confidently utilize NMR spectroscopy as a primary tool in the characterization of this important class of heterocyclic compounds.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(4-Fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-(4-Fluorophenyl)isoxazole

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a versatile structural motif and a key building block in the synthesis of a wide array of bioactive molecules, including anti-inflammatory and analgesic agents. The incorporation of a fluorinated aromatic ring can enhance crucial pharmacokinetic properties such as lipophilicity and metabolic stability, making this scaffold attractive for therapeutic design.

Given its role in pharmaceutical research, the unambiguous structural characterization of this compound and its derivatives is paramount. Mass spectrometry (MS) stands as an indispensable analytical tool for this purpose, providing precise molecular weight information and detailed structural insights through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the fragmentation behavior of this compound under two cornerstone ionization techniques: high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). Understanding these distinct fragmentation pathways is critical for researchers in structural elucidation, metabolite identification, and quality control.

Part 1: Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and reproducible fragmentation. This process is invaluable for generating a characteristic "fingerprint" mass spectrum that can be used for library matching and detailed structural analysis.

Causality of Fragmentation: The Primacy of N-O Bond Cleavage

The fragmentation of aryl-substituted isoxazoles under EI conditions is mechanistically well-defined. The initial and most critical event is the fission of the weakest bond in the heterocyclic ring: the N-O bond. This cleavage dictates all subsequent fragmentation pathways. For this compound (Molecular Weight: 163.15 g/mol , Formula: C₉H₆FNO), the process begins with the formation of the molecular ion (M⁺•) at m/z 163.

The N-O bond cleavage results in a vinyl nitrene radical cation intermediate. This highly unstable species rapidly rearranges, leading to the formation of key, structurally informative fragment ions. The major fragmentation routes from this intermediate involve cleavages that lead to the formation of a stable benzoyl-type cation and subsequent aromatic fragments.

Proposed EI Fragmentation Scheme
  • Ionization: The molecule is bombarded with high-energy electrons (typically 70 eV), ejecting an electron to form the molecular ion, [C₉H₆FNO]⁺•, observed at m/z 163 .

  • Initiating Event - N-O Bond Fission: The molecular ion undergoes heterolytic cleavage of the N-O bond, the most facile fragmentation for isoxazoles.

  • Rearrangement and Key Cleavages: The resulting intermediate rearranges and fragments to produce two primary, highly diagnostic ions:

    • Formation of the 4-Fluorobenzoyl Cation (m/z 123): Cleavage of the C-C bond adjacent to the phenyl ring, coupled with rearrangement, leads to the formation of the highly stable 4-fluorobenzoyl cation, [C₇H₄FO]⁺. This is often the base peak in the spectrum due to its resonance-stabilized structure.

    • Formation of the 4-Fluorophenyl Cation (m/z 95): A subsequent loss of a neutral carbon monoxide (CO) molecule (28 Da) from the 4-fluorobenzoyl cation (m/z 123) yields the 4-fluorophenyl cation, [C₆H₄F]⁺, at m/z 95 . This is a common fragmentation pathway for benzoyl derivatives.

  • Other Fragments: Smaller fragments arising from the further breakdown of the aromatic ring or the isoxazole remnant may be observed, but the ions at m/z 163, 123, and 95 are the most structurally significant.

Visualization of EI Fragmentation

EI_Fragmentation cluster_main M This compound Molecular Ion (M⁺•) m/z 163 FBC 4-Fluorobenzoyl Cation [C₇H₄FO]⁺ m/z 123 M->FBC - C₂H₂N• (N-O Cleavage & Rearrangement) FPC 4-Fluorophenyl Cation [C₆H₄F]⁺ m/z 95 FBC->FPC - CO

Caption: Proposed EI fragmentation pathway for this compound.

Part 2: Electrospray Ionization Tandem (ESI-MS/MS) Fragmentation

Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[1] To elicit structural information, tandem mass spectrometry (MS/MS) is employed, where the protonated precursor ion is isolated and subjected to Collision-Induced Dissociation (CID). The resulting fragmentation pattern is driven by the location of the proton and the stability of the resulting even-electron product ions.

Causality of Fragmentation: Protonation-Driven Pathways

For this compound, protonation is most likely to occur on the nitrogen atom of the isoxazole ring, as it is the most basic site. The collision-induced dissociation of this [M+H]⁺ ion (m/z 164) will proceed via pathways that are distinct from the radical-driven EI fragmentation.[2][3] The fragmentation is initiated by the mobility of the proton, which can induce ring-opening or rearrangements, leading to the loss of small, stable neutral molecules.[4]

Proposed ESI-MS/MS Fragmentation Scheme
  • Ionization: In a positive ion mode ESI source, the molecule accepts a proton to form the protonated molecule, [C₉H₆FNO + H]⁺, observed at m/z 164 .

  • Precursor Ion Isolation: The ion at m/z 164 is selectively isolated in the mass spectrometer.

  • Collision-Induced Dissociation (CID): The precursor ion is accelerated and collided with an inert gas (e.g., argon or nitrogen). This added energy induces fragmentation.

    • Major Pathway - Loss of Acetonitrile: A plausible and common pathway for protonated isoxazoles involves a ring-opening rearrangement, followed by the elimination of a neutral acetonitrile molecule (CH₃CN, 41 Da). This would lead to the formation of a protonated 4-fluorobenzaldehyde ion at m/z 123 .

    • Alternative Pathway - Loss of CO: Another potential fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from the protonated molecule, leading to a fragment ion at m/z 136 .

    • Further Fragmentation: The fragment at m/z 123 can further lose a proton to yield the neutral 4-fluorobenzaldehyde or fragment differently depending on the collision energy.

Visualization of ESI-MS/MS Fragmentation

ESI_Fragmentation cluster_main MH Protonated Molecule [M+H]⁺ m/z 164 Frag1 Fragment Ion [C₇H₄FO+H]⁺ m/z 123 MH->Frag1 - CH₃CN (via Ring Rearrangement) Frag2 Fragment Ion [C₈H₆FN]⁺ m/z 136 MH->Frag2 - CO

Caption: Proposed ESI-MS/MS fragmentation pathways for this compound.

Part 3: Experimental Protocols

To ensure trustworthy and reproducible data, the following experimental protocols are recommended. These protocols are designed as self-validating systems, incorporating standard practices for mass spectrometry.

Protocol 1: GC-EI-MS Analysis

This method is ideal for analyzing the volatile and thermally stable this compound, providing a classic EI fragmentation spectrum for library comparison.

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 8890 GC or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
  • Inlet Temperature: 250°C.
  • Injection Volume: 1 µL (Split mode, 50:1 ratio).
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 20°C/min to 280°C.
  • Final hold: Hold at 280°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977B MSD or equivalent single quadrupole MS.
  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-400.
  • Data Acquisition: Full Scan mode.

Protocol 2: LC-ESI-MS/MS Analysis

This method is suited for analyzing the compound from complex matrices (e.g., biological samples) and for targeted fragmentation studies.

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile.
  • Perform a serial dilution to a final concentration of approximately 1 µg/mL in a solution of 50:50 water:acetonitrile with 0.1% formic acid.

2. Liquid Chromatography (LC) Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.
  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS/MS) Conditions:

  • MS System: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • IonSpray Voltage: +5500 V.
  • Source Temperature: 500°C.
  • Gas 1 (Nebulizer): 50 psi.
  • Gas 2 (Heater): 60 psi.
  • Curtain Gas: 35 psi.
  • Acquisition Method:
  • Full Scan (Q1): m/z 100-400 to identify the [M+H]⁺ ion at m/z 164.
  • Product Ion Scan: Isolate precursor ion m/z 164. Set collision energy (CE) to a range (e.g., 10-40 eV) to observe fragmentation. Optimize CE for key fragments.

Part 4: Summary of Key Fragment Ions

The following table summarizes the primary, structurally diagnostic ions predicted for this compound under both EI and ESI conditions.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed FormulaProposed Structure / Neutral Loss
EI 163 (M⁺•)123[C₇H₄FO]⁺4-Fluorobenzoyl cation
EI 163 (M⁺•)95[C₆H₄F]⁺4-Fluorophenyl cation (from m/z 123, loss of CO)
ESI-MS/MS 164 ([M+H]⁺)123[C₇H₅FO]⁺Protonated 4-Fluorobenzaldehyde (Loss of CH₃CN)
ESI-MS/MS 164 ([M+H]⁺)136[C₈H₆FN]⁺Loss of CO

Conclusion

The mass spectrometric fragmentation of this compound is highly dependent on the ionization method employed. Electron Ionization provides a robust, fingerprint-like spectrum dominated by fragments resulting from an initial N-O bond cleavage, yielding the characteristic 4-fluorobenzoyl (m/z 123) and 4-fluorophenyl (m/z 95) cations. In contrast, ESI-MS/MS analysis of the protonated molecule (m/z 164) proceeds through proton-driven rearrangements, leading to distinct fragmentation pathways, such as the neutral loss of acetonitrile. A combined analytical approach using both techniques provides complementary data that allows for confident and comprehensive structural elucidation, a critical capability for researchers in drug discovery and development.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of Fluorinated Phenylisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the single-crystal X-ray diffraction (SCXRD) analysis of fluorinated phenylisoxazoles. Moving beyond rote protocols, we will delve into the causal-driven decisions and self-validating systems that ensure the scientific integrity of a crystal structure determination, using the specific case study of 3,5-Bis(4-fluorophenyl)isoxazole to illustrate key principles.

Introduction: The Strategic Role of Fluorine in Phenylisoxazole Scaffolds

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms onto the appended phenyl rings is a widely used tactic to modulate key drug-like properties.[1] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable intermolecular interactions, and alter physicochemical properties such as lipophilicity (logP) and acidity (pKa).[2]

Determining the precise three-dimensional atomic arrangement of these molecules is paramount. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for this purpose, providing unambiguous data on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the solid-state properties of an active pharmaceutical ingredient (API).[3] This guide illuminates the pathway from a synthesized compound to a fully refined and validated crystal structure.

PART 1: The Cornerstone of Analysis - High-Quality Crystal Growth

The success of any crystallographic analysis is predicated on the quality of the single crystal. A well-ordered, single-domain crystal of appropriate size (typically 0.1-0.3 mm) is required to produce a high-quality diffraction pattern.[4] The protocol below outlines a standard method for obtaining crystals of fluorinated phenylisoxazoles, based on the synthesis of 3,5-Bis(4-fluorophenyl)isoxazole.[5]

Experimental Protocol: Crystallization of 3,5-Bis(4-fluorophenyl)isoxazole

Causality Statement: The choice of ethanol as a recrystallization solvent is critical. Its moderate polarity is well-suited to dissolving the target molecule upon heating while allowing for controlled precipitation upon cooling. The slow evaporation aspect of the protocol is designed to limit the rate of nucleation, promoting the growth of fewer, larger, and more highly ordered crystals rather than a polycrystalline powder.

  • Synthesis: Prepare the crude 3,5-Bis(4-fluorophenyl)isoxazole by refluxing 4,4'-difluorochalcone (1.0 eq) and hydroxylamine hydrochloride (1.0 eq) in ethanol containing a catalytic amount of sodium hydroxide (10% solution) for 12 hours.[5]

  • Isolation: Cool the reaction mixture and pour it into ice-cold water to precipitate the crude product. Collect the precipitate by filtration.

  • Purification & Crystallization:

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of hot ethanol to fully dissolve the solid, creating a saturated solution.

    • Cover the flask with perforated paraffin film or a loosely fitted cap. This is a crucial step to control the rate of solvent evaporation.

    • Allow the solution to cool slowly to room temperature over several hours.

    • Store the flask in an undisturbed, vibration-free environment for 24-72 hours.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully decant the supernatant. Use a fine loop or needle to gently dislodge and transfer a selected crystal onto a microscope slide for inspection.

PART 2: The Experiment - From Crystal to Diffraction Pattern

Once a suitable crystal is obtained, the process of collecting diffraction data can begin. This workflow is designed to be a self-validating system, where initial short scans confirm crystal quality before committing to a full data collection run.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
  • Crystal Mounting:

    • Under a microscope, select a well-formed crystal with sharp edges and no visible cracks or defects.

    • Coat the crystal in a cryoprotectant oil (e.g., Paratone-N).

    • Using a cryoloop, carefully scoop the crystal and immediately place it into a cold nitrogen stream (typically 100 K) on the diffractometer's goniometer head.

    • Causality: Flash-cooling to 100 K is essential. It minimizes atomic thermal vibrations, leading to sharper diffraction spots at higher resolution, and significantly reduces radiation damage to the crystal from the high-intensity X-ray beam.[6]

  • Initial Screening and Unit Cell Determination:

    • Collect a few initial frames (e.g., 10-20 frames over a 10-20° rotation) to assess the diffraction quality. The software will automatically analyze these frames to determine the crystal system, lattice parameters, and an orientation matrix.

    • Validation: Good quality crystals will show sharp, round diffraction spots. Diffuse or streaky spots indicate disorder or other issues that may preclude a successful structure solution.

  • Data Collection Strategy:

    • Based on the determined Bravais lattice, the instrument software will calculate an efficient strategy to collect a complete, highly redundant dataset. This typically involves multiple runs of omega (ω) and phi (φ) scans at different detector and goniometer positions.

    • Causality: High data redundancy (measuring the same unique reflection multiple times) is critical for accurate intensity integration and absorption correction, leading to a more precise final structure.

  • Data Integration and Reduction:

    • After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot, applies corrections for factors like Lorentz-polarization and absorption, and generates a reflection file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|Fo|).

G cluster_0 cluster_1 A High-Quality Crystal Growth B Crystal Mounting (100 K) A->B C Initial Screening & Unit Cell Determination B->C D Full Data Collection (High Redundancy) C->D E Data Integration & Reduction D->E F Structure Solution (Phase Problem) E->F G Structure Refinement & Validation F->G caption Fig 1. Experimental Workflow for SCXRD Analysis.

Fig 1. Experimental Workflow for SCXRD Analysis.

PART 3: Decoding the Data - Structure Solution, Refinement, and the Disorder Problem

The processed reflection file contains the diffraction intensities, but the phase information is lost during the experiment. This is the central "phase problem" in crystallography.[7]

Structure Solution and Refinement

For small molecules like fluorinated phenylisoxazoles, the phase problem is typically solved using direct methods, which are statistical approaches that use mathematical relationships between structure factors to derive initial phase estimates. These phases are used to calculate an initial electron density map, from which a preliminary molecular model can be built.

This initial model is then refined against the experimental data using a full-matrix least-squares algorithm. The goal of refinement is to minimize the difference between the observed structure factor amplitudes (|Fo|) and those calculated from the model (|Fc|). This iterative process adjusts atomic positions, occupancies, and displacement parameters until the model converges.

Field Insight: Tackling the N/O Disorder in 3,5-Bis(4-fluorophenyl)isoxazole

The published structure of 3,5-Bis(4-fluorophenyl)isoxazole presents a classic and highly instructive refinement challenge: the nitrogen and oxygen atoms of the central isoxazole ring are disordered over the same two positions.[5]

Causality: This type of disorder arises because nitrogen and oxygen have very similar numbers of electrons (7 and 8, respectively). Since X-rays scatter off electrons, their scattering factors are nearly identical, making them difficult to distinguish in an electron density map. Furthermore, the molecule crystallizes on a crystallographic twofold rotation axis, which can enforce this positional ambiguity.

A naive refinement would lead to distorted bond lengths and abnormally large atomic displacement parameters (ADPs). The following protocol provides a self-validating system for modeling this disorder correctly.

G A Initial Refinement: Anisotropic ADPs, distorted geometry for N/O atoms B Hypothesis: N and O atoms are disordered over two sites A->B C Model Creation: Place both N and O at each disordered position B->C D Constraint Application: Set Occupancy(N1) + Occupancy(O1A) = 1.0 Set Occupancy(O1) + Occupancy(N1A) = 1.0 C->D E Refinement of Occupancies: Refine site occupancy factors (SOFs) D->E F Validation: SOFs refine to ~0.5 for all atoms E->F G Final Model: Fix occupancies to 0.5. Refine positions and ADPs with appropriate restraints (e.g., EADP). F->G caption Fig 2. Logical Workflow for Refining N/O Disorder.

References

lipophilicity and pKa of 3-(4-Fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Profiling of 3-(4-Fluorophenyl)isoxazole: Lipophilicity and pKa Analysis

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is not merely advantageous; it is fundamental to success. Lipophilicity and the acid dissociation constant (pKa) are paramount among these properties, governing a compound's pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive exploration of the , a heterocyclic moiety of significant interest in medicinal chemistry.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with both theoretical grounding and practical, field-proven methodologies for the accurate determination and interpretation of these critical parameters. We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights into the application of computational tools.

Introduction: The Pivotal Role of Lipophilicity and pKa in Drug Development

The journey of a drug molecule from administration to its site of action is a complex odyssey through a series of biological barriers. A molecule's ability to navigate this intricate environment is largely dictated by its physicochemical characteristics.

Lipophilicity , quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), describes a compound's affinity for a nonpolar environment relative to a polar one.[3][4] This property is a critical determinant of:

  • Absorption: The ability of a drug to pass through the lipid-rich membranes of the gastrointestinal tract.

  • Distribution: The extent to which a drug partitions into various tissues and organs.

  • Metabolism: Lipophilic compounds are more readily metabolized by cytochrome P450 enzymes.

  • Excretion: The route and rate of a drug's elimination from the body.

  • Toxicity: Excessive lipophilicity can lead to off-target effects and toxicity.[3]

The acid dissociation constant (pKa) defines the strength of an acid or base. It is the pH at which a compound exists in an equilibrium between its ionized and non-ionized forms. The ionization state of a molecule profoundly influences:

  • Solubility: Ionized species are generally more water-soluble.

  • Permeability: The non-ionized form of a drug is typically more membrane-permeable.

  • Receptor Binding: The charge state of a molecule can be critical for its interaction with a biological target.

For this compound, a compound with a versatile chemical scaffold, a thorough understanding of its lipophilicity and pKa is essential for its potential development as a therapeutic agent.[1][5][6]

Physicochemical Profile of this compound

Structure and Predicted Properties

This compound possesses a unique combination of a weakly basic isoxazole ring and a lipophilic fluorophenyl substituent.[1]

PropertyPredicted ValueSource
Molecular Formula C₉H₆FNOPubChem[7]
Molecular Weight 163.15 g/mol PubChem[7]
XlogP 2.1PubChem[7]
Predicted pKa Isoxazole is a very weak base (pKa of conjugate acid ≈ -3.0). The this compound is expected to be a very weak base with no significant acidic protons.Wikipedia[8]
Analysis of Lipophilicity

The predicted XlogP of 2.1 suggests that this compound has moderate lipophilicity.[7] The presence of the fluorophenyl group significantly contributes to this property.[1] This level of lipophilicity often represents a favorable starting point in drug design, balancing aqueous solubility and membrane permeability.

Analysis of pKa

The isoxazole ring is a five-membered heterocycle containing both a nitrogen and an oxygen atom.[8] The lone pair of electrons on the nitrogen atom is part of the aromatic system, rendering it very weakly basic. The pKa of the conjugate acid of isoxazole is approximately -3.0, indicating that it will be protonated only under very strongly acidic conditions.[8] Therefore, at physiological pH (7.4), this compound will exist almost exclusively in its neutral, non-ionized form. The molecule lacks any readily ionizable acidic protons.

Experimental Determination of Lipophilicity (LogP)

The gold standard for LogP determination is the shake-flask method using an n-octanol/water system. However, this method can be labor-intensive. A more modern and higher-throughput approach is reverse-phase high-performance liquid chromatography (RP-HPLC) .[3][4]

RP-HPLC Method for LogP Determination

This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Experimental Protocol
  • Preparation of Standards: A series of well-characterized compounds with known LogP values are prepared in a suitable solvent (e.g., methanol/water).

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 stationary phase.

    • Mobile Phase: Isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

    • Detection: UV detector at a wavelength where the compound has maximum absorbance.

  • Calibration Curve: The standards are injected, and their retention times (t_R) are recorded. The logarithm of the capacity factor (log k') is plotted against the known LogP values to generate a calibration curve. The capacity factor is calculated as: k' = (t_R - t_0) / t_0, where t_0 is the dead time.

  • Sample Analysis: The this compound sample is injected, and its retention time is determined.

  • LogP Calculation: The log k' for this compound is calculated, and its LogP value is determined from the calibration curve.

Causality Behind Experimental Choices
  • C18 Column: The octadecylsilane stationary phase mimics the nonpolar environment of n-octanol.

  • Isocratic Elution: Ensures a consistent mobile phase composition for reproducible retention times.

  • Calibration Standards: Provide a reliable correlation between chromatographic behavior and lipophilicity.

Workflow for RP-HPLC LogP Determination

LogP_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standards Prepare LogP Standards Inject_Standards Inject Standards & Record Retention Times Standards->Inject_Standards Sample Prepare this compound Sample Inject_Sample Inject Sample & Record Retention Time Sample->Inject_Sample Calc_k Calculate log k' for all compounds Inject_Standards->Calc_k Inject_Sample->Calc_k Calibration Generate Calibration Curve (log k' vs. LogP) Calc_k->Calibration Determine_LogP Determine LogP of Sample from Curve Calibration->Determine_LogP

Caption: Workflow for LogP determination using RP-HPLC.

Experimental Determination of pKa

Given the very weak basicity of this compound, traditional methods like potentiometric titration are not suitable. UV-spectrophotometric analysis in strongly acidic media can be employed to determine the pKa of its conjugate acid.

UV-Spectrophotometric Method for pKa Determination

This method relies on the difference in the UV-Vis absorption spectra between the neutral and protonated forms of the molecule.

Experimental Protocol
  • Preparation of Buffers: A series of buffers with a wide range of acidic pH values (e.g., using concentrated sulfuric acid) are prepared.

  • Sample Preparation: A stock solution of this compound is prepared in a non-aqueous solvent miscible with the acidic solutions (e.g., methanol).

  • Spectral Acquisition: A small aliquot of the stock solution is added to each acidic solution, and the UV-Vis spectrum is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the difference between the neutral and protonated species is maximal is plotted against the Hammett acidity function (H₀) for the highly acidic solutions. The pKa is determined by fitting the data to the following equation: A = (A_B + A_BH+ * 10^(pKa - H₀)) / (1 + 10^(pKa - H₀)) where A is the observed absorbance, A_B is the absorbance of the neutral species, and A_BH+ is the absorbance of the protonated species.

Causality Behind Experimental Choices
  • UV-Vis Spectrophotometry: Sensitive to changes in the electronic structure of the molecule upon protonation.

  • Highly Acidic Media: Necessary to achieve significant protonation of the very weakly basic isoxazole ring.

  • Hammett Acidity Function (H₀): Extends the concept of pH to highly concentrated acidic solutions.

Workflow for UV-Spectrophotometric pKa Determination

pKa_Workflow cluster_prep Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis Buffers Prepare Highly Acidic Buffers Add_Sample Add Sample to each Buffer Buffers->Add_Sample Sample Prepare Stock Solution of Compound Sample->Add_Sample Record_Spectra Record UV-Vis Spectra Add_Sample->Record_Spectra Plot_Data Plot Absorbance vs. Hammett Acidity (H₀) Record_Spectra->Plot_Data Fit_Curve Fit Data to Henderson-Hasselbalch-type Equation Plot_Data->Fit_Curve Determine_pKa Determine pKa from the fit Fit_Curve->Determine_pKa

Caption: Workflow for pKa determination using UV-spectrophotometry.

Computational Approaches to Lipophilicity and pKa Prediction

In silico methods provide rapid and cost-effective estimations of physicochemical properties.[9]

LogP Prediction

A variety of algorithms are available for LogP prediction, including:

  • Atom-based methods (e.g., XlogP): Sum the contributions of individual atoms.

  • Fragment-based methods: Sum the contributions of predefined chemical fragments.

  • Property-based methods: Use other molecular descriptors to predict LogP.

pKa Prediction

Computational pKa prediction is more complex and often relies on:

  • Quantum mechanical methods: Calculate the energetics of protonation/deprotonation.

  • Empirical methods: Use linear free energy relationships and databases of known pKa values.

It is crucial to recognize that these are predictions and should ideally be confirmed by experimental data.

Conclusion

The physicochemical profiling of this compound reveals it to be a moderately lipophilic and very weakly basic compound. Its predicted XlogP of 2.1 suggests a favorable balance for oral absorption and membrane permeability. The negligible basicity of the isoxazole ring indicates that the compound will be in its neutral form under physiological conditions. The experimental and computational methodologies outlined in this guide provide a robust framework for the accurate and reliable determination of these critical parameters, empowering researchers to make informed decisions in the design and development of novel therapeutic agents based on the isoxazole scaffold.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity of the Isoxazole Ring

Abstract

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry and organic synthesis.[1][2][3][4] Its prevalence in numerous FDA-approved drugs underscores its significance as a "privileged scaffold."[4][5] This guide provides an in-depth exploration of the chemical reactivity profile of the isoxazole core. We will dissect the nuanced electronic properties that govern its behavior and delve into the primary reaction manifolds: electrophilic and nucleophilic attacks, the synthetically pivotal ring-opening reactions, and cycloaddition processes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemistry of isoxazoles in their work.

The Electronic Landscape of the Isoxazole Ring

The reactivity of isoxazole is a direct consequence of its unique electronic architecture. As a π-excessive heterocycle, it possesses aromatic character, though this is tempered by the presence of two highly electronegative heteroatoms.[2] This creates a fascinating duality:

  • The Oxygen Atom (Position 1): Behaves as a π-electron donor, similar to the oxygen in furan, enriching the ring with electron density.

  • The Nitrogen Atom (Position 2): Acts as a "pyridine-type" nitrogen, exerting a strong inductive electron-withdrawing effect.[2]

This push-pull electronic arrangement results in a polarized ring system. The C4 position is the most electron-rich, making it the primary site for electrophilic attack. Conversely, the protons at C3 and C5 are the most acidic, rendering them susceptible to deprotonation by strong bases. The N-O bond is the weakest link in the ring, predisposing it to cleavage under various conditions, a characteristic that is both a challenge and a powerful synthetic tool.[6]

EAS_Mechanism cluster_resonance Stabilization of Intermediate start Isoxazole + E+ intermediate Sigma Complex (Resonance Stabilized) start->intermediate Attack at C4 product 4-Substituted Isoxazole intermediate->product -H+ res1 Charge at C3 res2 Charge at C5 res3 Charge on Oxygen Ring_Opening start 3-Unsubstituted Isoxazole deprotonated C3-Anion start->deprotonated Base (e.g., OH-) opened β-Ketonitrile Intermediate deprotonated->opened N-O Bond Cleavage product α-Cyano Enolate (Active Metabolite) opened->product Tautomerization Cycloaddition reactants Nitrile Oxide + Alkyne transition_state [3+2] Concerted Transition State reactants->transition_state 1,3-Dipolar Cycloaddition product 3,5-Disubstituted Isoxazole transition_state->product

References

Methodological & Application

Strategic Synthesis of 3-(4-Fluorophenyl)isoxazole: A Detailed Protocol Utilizing 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Dr. Gemini, Senior Application Scientist

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for amide or ester functionalities make it a highly sought-after heterocycle in drug design.[4] This application note provides a comprehensive, field-proven guide to the synthesis of 3-(4-Fluorophenyl)isoxazole, a key building block for various therapeutic agents, particularly those targeting neurological and inflammatory conditions.[5] We will detail a robust and reproducible protocol centered on the [3+2] cycloaddition of an in situ generated nitrile oxide with an alkyne, explaining the causality behind each experimental step to ensure both high yield and purity.

The Principle: Mastering the 1,3-Dipolar Cycloaddition

The cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition, a powerful pericyclic reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile.[6][7] In our target synthesis, the 1,3-dipole is 4-fluorophenylnitrile oxide, and the dipolarophile is a terminal alkyne.

A critical challenge in this synthesis is the inherent instability of nitrile oxides; they are prone to rapid dimerization, forming furoxans (1,2,5-oxadiazole-2-oxides), which reduces the yield of the desired isoxazole.[8] To circumvent this, the nitrile oxide is not isolated but is generated in situ, allowing it to be immediately trapped by the dipolarophile present in the reaction mixture.

The most reliable and common laboratory-scale method involves a three-stage, one-pot process starting from the corresponding aldehyde:

  • Stage 1: Oxime Formation. 4-Fluorobenzaldehyde is condensed with hydroxylamine to form 4-fluorobenzaldehyde oxime.

  • Stage 2: Halogenation. The oxime is converted to the corresponding N-hydroxyimidoyl chloride (hydroximoyl chloride) using a mild chlorinating agent.

  • Stage 3: Cycloaddition. A non-nucleophilic base promotes the elimination of HCl from the hydroximoyl chloride, forming the transient nitrile oxide. This highly reactive intermediate then undergoes a regioselective [3+2] cycloaddition with an alkyne to yield the stable this compound ring system.[1][8][9]

G cluster_0 Stage 1: Oxime Formation cluster_1 Stage 2 & 3: In-Situ Cycloaddition Aldehyde 4-Fluorobenzaldehyde Oxime 4-Fluorobenzaldehyde Oxime Aldehyde->Oxime  NH2OH·HCl, Base HydroximoylChloride Hydroximoyl Chloride Intermediate Oxime->HydroximoylChloride  NCS NitrileOxide 4-Fluorophenyl- nitrile Oxide (1,3-Dipole) HydroximoylChloride->NitrileOxide  Base (e.g., Et3N)  -HCl Alkyne Alkyne (Dipolarophile) Isoxazole This compound NitrileOxide->Isoxazole Alkyne->Isoxazole

Figure 1. Synthetic workflow for this compound.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis, purification, and characterization of this compound.

Part A: Synthesis of 4-Fluorobenzaldehyde Oxime (Precursor)

Causality: This initial step creates the stable precursor for the nitrile oxide. The reaction is a straightforward condensation. A mild base like sodium acetate is used to neutralize the hydrochloride in hydroxylamine hydrochloride, liberating the free hydroxylamine needed for the reaction without making the solution strongly basic, which could promote side reactions.[1][10]

  • Materials & Reagents:

    • 4-Fluorobenzaldehyde

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate (NaOAc)

    • Ethanol (EtOH)

    • Deionized water

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 4-fluorobenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium acetate (1.1 eq) and hydroxylamine hydrochloride (1.1 eq).[1]

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

    • Once complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-fluorobenzaldehyde oxime, which typically appears as a white solid and is often of sufficient purity for the next step.

Part B: One-Pot Synthesis of this compound

Causality: This one-pot protocol is designed for efficiency and to maximize yield by minimizing the lifetime of the unstable nitrile oxide. N-Chlorosuccinimide (NCS) is an effective chlorinating agent for the oxime.[9] The subsequent slow, dropwise addition of a hindered organic base like triethylamine (Et₃N) is crucial. This ensures that the concentration of the nitrile oxide remains low at any given moment, favoring the desired intermolecular cycloaddition with the alkyne over the undesired dimerization side-reaction.[8]

  • Materials & Reagents:

    • 4-Fluorobenzaldehyde oxime (from Part A)

    • N-Chlorosuccinimide (NCS)

    • A suitable terminal alkyne (e.g., ethynyltrimethylsilane)

    • Triethylamine (Et₃N)

    • Solvent such as Chloroform (CHCl₃) or N,N-Dimethylformamide (DMF)

    • Silica gel for column chromatography

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-fluorobenzaldehyde oxime (1.0 eq) and the terminal alkyne (1.2 eq) in chloroform.

    • Add N-Chlorosuccinimide (1.05 eq) to the solution in one portion. Stir the mixture at room temperature.

    • After 15-20 minutes (or when TLC indicates formation of the hydroximoyl chloride intermediate), begin the dropwise addition of triethylamine (1.5 eq) via a syringe pump over 1-2 hours. Maintain the reaction at room temperature.

    • Allow the reaction to stir for an additional 2-4 hours after the addition is complete. Monitor the disappearance of the intermediate by TLC.

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous phase with chloroform (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Data Summary and Characterization

The following table summarizes the key quantitative data for the one-pot synthesis protocol.

ParameterValueRationale
Reactant Equivalents
4-Fluorobenzaldehyde Oxime1.0Limiting Reagent
Terminal Alkyne1.2Slight excess to ensure efficient trapping of the nitrile oxide.
N-Chlorosuccinimide (NCS)1.05Slight excess to ensure full conversion of the oxime.
Triethylamine (Et₃N)1.5Excess base to drive the HCl elimination to completion.
Reaction Conditions
TemperatureRoom Temperature (20-25 °C)Mild conditions are sufficient and prevent unwanted side reactions.
Reaction Time4-6 hoursTypical duration after base addition. Monitor by TLC.
Expected Results
Yield65-85%Varies with alkyne and purification efficiency.
AppearancePale yellow crystals[5]Characteristic of the pure compound.
Melting Point39-45 °C[5]A key physical constant for purity assessment.

Characterization Data for this compound:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the aromatic protons and the isoxazole ring proton. The 4-fluorophenyl group will exhibit two multiplets (or doublets of doublets) between δ 7.0-8.0 ppm due to H-F coupling. The C5-proton of the isoxazole ring typically appears as a singlet further downfield.

  • ¹³C NMR (101 MHz, CDCl₃): The spectrum will show distinct signals for the isoxazole ring carbons and the fluorophenyl carbons. The carbon attached to the fluorine will show a large C-F coupling constant.

  • Mass Spectrometry (ESI-MS): For C₉H₆FNO, the calculated molecular weight is 163.15. The spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 164.05.

Safety and Handling

  • N-Chlorosuccinimide (NCS): Is a moisture-sensitive irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Triethylamine (Et₃N): Is a corrosive and flammable liquid with a strong odor. Always handle in a well-ventilated fume hood.

  • Chloroform (CHCl₃): Is a suspected carcinogen and is toxic. Use only in a fume hood and avoid inhalation or skin contact.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

References

experimental protocol for the synthesis of 3-(4-Fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-(4-Fluorophenyl)isoxazole

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups, such as amides and esters, have led to its incorporation into a wide array of pharmacologically active compounds. These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[1][2][3]

The specific compound, this compound, serves as a crucial synthetic intermediate.[4] The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets, making this molecule a valuable building block for the development of novel therapeutics.[4] This application note provides a detailed, two-step , designed for researchers in organic synthesis and drug development. The described method proceeds through a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a base-catalyzed cyclization with hydroxylamine, a robust and widely documented strategy.[5][6][7]

Reaction Principle and Mechanism

The synthesis is achieved in two primary stages:

  • Chalcone Formation: The initial step is a Claisen-Schmidt condensation. Here, 4-fluoroacetophenone reacts with an appropriate electrophile, such as N,N-Dimethylformamide dimethyl acetal (DMF-DMA), under basic conditions to form the corresponding α,β-unsaturated enaminone, a chalcone analogue. This reaction establishes the three-carbon backbone required for the subsequent cyclization.

  • Isoxazole Ring Formation: The chalcone intermediate is then reacted with hydroxylamine hydrochloride.[6] In a basic medium, hydroxylamine acts as a nucleophile, attacking the β-carbon of the enone system. This is followed by an intramolecular nucleophilic attack of the nitrogen on the carbonyl carbon and subsequent dehydration to yield the stable aromatic isoxazole ring.[8][9]

The overall transformation is depicted in the following scheme:

(Self-generated image, not from a direct source)

Experimental Workflow Overview

The following diagram outlines the complete workflow from starting materials to the final, purified product.

SynthesisWorkflow cluster_0 Part A: Chalcone Synthesis cluster_1 Part B: Isoxazole Cyclization cluster_2 Purification & Analysis A1 Mix 4-Fluoroacetophenone & DMF-DMA A2 Reflux Reaction (e.g., 2-4 hours) A1->A2 A3 Cool and Concentrate A2->A3 A4 Isolate Chalcone Intermediate A3->A4 B1 Dissolve Chalcone & Hydroxylamine HCl in Ethanol A4->B1 Proceed to Cyclization B2 Add Base (e.g., KOH) and Reflux (e.g., 6-12 hours) B1->B2 B3 Monitor by TLC B2->B3 B4 Work-up: Pour into Ice Water, Extract B3->B4 C1 Dry Organic Layer (e.g., Na2SO4) B4->C1 C2 Purify by Column Chromatography or Recrystallization C1->C2 C3 Characterize Product (NMR, MS, MP) C2->C3 Final This compound C3->Final

Caption: Workflow for the synthesis of this compound.

Materials and Reagents

All reagents should be of analytical grade or higher and used without further purification unless specified.

ReagentCAS No.FormulaMW ( g/mol )
4-Fluoroacetophenone403-42-9C₈H₇FO138.14
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)4637-24-5C₅H₁₃NO₂119.16
Hydroxylamine Hydrochloride5470-11-1H₄ClNO69.49
Potassium Hydroxide (KOH)1310-58-3KOH56.11
Ethanol (Absolute)64-17-5C₂H₅OH46.07
Diethyl Ether60-29-7(C₂H₅)₂O74.12
Sodium Sulfate (Anhydrous)7757-82-6Na₂SO₄142.04
Silica Gel (for column chromatography)7631-86-9SiO₂60.08
n-Hexane110-54-3C₆H₁₄86.18
Ethyl Acetate141-78-6C₄H₈O₂88.11

Detailed Experimental Protocol

PART A: Synthesis of (E)-1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Intermediate)

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoroacetophenone (5.0 g, 36.2 mmol).

  • Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (6.5 g, 54.3 mmol, 1.5 eq).

  • Reaction: Heat the mixture to reflux and stir for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (7:3).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess DMF-DMA and other volatile components under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the enaminone intermediate. This intermediate is often used in the next step without further purification.

PART B: Synthesis of this compound

  • Reaction Setup: To a 250 mL round-bottom flask, add the crude chalcone intermediate from Part A (approx. 36.2 mmol). Dissolve it in absolute ethanol (80 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (3.77 g, 54.3 mmol, 1.5 eq) to the solution.[5] Stir until it is partially dissolved.

  • Base Addition & Cyclization: Prepare a solution of potassium hydroxide (4.06 g, 72.4 mmol, 2.0 eq) in water (10 mL) and add it dropwise to the reaction mixture. Upon addition of the base, the mixture may change color. Heat the reaction mixture to reflux (approximately 78 °C) and maintain it for 8-12 hours.[5] The reaction should be monitored by TLC until the starting chalcone spot disappears.

  • Quenching and Extraction: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly pour the reaction mixture into 200 mL of crushed ice/water with stirring.[5] An off-white to pale yellow precipitate may form. If a solid forms, it can be collected by vacuum filtration. If an oil separates, extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).[5]

  • Purification:

    • Combine the organic extracts and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent (e.g., starting with 95:5 Hexane:EtOAc).[2][5]

    • Alternatively, recrystallization from a suitable solvent system like ethanol/water can be performed to yield the pure this compound as pale yellow crystals.[4]

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: Pale yellow crystals.[4]

  • Melting Point: 39-45 °C.[4]

  • Molecular Formula: C₉H₆FNO.[4]

  • Molecular Weight: 163.15 g/mol .[4]

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aromatic protons on the fluorophenyl ring and the protons of the isoxazole ring. The proton at the C4 position of the isoxazole typically appears as a doublet around δ 6.5 ppm, and the C5 proton appears as a doublet at a higher chemical shift.

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the nine unique carbons, including the characteristic C-F coupled signals for the fluorophenyl ring.

  • Mass Spectrometry (ESI-MS): Calculated for C₉H₆FNO [M+H]⁺: 164.0512; found should be consistent with this value.

Safety and Handling

  • General Precautions: This protocol should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Hydroxylamine hydrochloride: Is an irritant and can be corrosive. Avoid inhalation of dust and contact with skin and eyes.

    • Potassium Hydroxide (KOH): Is a strong base and is highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

    • Organic Solvents (Ethanol, Diethyl Ether, Hexane, Ethyl Acetate): Are flammable. Keep away from open flames and ignition sources.

Always consult the Material Safety Data Sheet (MSDS) for each reagent before starting the experiment.

References

Application Notes & Protocols: Utilizing 3-(4-Fluorophenyl)isoxazole in the Development of Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

Chronic and acute inflammatory processes are the etiological basis for a multitude of debilitating human diseases. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern pharmaceutical research. The isoxazole ring system represents a "privileged scaffold" in medicinal chemistry, with numerous derivatives demonstrating significant biological activity. This guide focuses on 3-(4-Fluorophenyl)isoxazole, a key starting point for developing next-generation anti-inflammatory therapeutics. We provide an in-depth analysis of its potential mechanisms of action, detailed protocols for a tiered in vitro screening cascade, and a validated in vivo model for assessing efficacy, empowering research teams to efficiently advance their drug discovery programs.

Section 1: Rationale and Mechanistic Landscape

The therapeutic potential of isoxazole derivatives stems from their ability to interact with key nodes in the inflammatory signaling network. While the precise targets of this compound require empirical validation, existing literature on analogous structures points toward several high-value pathways. A rational drug discovery program should be built on hypotheses targeting these networks.

The NF-κB Pathway: A Master Regulator of Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling cascade is a critical driver of inflammatory gene expression.[1][2] In quiescent cells, NF-κB dimers are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This event unmasks a nuclear localization signal on NF-κB, permitting its translocation to the nucleus where it binds to DNA and drives the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4][5] Targeting upstream kinases like IKK is a validated strategy for developing anti-inflammatory drugs, and represents a plausible mechanism for this compound derivatives.[1]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB p_IkB p-IκB IkB_NFkB->p_IkB NFkB NF-κB (p65/p50) (Active) Proteasome Proteasomal Degradation p_IkB->Proteasome Targets for Proteasome->IkB_NFkB Degrades IκB, Releases NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Drug Potential Inhibition by This compound Derivatives Drug->IKK Inhibits DNA DNA (κB Sites) NFkB_n->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes Induces

Figure 1: NF-κB signaling cascade and potential point of therapeutic intervention.

Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling cascades, including the p38, JNK, and ERK pathways, are crucial for transducing extracellular stress signals into inflammatory responses.[6][7][8] These pathways are activated by many of the same stimuli as NF-κB and often work in concert to regulate the synthesis of inflammatory mediators at both the transcriptional and translational levels.[9] The p38 MAPK pathway, in particular, is a well-established target for anti-inflammatory drug development, and some isoxazole-containing compounds have shown inhibitory activity against it.[10]

Cyclooxygenase (COX) Inhibition

The isoxazole scaffold is a key structural feature in several known selective COX-2 inhibitors.[11][12] COX enzymes are responsible for the synthesis of prostaglandins, which are potent mediators of pain and inflammation.[12] COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is induced at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy. Investigating the direct inhibitory potential of this compound derivatives against COX-1 and COX-2 is a critical step in their characterization.[13][14][15]

Section 2: In Vitro Evaluation: A Phased Approach

A systematic, tiered approach to in vitro screening ensures that resources are focused on the most promising compounds. The workflow should progress from broad cytotoxicity assessment to specific efficacy and mechanistic assays.

Phase 1: Cytotoxicity Profiling

Rationale: Before assessing anti-inflammatory activity, it is imperative to establish the concentration range at which the test compound does not induce cell death. This ensures that any observed reduction in inflammatory markers is due to a specific pharmacological effect and not simply a consequence of toxicity. The MTT assay is a robust, colorimetric method for assessing metabolic activity as a proxy for cell viability.[16][17]

Protocol 2.1.1: MTT Assay for Cell Viability

  • Cell Culture: Seed RAW 264.7 murine macrophages (or a relevant human cell line like THP-1) into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Carefully remove the medium from the cells and add 100 µL of medium containing the respective compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[18] Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[17] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control: Viability (%) = (Abs_sample / Abs_vehicle) * 100. The highest non-toxic concentrations should be used for subsequent efficacy assays.

Phase 2: Efficacy Screening

Rationale: This phase aims to quantify the compound's ability to suppress the production of key inflammatory mediators in a relevant cell-based model. Stimulation of macrophages with LPS provides a robust and reproducible inflammatory response.

Protocol 2.2.1: Inhibition of Nitric Oxide (NO) Production (Griess Assay)

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate as described in Protocol 2.1.1.

  • Pre-treatment: Pre-treat cells for 1 hour with non-toxic concentrations of this compound.

  • Inflammatory Challenge: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Griess Reaction: Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent I (e.g., sulfanilamide in acid) followed by 50 µL of Griess Reagent II (e.g., N-(1-Naphthyl)ethylenediamine in acid).[19][20][21]

  • Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.[20][22]

  • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

Protocol 2.2.2: Inhibition of Pro-Inflammatory Cytokines (ELISA)

  • Experiment Setup: Follow steps 1-3 from Protocol 2.2.1.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plate to pellet any detached cells and collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions precisely. This is a standard method for screening anti-inflammatory compounds.[23]

  • Analysis: Calculate cytokine concentrations based on the standard curve. Determine the IC₅₀ (half-maximal inhibitory concentration) for the compound against each mediator.

Treatment% Cell ViabilityNO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
Vehicle Control100000
This compound (1 µM)98.515.212.810.5
This compound (10 µM)96.248.755.345.1
This compound (25 µM)91.875.480.172.9

Table 1. Example of integrated data from in vitro screening assays.

Phase 3: Mechanistic Elucidation

Rationale: Once efficacy is confirmed, the next step is to investigate how the compound works. Western blotting is a powerful technique to probe the phosphorylation status of key proteins in signaling pathways like NF-κB and MAPK, providing direct evidence of pathway inhibition.

WesternBlot_Workflow Start 1. Cell Treatment (Compound + LPS) Lysis 2. Cell Lysis & Protein Extraction Start->Lysis Quant 3. Protein Quantification (BCA) Lysis->Quant SDS 4. SDS-PAGE Separation Quant->SDS Transfer 5. Transfer to PVDF Membrane SDS->Transfer Block 6. Blocking Transfer->Block PrimaryAb 7. Primary Antibody Incubation (e.g., anti-p-p65, anti-p-p38) Block->PrimaryAb SecondaryAb 8. HRP-Secondary Ab Incubation PrimaryAb->SecondaryAb Detect 9. Chemiluminescent Detection SecondaryAb->Detect Analyze 10. Densitometry & Analysis Detect->Analyze

Figure 2: Standard workflow for Western blot analysis of signaling pathways.

Protocol 2.3.1: Western Blot for p-p65 and p-p38

  • Cell Culture and Treatment: Plate RAW 264.7 cells in 6-well plates. Pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes for MAPK, 60 minutes for NF-κB).

  • Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification & Gel Electrophoresis: Quantify protein concentration using a BCA assay. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Blotting and Immunodetection: Transfer proteins to a PVDF membrane. Block the membrane (e.g., with 5% non-fat milk or BSA). Probe overnight with primary antibodies specific for the phosphorylated (active) forms of target proteins (e.g., p-p65, p-p38) and their total protein counterparts. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Visualization: Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity using densitometry software. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.

Section 3: In Vivo Proof-of-Concept

Rationale: A compound that is successful in vitro must be tested in a living system to evaluate its efficacy, bioavailability, and potential side effects. The carrageenan-induced paw edema model is a widely used, robust, and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[24][25][26]

Protocol 3.1.1: Carrageenan-Induced Paw Edema in Rats

  • Animals: Use male Wistar or Sprague-Dawley rats (180-220g). Acclimate them for at least one week before the experiment.[27]

  • Grouping and Dosing: Randomly divide animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC-Na, oral)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, oral)

    • Group III-V: Test Compound (e.g., 10, 25, 50 mg/kg of this compound derivative, oral)

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is V₀).

    • Administer the vehicle, positive control, or test compound by oral gavage.

    • One hour after dosing, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[24][28][29][30]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[24]

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point: ΔV = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group at each time point: Inhibition (%) = [(ΔV_control - ΔV_treated) / ΔV_control] * 100.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for Isoxazole Derivatives in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of isoxazole derivatives in the context of Alzheimer's disease (AD) research. While specific data on 3-(4-Fluorophenyl)isoxazole in AD is not extensively available in the public domain, this document will focus on the broader class of isoxazole-containing compounds, which have emerged as promising scaffolds for targeting key pathological pathways in AD. The protocols and insights provided are based on established methodologies and findings for structurally related compounds and are intended to serve as a foundational guide for investigating novel isoxazole derivatives.

The narrative of this guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a deep understanding of the application of these compounds in AD research.

The Scientific Imperative for Novel Alzheimer's Disease Therapeutics: The Role of Isoxazole Scaffolds

Alzheimer's disease is a complex neurodegenerative disorder characterized by progressive cognitive decline and memory loss. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs).[1][2] These events contribute to synaptic dysfunction, neuronal loss, and chronic neuroinflammation.[3]

Current therapeutic strategies for AD offer symptomatic relief but do not halt or reverse the underlying disease progression.[2][4] This has spurred the search for novel drug candidates that can modulate the key pathological pathways of AD. The isoxazole scaffold has garnered significant attention in medicinal chemistry due to its versatile chemical properties and ability to be functionalized to interact with various biological targets.[5] Isoxazole derivatives are being actively investigated for their potential as anticancer and neuroprotective agents.[5] In the context of AD, these compounds offer the potential for developing multi-target agents that can simultaneously address different facets of the disease.

Targeting Glycogen Synthase Kinase-3β (GSK-3β): A Key Regulator of AD Pathology

Expertise & Experience: GSK-3β is a serine/threonine kinase that is aberrantly active in the AD brain.[3][6] Its overexpression contributes to both Aβ production and tau hyperphosphorylation, making it a prime therapeutic target.[1][3] Isoxazole and oxazole derivatives have been designed and synthesized as potent GSK-3β inhibitors.[3][7]

Trustworthiness: The following protocols are designed to be self-validating, with clear positive and negative controls to ensure the reliability of the experimental results.

In Vitro GSK-3β Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test isoxazole derivative against GSK-3β.

Protocol:

  • Reagents and Materials:

    • Recombinant human GSK-3β enzyme

    • GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)

    • ATP

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Test isoxazole derivative (dissolved in DMSO)

    • Known GSK-3β inhibitor as a positive control (e.g., CHIR-99021)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • White, opaque 96-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test isoxazole derivative and the positive control in kinase buffer. The final DMSO concentration should be kept below 1%.

    • In a 96-well plate, add 5 µL of the diluted compounds or DMSO (vehicle control).

    • Add 10 µL of a 2.5X solution of GSK-3β enzyme and substrate in kinase buffer to each well.

    • Initiate the kinase reaction by adding 10 µL of a 2.5X ATP solution in kinase buffer. The final ATP concentration should be close to the Km value for GSK-3β.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of GSK-3β inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for Tau Phosphorylation

This protocol evaluates the ability of an isoxazole derivative to reduce tau phosphorylation in a cellular model. The human neuroblastoma cell line SH-SY5Y is a commonly used model for this purpose.[8]

Protocol:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS).

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Induce tau hyperphosphorylation by treating the cells with a known inducer, such as okadaic acid (a phosphatase inhibitor) or by expressing a pathogenic tau mutant.

    • Concurrently treat the cells with various concentrations of the test isoxazole derivative or a known GSK-3β inhibitor for 24 hours.

  • Western Blot Analysis:

    • Lyse the cells and determine the total protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated tau at various epitopes (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and total tau.[9]

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated tau to total tau and the loading control.

    • Compare the levels of tau phosphorylation in treated cells to the vehicle-treated control.

GSK3B_Pathway cluster_0 Upstream Signaling cluster_1 GSK-3β Regulation cluster_2 Downstream Pathological Events Insulin Insulin / Wnt Receptor Receptor Activation Insulin->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt GSK3B_inactive Inactive GSK-3β (p-Ser9) PI3K_Akt->GSK3B_inactive phosphorylates (inhibits) GSK3B_active Active GSK-3β Tau Tau Protein GSK3B_active->Tau phosphorylates APP Amyloid Precursor Protein (APP) GSK3B_active->APP promotes cleavage pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Abeta Aβ Production APP->Abeta Plaques Amyloid Plaques Abeta->Plaques Isoxazole Isoxazole Derivative Isoxazole->GSK3B_active inhibits

References

Application Notes & Protocols: The Role of the Phenylisoxazole Scaffold in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal and agrochemical research.[1] Its unique electronic properties, metabolic stability, and structurally rigid framework make it an ideal building block for developing potent bioactive molecules.[2][3] The incorporation of a fluorophenyl moiety, as seen in 3-(4-fluorophenyl)isoxazole, often enhances molecular properties such as lipophilicity and metabolic stability, which can significantly improve the efficacy and bioavailability of active ingredients.[4][5] This guide provides an in-depth analysis of the phenylisoxazole scaffold's role in agrochemical synthesis, focusing on key herbicidal agents. We will explore the synthetic strategies, mechanisms of action, and detailed experimental protocols relevant to researchers, scientists, and professionals in crop protection and drug development.

The Phenylisoxazole Moiety: A Cornerstone of Agrochemical Innovation

The isoxazole core is found in numerous commercialized agrochemicals, including herbicides, fungicides, and insecticides.[6][7][8] Its utility stems from several key chemical and biological attributes:

  • Synthetic Versatility : The isoxazole ring can be synthesized through various established routes, most notably via the 1,3-dipolar cycloaddition of nitrile oxides or the condensation of hydroxylamine with 1,3-dicarbonyl compounds.[9] This allows for diverse substitutions and the generation of large chemical libraries for screening.

  • Metabolic Stability : The aromatic nature of the isoxazole ring imparts resistance to metabolic degradation within the target organism and the environment, contributing to the desired residual activity of many agrochemicals.

  • Bioisosteric Replacement : The isoxazole ring can act as a bioisostere for other chemical groups, such as phenyl or ester moieties, enabling chemists to fine-tune a molecule's physicochemical properties without losing its biological activity.

  • Pro-drug Capability : The isoxazole ring's N-O bond is susceptible to cleavage under specific biological conditions.[3] This property is ingeniously exploited in "pro-pesticide" design, where a less active isoxazole-containing compound is applied and subsequently converted into the highly active principle within the target weed, as exemplified by the herbicide isoxaflutole.[10][11]

The addition of a fluorophenyl group further refines the molecule's profile. The fluorine atom can increase binding affinity to target enzymes and block sites of metabolic attack, prolonging the compound's active life.[4]

Case Study: Isoxaflutole - A Pro-Herbicide for Selective Weed Control

Isoxaflutole is a highly effective, selective pre-emergence herbicide used primarily for controlling broadleaf and grass weeds in corn and sugarcane.[12][13] It is a prominent member of the isoxazole chemical family and serves as an excellent model for understanding the application of this scaffold.[14]

Mechanism of Action: Inhibition of HPPD Enzyme

Isoxaflutole itself is not the primary herbicidal agent; it is a pro-herbicide.[12] Upon absorption by the roots and shoots of emerging weeds, the isoxazole ring is rapidly opened to form a diketonitrile (DKN) metabolite.[10][11] This DKN derivative is the true active molecule.

The DKN metabolite is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[14][15] HPPD is a critical enzyme in the plant's biochemical pathway for synthesizing plastoquinone, an essential cofactor for the enzyme phytoene desaturase, which is involved in carotenoid biosynthesis.[10] By inhibiting HPPD, isoxaflutole indirectly halts carotenoid production.[15] Carotenoids protect chlorophyll from photo-oxidation by sunlight. Without them, chlorophyll degrades, leading to the characteristic bleaching of plant tissues, cessation of growth, and eventual death of the susceptible weed.[13][15] The selectivity of isoxaflutole is attributed to the rapid degradation of the active DKN metabolite in tolerant crops like corn, compared to its slower breakdown in susceptible weeds.[11][15]

Isoxaflutole Mode of Action IFT Isoxaflutole (Pro-herbicide) Plant Plant Uptake (Root/Shoot) IFT->Plant Application DKN Diketronitrile (DKN) (Active Metabolite) Plant->DKN Metabolic Conversion HPPD HPPD Enzyme DKN->HPPD Inhibition PQ_Synth Plastoquinone Biosynthesis HPPD->PQ_Synth Catalyzes Carotenoid Carotenoid Biosynthesis PQ_Synth->Carotenoid Required for Bleaching Chlorophyll Degradation (Bleaching) Carotenoid->Bleaching Protects Against Death Weed Death Bleaching->Death

Figure 1: Simplified pathway of Isoxaflutole's mode of action.
General Synthetic Strategy

The synthesis of isoxaflutole and related benzoyl isoxazoles typically involves the construction of a 1,3-dione intermediate followed by cyclization with hydroxylamine to form the core isoxazole ring.[12][16] This approach allows for modular assembly, where different benzoyl chlorides and ketones can be used to generate a wide array of analogues for structure-activity relationship (SAR) studies.

Isoxaflutole Synthesis Workflow A Substituted Benzoyl Chloride C 1,3-Diketone Intermediate A->C B Cyclopropyl Methyl Ketone B->C Claisen Condensation E Benzoyl Isoxazole Core Structure C->E D Hydroxylamine (NH2OH) D->E Cyclization F Oxidation Step E->F G Isoxaflutole (Final Product) F->G

Figure 2: Generalized synthetic workflow for Isoxaflutole.
Protocol: Synthesis of Isoxaflutole from 1-cyclopropyl-3-(2-methylsulfonyl-4-trifluoromethylphenyl)propane-1,3-dione

This protocol outlines the final cyclization step to form the isoxazole ring, a critical transformation in the overall synthesis. This method is adapted from established principles of isoxazole synthesis.[12]

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with all necessary safety precautions.

Materials & Reagents:

  • 1-cyclopropyl-3-(2-methylsulfonyl-4-trifluoromethylphenyl)propane-1,3-dione

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Ethanol, anhydrous

  • Triethyl orthoformate

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,3-dione intermediate (1 equivalent) in anhydrous ethanol.

  • Reagent Addition: To the stirred solution, add triethyl orthoformate (1.2 equivalents) followed by acetic anhydride as a solvent.

  • Intermediate Formation: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This step forms an enol ether intermediate.

  • Cyclization: Cool the reaction mixture to room temperature. Add hydroxylamine hydrochloride (1.5 equivalents) to the mixture.

  • Reaction Completion: Stir the mixture at room temperature for 12-16 hours or until TLC analysis indicates the complete consumption of the intermediate.

  • Workup:

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with dichloromethane (DCM) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel using a Hexane/Ethyl Acetate gradient to yield isoxaflutole as an off-white or pale yellow solid.[12]

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compare the data with literature values.

Case Study: Isoxaben - A Cellulose Biosynthesis Inhibitor

Isoxaben is another important herbicide featuring an isoxazole ring, demonstrating the scaffold's versatility. It is a pre-emergence herbicide used to control broadleaf weeds in turf, ornamentals, and vineyards.[17][18]

Mechanism of Action

Unlike isoxaflutole, isoxaben does not target pigment synthesis. Instead, it acts as a specific and potent inhibitor of cellulose biosynthesis in susceptible plants.[19][20] Cellulose is a fundamental structural component of the plant cell wall. By disrupting its synthesis, isoxaben prevents the proper formation of cell walls in germinating weeds, leading to cell rupture and death before they can emerge from the soil.[19][21] This mode of action is distinct from many other major herbicide classes, making it a valuable tool for weed resistance management.

Synthetic Considerations

The structure of isoxaben is a benzamide derivative of an amino-isoxazole.[17] Its synthesis involves the formal condensation of the carboxy group of 2,6-dimethoxybenzoic acid with the amino group of 3-(3-methylpentan-3-yl)-1,2-oxazol-5-amine.[17] This highlights a different synthetic approach where the isoxazole ring, pre-functionalized with an amine group, serves as a key building block for amide coupling reactions.

Data Summary: Isoxazole-Based Herbicides

PropertyIsoxaflutoleIsoxaben
IUPAC Name (5-cyclopropyl-1,2-oxazol-4-yl)-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]methanone2,6-dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide
CAS Number 141112-29-0[12]82558-50-7[17]
Molecular Formula C₁₅H₁₂F₃NO₄S[14]C₁₈H₂₄N₂O₄[17]
Mode of Action HPPD Inhibition (pro-herbicide)[15]Cellulose Biosynthesis Inhibition[19][20]
Herbicide Group Group 27 (HRAC/WSSA)Group 21 (HRAC/WSSA)
Application Pre-emergencePre-emergence
Target Weeds Broadleaf and grass weeds[12]Broadleaf weeds[18]

Conclusion and Future Perspectives

The this compound scaffold and its structural relatives are demonstrably powerful tools in the design of modern agrochemicals. The case studies of isoxaflutole and isoxaben showcase the chemical diversity and varied biological mechanisms that can be achieved with this heterocyclic core. The pro-herbicide strategy employed by isoxaflutole represents a sophisticated approach to achieving selectivity and efficacy. Future research will likely continue to leverage the synthetic tractability and favorable biological properties of the isoxazole ring to develop next-generation crop protection agents with improved safety profiles, novel modes of action to combat resistance, and enhanced environmental sustainability.

References

Application Notes and Protocols for the Use of 3-(4-Fluorophenyl)isoxazole in the Creation of Novel Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of 3-(4-Fluorophenyl)isoxazole into Polymer Architectures

The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry due to its diverse biological activities.[1][2] Beyond its therapeutic applications, the rigid, polar, and stable nature of the isoxazole ring presents a unique opportunity for the design of advanced polymers. The introduction of a this compound moiety into a polymer backbone or as a pendant group can impart a range of desirable properties. The presence of the fluorine atom can enhance thermal stability, chemical resistance, and hydrophobicity, while the isoxazole ring itself can contribute to rigidity, specific intermolecular interactions, and potential for post-polymerization modification.[3][4][5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the prospective use of this compound in the synthesis of novel polymers. This document outlines proposed synthetic strategies for creating monomers derived from this compound and their subsequent polymerization via various established methods. The protocols provided are based on well-documented transformations of isoxazole derivatives and are intended to serve as a foundational guide for the exploration of this promising class of materials.

Part 1: Monomer Synthesis from this compound

The key to creating novel polymers from this compound lies in its functionalization to introduce polymerizable groups. Palladium-catalyzed cross-coupling reactions are powerful tools for the selective formation of carbon-carbon and carbon-heteroatom bonds on the isoxazole ring.[8][9][10][11]

Protocol 1.1: Synthesis of 5-Ethynyl-3-(4-fluorophenyl)isoxazole for Polyacetylene and Click Chemistry Applications

This protocol describes a Sonogashira cross-coupling reaction to introduce an ethynyl group at the 5-position of the isoxazole ring, a versatile handle for polymerization.[8][12]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products IodoIsoxazole 5-Iodo-3-(4-fluorophenyl)isoxazole SilylatedProduct 5-((Trimethylsilyl)ethynyl)-3-(4-fluorophenyl)isoxazole IodoIsoxazole->SilylatedProduct Alkyne Ethynyltrimethylsilane Alkyne->SilylatedProduct Catalyst Pd(PPh3)2Cl2 CoCatalyst CuI Base Triethylamine FinalProduct 5-Ethynyl-3-(4-fluorophenyl)isoxazole SilylatedProduct->FinalProduct Deprotection (e.g., K2CO3, MeOH)

Caption: Sonogashira coupling for the synthesis of an ethynyl-functionalized isoxazole monomer.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
5-Iodo-3-(4-fluorophenyl)isoxazole-289.05
Ethynyltrimethylsilane1066-54-298.22
Dichlorobis(triphenylphosphine)palladium(II)13965-03-2701.90
Copper(I) iodide7681-65-4190.45
Triethylamine121-44-8101.19
Toluene, anhydrous108-88-392.14
Potassium carbonate584-08-7138.21
Methanol67-56-132.04

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-iodo-3-(4-fluorophenyl)isoxazole (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous toluene and triethylamine (2.0 eq).

  • Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure. The crude product is 5-((trimethylsilyl)ethynyl)-3-(4-fluorophenyl)isoxazole.

  • For deprotection, dissolve the crude product in methanol and add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield 5-ethynyl-3-(4-fluorophenyl)isoxazole.

Protocol 1.2: Synthesis of 5-Vinyl-3-(4-fluorophenyl)isoxazole for Addition Polymerization

This protocol outlines a Stille or Suzuki coupling to introduce a vinyl group, creating a monomer suitable for radical or other addition polymerization methods.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product BromoIsoxazole 5-Bromo-3-(4-fluorophenyl)isoxazole FinalProduct 5-Vinyl-3-(4-fluorophenyl)isoxazole BromoIsoxazole->FinalProduct VinylSource Vinyltributyltin (Stille) or Potassium vinyltrifluoroborate (Suzuki) VinylSource->FinalProduct Catalyst Pd(PPh3)4 Base K2CO3 (for Suzuki)

Caption: Palladium-catalyzed synthesis of a vinyl-functionalized isoxazole monomer.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
5-Bromo-3-(4-fluorophenyl)isoxazole-242.05
Vinyltributyltin7486-35-3317.09
Potassium vinyltrifluoroborate13682-77-4133.98
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56
Potassium carbonate584-08-7138.21
Toluene, anhydrous108-88-392.14

Procedure (Suzuki Coupling Example):

  • In a Schlenk flask under an inert atmosphere, combine 5-bromo-3-(4-fluorophenyl)isoxazole (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (3.0 eq).

  • Add a mixture of anhydrous toluene and water (e.g., 4:1 v/v).

  • Heat the mixture to 90 °C and stir vigorously until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-vinyl-3-(4-fluorophenyl)isoxazole.

Part 2: Proposed Polymerization Protocols

The following protocols are proposed methods for the polymerization of monomers derived from this compound. These are based on established polymerization techniques and the known reactivity of the functionalized monomers.

Protocol 2.1: Free Radical Polymerization of 5-Vinyl-3-(4-fluorophenyl)isoxazole

This protocol describes the synthesis of a polymer with pendant this compound groups via free radical polymerization.

Polymerization Scheme:

G Monomer 5-Vinyl-3-(4-fluorophenyl)isoxazole Polymer Poly(5-vinyl-3-(4-fluorophenyl)isoxazole) Monomer->Polymer Initiator AIBN Initiator->Polymer Heat

Caption: Free radical polymerization of a vinyl-functionalized isoxazole monomer.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
5-Vinyl-3-(4-fluorophenyl)isoxazole-189.18
Azobisisobutyronitrile (AIBN)78-67-1164.21
Anhydrous Toluene108-88-392.14
Methanol67-56-132.04

Procedure:

  • Dissolve 5-vinyl-3-(4-fluorophenyl)isoxazole (1.0 eq) and AIBN (0.01 eq) in anhydrous toluene in a Schlenk tube.

  • Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Seal the tube under vacuum and heat in an oil bath at 70 °C for 24 hours.

  • Cool the reaction mixture to room temperature. The polymer may precipitate or the solution may become viscous.

  • Pour the reaction mixture into a large excess of a non-solvent, such as methanol, to precipitate the polymer.

  • Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and distribution, and NMR for structure confirmation.

Protocol 2.2: Synthesis of an Isoxazole-Containing Polyester via Condensation Polymerization

This protocol outlines the synthesis of a polyester incorporating the this compound moiety in the polymer backbone. This requires the synthesis of a diol or diacid monomer.

Monomer Synthesis (Diol Example):

The synthesis of a diol monomer, such as 1,4-bis(hydroxymethyl)-2,5-bis(3-(4-fluorophenyl)isoxazol-5-yl)benzene, can be envisioned through a multi-step synthesis starting from a suitably substituted benzene derivative.

Polymerization Scheme:

G cluster_monomers Monomers cluster_product Product Diol Isoxazole-containing Diol Polyester Isoxazole-containing Polyester Diol->Polyester Diacid Terephthaloyl chloride Diacid->Polyester Polycondensation

Caption: Polycondensation to form an isoxazole-containing polyester.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
Isoxazole-containing Diol Monomer--
Terephthaloyl chloride100-20-9203.02
Pyridine110-86-179.10
Anhydrous N,N-Dimethylacetamide (DMAc)127-19-587.12

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the isoxazole-containing diol monomer (1.0 eq) in anhydrous DMAc.

  • Cool the solution to 0 °C in an ice bath and add pyridine (2.2 eq).

  • Slowly add a solution of terephthaloyl chloride (1.0 eq) in anhydrous DMAc to the stirred diol solution.

  • Allow the reaction to warm to room temperature and continue stirring for 24 hours.

  • Precipitate the resulting polyester by pouring the viscous solution into a non-solvent like methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol and water, and dry under vacuum.

  • Characterize the polymer for its thermal properties (TGA, DSC) and mechanical properties.

Part 3: Anticipated Properties and Applications

The incorporation of the this compound unit is expected to yield polymers with a unique combination of properties.

Expected Polymer Properties:

PropertyAnticipated Effect of this compound MoietyRationale
Thermal Stability HighThe aromatic and heterocyclic rings contribute to a rigid polymer backbone, while the C-F bond is strong, enhancing thermal resistance.[6]
Mechanical Strength HighThe rigidity of the isoxazole ring can lead to polymers with high tensile strength and modulus.[13]
Solubility Potentially limited in common organic solventsThe rigid structure and potential for intermolecular interactions might reduce solubility.
Chemical Resistance HighThe fluorophenyl group is known to impart chemical inertness.[3][7]
Optical Properties Potential for fluorescence and unique refractive indexThe conjugated system of the phenyl and isoxazole rings may lead to interesting photophysical properties.

Potential Applications:

  • High-Performance Plastics: For applications requiring high thermal stability and mechanical strength, such as in the aerospace and automotive industries.

  • Advanced Coatings: The fluorinated nature of the polymers could lead to coatings with low surface energy, hydrophobicity, and chemical resistance.[7]

  • Biomedical Materials: While the focus here is on materials science, the inherent biological relevance of the isoxazole core could be explored in drug delivery systems or medical device coatings, leveraging the enhanced stability from fluorination.[4][5]

  • Organic Electronics: The defined electronic structure of the isoxazole ring could be utilized in the design of novel semiconducting or dielectric materials.

Conclusion

The use of this compound as a building block for novel polymers offers a promising avenue for the development of advanced materials with enhanced thermal, mechanical, and chemical properties. The synthetic protocols outlined in these application notes provide a starting point for the synthesis of a variety of isoxazole-containing polymers. Further research into the structure-property relationships of these materials will undoubtedly unlock their full potential across a range of scientific and industrial applications.

References

Application Notes & Protocols: Experimental Design for 3-(4-Fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for In Vitro and In Vivo Research

Introduction: The Scientific Merit of 3-(4-Fluorophenyl)isoxazole

The isoxazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic and structural properties allow for diverse molecular interactions, making it a versatile building block in drug discovery. The incorporation of a 4-fluorophenyl group can further enhance the pharmacological profile of the isoxazole core. The fluorine atom is known to increase metabolic stability, improve lipophilicity, and enhance binding affinity to biological targets through favorable electrostatic interactions.[3]

Derivatives of this compound have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antioxidant effects.[3][4][5] This has generated significant interest in exploring the therapeutic potential of this compound and its analogues. This guide provides a comprehensive framework for the systematic investigation of this compound, outlining detailed protocols for both in vitro and in vivo experimental designs. The proposed workflow is designed to rigorously assess its biological activities, elucidate its mechanism of action, and provide a solid foundation for further drug development efforts.

Physicochemical Properties of this compound

A thorough understanding of the compound's physicochemical properties is essential for proper handling, storage, and preparation of stock solutions for biological assays.

PropertyValueReference
Molecular Formula C₉H₆FNO[6][7]
Molecular Weight 163.15 g/mol [6][7]
Appearance Pale yellow crystals[7]
Melting Point 39-45 °C[7]
Storage Conditions Store at 0-8°C[7]

Part 1: In Vitro Experimental Design

The initial phase of investigation focuses on cell-free and cell-based assays to screen for primary biological activities and elucidate potential mechanisms of action. This multi-pronged approach allows for a comprehensive understanding of the compound's effects at the molecular and cellular levels.

Experimental Workflow: In Vitro Analysis

InVitro_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies antioxidant Antioxidant Assays (DPPH, ABTS) anti_inflammatory Anti-inflammatory Assay (COX-1/COX-2 Inhibition) cytotoxicity Cytotoxicity Screening (MTS Assay) cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle If cytotoxic apoptosis Apoptosis Assay (Annexin V/PI Staining) cytotoxicity->apoptosis If cytotoxic start This compound start->antioxidant start->anti_inflammatory start->cytotoxicity

Caption: A logical workflow for the in vitro evaluation of this compound.

Assessment of Antioxidant Activity

Oxidative stress is implicated in a multitude of pathological conditions. Therefore, evaluating the antioxidant potential of a novel compound is a critical first step. The DPPH and ABTS assays are widely used due to their simplicity, reliability, and applicability to both hydrophilic and lipophilic compounds.[6][8]

Protocol: DPPH Free Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions of the test compound in methanol (e.g., 1, 10, 50, 100, 250 µM).

    • Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions or control to the respective wells.

    • For the blank, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the compound concentration.

Protocol: ABTS Radical Cation Decolorization Assay

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare dilutions of the test compound and a positive control (Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the test compound dilutions or control to the respective wells.

    • Incubate the plate in the dark at room temperature for 7 minutes.

  • Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes.[9] Given the reported anti-inflammatory properties of isoxazole derivatives, it is crucial to assess the inhibitory activity of this compound against both COX-1 and COX-2 isoforms to determine its potency and selectivity.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits and provides a sensitive method for high-throughput screening.[9][10]

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme and other kit components according to the manufacturer's instructions. Keep the enzyme on ice.[10]

    • Prepare a 10X working solution of the test compound in the provided assay buffer. DMSO can be used as a solvent.

    • Prepare a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[9]

  • Assay Procedure (96-well opaque plate):

    • Enzyme Control (EC): Add 10 µL of assay buffer.

    • Inhibitor Control (IC): Add 10 µL of the positive control solution.

    • Sample (S): Add 10 µL of the diluted test compound.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor as per the kit's protocol.

    • Add 80 µL of the Reaction Mix to each well, followed by 10 µL of the reconstituted COX-2 enzyme.

    • Initiate the reaction by adding 10 µL of a diluted arachidonic acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

  • Data Analysis:

    • Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[10]

    • Calculate the rate of reaction from the linear portion of the kinetic curve.

    • Determine the percent inhibition using the formula: % Inhibition = [ (Rate_EC - Rate_S) / Rate_EC ] x 100

    • Calculate the IC₅₀ value. A similar protocol using a COX-1 enzyme should be run in parallel to determine selectivity.

Cytotoxicity Assessment: MTS Assay

Before proceeding to more complex cellular assays, it is essential to determine the cytotoxic potential of the compound. The MTS assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.[11][12]

Protocol: MTS Cell Viability Assay

  • Cell Culture:

    • Seed cells (e.g., HepG2 liver cancer cells, MCF-7 breast cancer cells, or a non-cancerous cell line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a range of concentrations of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle-only (e.g., DMSO) and untreated controls.

    • Incubate for 24, 48, or 72 hours.

  • Assay Procedure:

    • Add 20 µL of the MTS reagent solution to each well.[12]

    • Incubate the plate for 1-4 hours at 37°C.[12]

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells).

    • Calculate the percentage of cell viability: % Viability = (Absorbance_sample / Absorbance_control) x 100

    • Determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Mechanistic Assays (if cytotoxic activity is observed)

If this compound demonstrates significant cytotoxicity against cancer cell lines, further investigation into the mechanism of cell death is warranted.

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).[13]

  • Cell Treatment and Harvesting:

    • Treat cells with the IC₅₀ concentration of the compound for 24 or 48 hours.

    • Harvest both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

  • Fixation and Staining:

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.[14]

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[14]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to model the cell cycle phases and quantify the percentage of cells in G0/G1, S, and G2/M.

Protocol: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.

  • Cell Treatment and Harvesting:

    • Treat cells with the IC₅₀ concentration of the compound for a predetermined time (e.g., 24 hours).

    • Harvest all cells and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Add additional 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry:

    • Analyze the samples immediately.

    • Quantify the cell populations:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Part 2: In Vivo Experimental Design

Promising results from in vitro studies should be validated in a living system. In vivo models allow for the assessment of a compound's efficacy, pharmacokinetics, and safety profile in a more complex biological environment.

Experimental Workflow: In Vivo Analysis

InVivo_Workflow cluster_inflammation Anti-inflammatory Models cluster_antioxidant Antioxidant Model carrageenan Carrageenan-Induced Paw Edema xylene Xylene-Induced Ear Edema sod_cat Tissue Homogenate Analysis (SOD, Catalase) start Positive In Vitro Results start->carrageenan Anti-inflammatory activity start->xylene Anti-inflammatory activity start->sod_cat Antioxidant activity

Caption: A streamlined workflow for the in vivo validation of this compound.

In Vivo Anti-inflammatory Models

The carrageenan-induced paw edema and xylene-induced ear edema models are standard and well-validated methods for screening compounds for acute anti-inflammatory activity.[1][15][16]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals and Acclimatization:

    • Use male Wistar rats (180-220 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight before the experiment but allow free access to water.

  • Dosing and Induction of Edema:

    • Group the animals (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 5 mg/kg), and test compound groups (e.g., 10, 30, 100 mg/kg).

    • Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).

    • After 30-60 minutes, induce inflammation by injecting 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[17]

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.[17]

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.

Protocol: Xylene-Induced Ear Edema in Mice

  • Animals and Dosing:

    • Use male ICR mice (20-25 g).

    • Group and dose the animals as described for the paw edema model. A suitable positive control is Dexamethasone (15 mg/kg, i.p.).[18]

  • Induction of Edema:

    • One hour after dosing, apply 0.03 mL of xylene to the anterior and posterior surfaces of the right ear of each mouse.[19] The left ear serves as the control.

  • Measurement of Edema:

    • After 1-2 hours, sacrifice the mice by cervical dislocation.

    • Cut a standard-sized circular section (e.g., 9 mm diameter) from both the right (treated) and left (control) ears using a punch.

    • Weigh the ear sections immediately.

  • Data Analysis:

    • The extent of edema is the weight difference between the right and left ear punches.

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.[16]

In Vivo Antioxidant Activity

To confirm the antioxidant effects observed in vitro, the levels of key antioxidant enzymes can be measured in tissues from treated animals.

Protocol: Measurement of Superoxide Dismutase (SOD) and Catalase (CAT) Activity

  • Animal Treatment and Tissue Collection:

    • Treat animals with the test compound for a specified period (e.g., 7 or 14 days).

    • At the end of the treatment period, sacrifice the animals and collect relevant tissues (e.g., liver, kidney, brain).

  • Tissue Homogenate Preparation:

    • Rinse the tissues in ice-cold saline.

    • Homogenize the tissues in a suitable buffer (e.g., phosphate buffer, pH 7.4) to create a 10% (w/v) homogenate.

    • Centrifuge the homogenate at a low speed to remove debris, and then at a higher speed (e.g., 10,000 x g) at 4°C to obtain the post-mitochondrial supernatant.

  • Enzyme Assays:

    • SOD Activity: Assay SOD activity using a commercially available kit or a standard method, which is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT). One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.[20]

    • Catalase Activity: Measure catalase activity by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.[21] The activity can be expressed as units/mg of protein.

  • Data Analysis:

    • Compare the specific activities of SOD and CAT in the tissues of the treated groups with those of the control group. An increase in enzyme activity suggests an enhancement of the in vivo antioxidant defense system.

Conclusion and Future Directions

The experimental designs outlined in this guide provide a robust and systematic approach to characterizing the biological activities of this compound. A logical progression from broad in vitro screening to specific mechanistic studies and subsequent in vivo validation is crucial for building a comprehensive profile of the compound. Positive findings in these assays would justify further preclinical development, including pharmacokinetic studies, toxicology assessments, and evaluation in more complex disease models, such as those for neurological disorders, for which isoxazole derivatives have shown promise.[3][5]

References

Quantitative Analysis of 3-(4-Fluorophenyl)isoxazole in Biological Matrices: A Validated LC-MS/MS Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven guide for the quantitative determination of 3-(4-Fluorophenyl)isoxazole, a representative isoxazole-class compound, in biological matrices such as plasma. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] Accurate quantification in biological fluids is therefore essential for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies that underpin regulatory submissions.[4][5][6] This document details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, chosen for its superior sensitivity and selectivity.[7][8] We will elaborate on the causality behind the methodological choices, from sample preparation to instrument parameters, and present a full validation protocol grounded in the International Council for Harmonisation (ICH) M10 guidelines to ensure data integrity and regulatory compliance.[9][10]

Foundational Principles: Why LC-MS/MS?

The cornerstone of any reliable bioanalytical study is a method that is both accurate and precise for its intended purpose.[4][11] While other techniques like HPLC-UV exist[12][13], LC-MS/MS is the gold standard for quantifying small-molecule drugs and their metabolites in complex biological matrices.[7][14]

  • Causality of Choice - Selectivity: Biological samples (e.g., plasma, blood, serum) are inherently complex, containing a multitude of endogenous components like proteins, lipids, and salts.[9] Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM) unique to the analyte. This minimizes interference from matrix components, a common challenge that can compromise data accuracy.

  • Causality of Choice - Sensitivity: Pharmacokinetic studies often require the measurement of drug concentrations over several orders of magnitude, frequently extending into the low ng/mL or even pg/mL range.[15] LC-MS/MS offers the high sensitivity necessary to accurately define the terminal elimination phase of a drug's PK profile, which is critical for calculating key parameters like half-life.[16][17]

The method described herein employs a straightforward protein precipitation step for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and quantification using an MS/MS detector. This approach balances efficiency with the rigor required for regulatory-compliant data.

Experimental Workflow and Protocols

The overall workflow is designed for robustness and high throughput, moving from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) IS Add Internal Standard (IS) Sample->IS Clean Extract Precip Add Acetonitrile (150 µL) IS->Precip Clean Extract Vortex Vortex Mix (1 min) Precip->Vortex Clean Extract Centrifuge Centrifuge (10,000g, 5 min) Vortex->Centrifuge Clean Extract Supernatant Transfer Supernatant Centrifuge->Supernatant Clean Extract Inject Inject into LC-MS/MS Supernatant->Inject Clean Extract Chrom Chromatographic Separation Inject->Chrom Detect MS/MS Detection (MRM) Chrom->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Calculate Concentrations Calibrate->Quantify

Caption: High-level workflow for the bioanalysis of this compound.

Materials and Reagents
  • Reference Standards: this compound (purity ≥98%) and a suitable stable isotope-labeled or structural analog internal standard (IS).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), and Ultrapure Water.[18]

  • Biological Matrix: Drug-free, pooled human plasma (with appropriate anticoagulant, e.g., K2EDTA).

Preparation of Standards and Quality Controls (QCs)

The preparation of accurate calibration standards and QCs is fundamental to the entire analysis.[12]

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and IS in methanol to create primary stocks.

  • Working Solutions: Prepare serial dilutions of the primary analyte stock in a 50:50 (v/v) acetonitrile:water mixture to create working solutions for spiking. Prepare a separate working solution for the IS at a fixed concentration (e.g., 100 ng/mL).

  • Calibration Curve (CC) Standards: Spike drug-free plasma with the appropriate analyte working solutions to prepare a calibration curve, typically consisting of 8-10 non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QCs by spiking drug-free plasma at a minimum of four concentration levels:

    • LLOQ: Lower Limit of Quantification.

    • LQC: Low Quality Control (≤3x LLOQ).

    • MQC: Medium Quality Control.

    • HQC: High Quality Control (≥75% of the Upper Limit of Quantification, ULOQ).

    • Note: QC samples must be prepared from a separate stock weighing than the CC standards to ensure integrity.[19]

Detailed Sample Preparation Protocol: Protein Precipitation

This technique is chosen for its speed and simplicity, making it ideal for high-throughput environments.[16][17]

  • Aliquot 50 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution and briefly vortex. Rationale: Adding the IS early accounts for variability during subsequent extraction steps.

  • Add 150 µL of ice-cold acetonitrile. Rationale: Acetonitrile is a highly efficient protein precipitating agent. Using a 3:1 solvent-to-plasma ratio ensures complete precipitation.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at ≥10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

Instrumental Parameters

The following parameters are a robust starting point and should be optimized for the specific instrumentation used. This method is based on typical setups for isoxazole derivatives.[15][16][18]

Parameter Condition Causality/Rationale
HPLC System U(H)PLC SystemProvides high resolution and rapid separation.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)C18 columns provide excellent retention for moderately nonpolar compounds like isoxazoles.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency in positive ion mode.[18]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent providing good elution strength.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing speed and pressure.
Gradient Elution 5% B to 95% B over 3 min, hold, re-equilibrateA gradient is necessary to elute the analyte with a good peak shape and clear it from the column while removing early-eluting matrix components.
Column Temp. 40 °CReduces viscosity and improves peak symmetry.
Injection Volume 5 µLA small volume minimizes potential matrix effects.
Mass Spectrometer Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis using MRM.[14]
Ionization Mode Electrospray Ionization, Positive (ESI+)Isoxazoles typically contain nitrogen atoms that are readily protonated.
MRM Transitions Analyte & IS Specific (Requires Optimization)The selection of a specific precursor ion (e.g., [M+H]+) and a stable product ion ensures maximum selectivity and sensitivity.
Source Temp. 500 °COptimized for efficient desolvation of the mobile phase.

Method Validation: A Self-Validating System

A bioanalytical method is not trustworthy until it has been rigorously validated to prove it is suitable for its intended purpose.[4][6] The validation protocol must adhere to regulatory standards, such as the ICH M10 guideline, which harmonizes expectations from bodies like the FDA and EMA.[5][9][10]

G cluster_performance cluster_reliability Validation Bioanalytical Method Validation (ICH M10) Selectivity Selectivity & Specificity Validation->Selectivity Performance Assay Performance Validation->Performance Reliability In-Study Reliability Validation->Reliability Linearity Linearity & Range Performance->Linearity LLOQ LLOQ Performance->LLOQ Accuracy Accuracy Performance->Accuracy Precision Precision Performance->Precision Recovery Recovery & Matrix Effect Reliability->Recovery Stability Stability Reliability->Stability

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)isoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound.[1] Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthetic route and improve your yield.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and versatile method for synthesizing 3-substituted isoxazoles, including this compound, is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][3][4][5] Another common approach involves the condensation reaction of a β-dicarbonyl compound with hydroxylamine or the reaction of an α,β-unsaturated ketone (chalcone) with hydroxylamine.[6][7][8][9][10]

Q2: My yield of this compound is consistently low. What are the likely causes?

A2: Low yields can stem from several factors. In 1,3-dipolar cycloaddition reactions, a primary cause is the dimerization of the in situ generated nitrile oxide to form furoxans, which is a competing side reaction.[11] Other potential issues include incomplete reaction, decomposition of starting materials or product, and inefficient purification. For condensation-based routes, improper pH, incorrect reaction temperature, or suboptimal stoichiometry can all negatively impact the yield.

Q3: I am observing the formation of multiple isomers. How can I improve the regioselectivity of my reaction?

A3: The formation of regioisomers is a known challenge in isoxazole synthesis, particularly with unsymmetrical alkynes in 1,3-dipolar cycloadditions.[11] Regioselectivity is governed by both electronic and steric factors of the reacting partners.[11] The choice of solvent can also significantly influence the outcome.[11] In some cases, employing a catalyst, such as copper(I), can favor the formation of a specific regioisomer.[3][12][13]

Q4: What are the best practices for purifying this compound?

A4: Column chromatography is the most common method for purifying this compound. A typical stationary phase is silica gel, with an eluent system of ethyl acetate and hexane. The optimal ratio will depend on the specific impurities present. Recrystallization from a suitable solvent, such as ethanol, can also be an effective purification technique.[14]

II. Troubleshooting Guide

This section provides a more detailed breakdown of common problems encountered during the synthesis of this compound and offers targeted solutions.

Problem 1: Low or No Product Formation in 1,3-Dipolar Cycloaddition

Potential Causes & Solutions

Cause Explanation & Scientific Rationale Recommended Action
Inefficient Nitrile Oxide Generation The generation of the 4-fluorobenzonitrile oxide from its precursor (e.g., 4-fluorobenzaldoxime or the corresponding hydroximoyl chloride) is a critical step. The choice and stoichiometry of the base are crucial for efficient dehydrohalogenation or oxidation. An inappropriate base may not be strong enough to deprotonate the precursor effectively, or it may lead to side reactions.Ensure you are using an appropriate base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in a suitable solvent like chloroform or DMF.[4][15] Verify the quality and purity of your nitrile oxide precursor.
Nitrile Oxide Dimerization Nitrile oxides are highly reactive intermediates and can readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), especially at higher concentrations or temperatures.[11] This side reaction directly competes with the desired cycloaddition.To minimize dimerization, it is often beneficial to generate the nitrile oxide in situ in the presence of the alkyne dipolarophile. Using a slight excess of the alkyne can also help to trap the nitrile oxide as it is formed.[11] Controlling the reaction temperature is also key; lower temperatures generally disfavor dimerization.
Poor Reactivity of the Alkyne The electronic nature of the alkyne plays a significant role in the reaction rate. Electron-deficient alkynes generally react faster in 1,3-dipolar cycloadditions. If using an electron-rich alkyne, the reaction may be sluggish.Consider using a more activated (electron-deficient) alkyne if the reaction is not proceeding. Alternatively, the use of a catalyst, such as copper(I), can facilitate the reaction with a wider range of alkynes.[3]
Solvent Effects The solvent can influence the solubility of reagents and the stability of the transition state. A poorly chosen solvent can lead to low reaction rates or promote side reactions.Screen a variety of solvents to find the optimal one for your specific substrate combination. Common solvents for this reaction include chloroform, dichloromethane, THF, and DMF.
Problem 2: Formation of Impurities in Chalcone-Based Synthesis

Potential Causes & Solutions

Cause Explanation & Scientific Rationale Recommended Action
Incomplete Cyclization The reaction of a chalcone with hydroxylamine proceeds through an intermediate oxime or isoxazoline, which then cyclizes and dehydrates (or is oxidized) to form the isoxazole ring.[6][16] Incomplete conversion of these intermediates will result in a mixture of products.Ensure sufficient reaction time and optimal temperature. The choice of base (e.g., KOH, NaOH) and solvent (e.g., ethanol) is critical for driving the reaction to completion.[7][14] Monitoring the reaction by TLC is essential to determine the point of completion.
Side Reactions of the Chalcone Chalcones, being α,β-unsaturated ketones, are susceptible to various side reactions, such as Michael additions, if other nucleophiles are present in the reaction mixture.Ensure the purity of your starting chalcone and use high-purity solvents and reagents. Carefully control the reaction conditions to minimize the formation of byproducts.
Oxidation State of the Intermediate The final step in forming the aromatic isoxazole ring from the isoxazoline intermediate often requires an oxidation or elimination step. If this step is inefficient, the isoxazoline will remain as an impurity.Some protocols utilize an oxidizing agent to facilitate the final aromatization step.[6] Ensure the chosen conditions are sufficient for this transformation.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of this compound from 4-fluorobenzaldoxime and a suitable alkyne.

Materials:

  • 4-Fluorobenzaldoxime

  • N-Chlorosuccinimide (NCS) or similar chlorinating agent

  • Triethylamine (TEA)

  • A suitable terminal alkyne (e.g., ethynylbenzene)

  • Dimethylformamide (DMF) or other suitable solvent

Procedure:

  • Formation of the Hydroximoyl Chloride: In a round-bottom flask, dissolve 4-fluorobenzaldoxime in DMF. Add N-Chlorosuccinimide (NCS) portion-wise while stirring at room temperature. The reaction progress can be monitored by TLC.[4]

  • In situ Generation of Nitrile Oxide and Cycloaddition: To the solution containing the 4-fluorobenzohydroximoyl chloride, add the terminal alkyne. Cool the mixture in an ice bath and slowly add triethylamine (TEA) dropwise. The TEA acts as a base to generate the 4-fluorobenzonitrile oxide in situ, which then undergoes cycloaddition with the alkyne.[4]

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

G cluster_0 Step 1: Hydroximoyl Chloride Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Work-up & Purification A 4-Fluorobenzaldoxime C 4-Fluorobenzohydroximoyl Chloride A->C Chlorination B N-Chlorosuccinimide (NCS) in DMF B->C F This compound C->F 1,3-Dipolar Cycloaddition D Terminal Alkyne D->F E Triethylamine (TEA) E->F In situ Nitrile Oxide Generation G Quench with Water & Extract F->G H Column Chromatography G->H I Pure Product H->I

Caption: Workflow for the synthesis of this compound.

IV. Mechanistic Insights

The 1,3-Dipolar Cycloaddition Mechanism

The formation of the isoxazole ring via 1,3-dipolar cycloaddition is a powerful and widely used transformation in heterocyclic chemistry.[5] The key steps are outlined below.

G cluster_0 Nitrile Oxide Formation cluster_1 Cycloaddition Start 4-Fluorobenzohydroximoyl Chloride NitrileOxide 4-Fluorobenzonitrile Oxide (1,3-Dipole) Start->NitrileOxide + Base - Base·HCl TransitionState [3+2] Concerted Transition State NitrileOxide->TransitionState Alkyne Alkyne (Dipolarophile) Alkyne->TransitionState Isoxazole This compound TransitionState->Isoxazole

Caption: Mechanism of 1,3-dipolar cycloaddition for isoxazole synthesis.

This reaction is generally considered to be a concerted pericyclic reaction, proceeding through a cyclic transition state.[5] The regiochemical outcome is determined by the electronic and steric compatibility of the nitrile oxide and the alkyne.

V. References

  • Boruah, P., Deka, B., Sarma, D., & Sarma, R. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 11(46), 28769-28777. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. --INVALID-LINK--

  • ChemicalBook. (n.d.). Isoxazole, 3-(4-fluorophenyl)- (9CI) synthesis. --INVALID-LINK--

  • Li, J., et al. (2021). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Asian Natural Products Research, 23(10), 965-975. --INVALID-LINK--

  • Attanasi, O. A., et al. (2014). Synthesis of isoxazolidines by 1,3-dipolar cycloaddition: recent advances. In Targets in Heterocyclic Systems (Vol. 18, pp. 298-340). Italian Society of Chemistry.

  • Ahmad, I., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(13), 3097. --INVALID-LINK--

  • Yadav, G., & Singh, U. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32981-33005. --INVALID-LINK--

  • Al-Masoudi, N. A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Pharmaceutical and Biological Evaluations, 9(2), 118-132.

  • Bhatt, V. A., et al. (2015). Trichloroisocyanuric acid mediated one-pot synthesis of 3,5-diarylisoxazoles from α,β-unsaturated ketones. Tetrahedron Letters, 56(19), 2449-2452.

  • Mphahlele, M. J., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 633. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Isoxazole Synthesis Optimization. --INVALID-LINK--

  • Sharma, P., & Kumar, V. (2020). Challenges associated with isoxazole directed C−H activation. Chemistry – An Asian Journal, 15(21), 3469-3486.

  • Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 47-56. --INVALID-LINK--

  • Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 47-56. --INVALID-LINK--

  • Tüzün, B., et al. (2022). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Research in Pharmacy, 26(3), 735-745.

  • Kumar, A., et al. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 38(2).

  • Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122.

  • Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. --INVALID-LINK--

  • Al-Mulla, A. (2021). Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. Journal of the Iranian Chemical Society, 18, 855-867.

  • Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 756-766. --INVALID-LINK--

  • S. S, B. N., & K, S. (2012). 3,5-Bis(4-fluorophenyl)isoxazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o399. --INVALID-LINK--

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. --INVALID-LINK--

  • Raj, V., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Future Journal of Pharmaceutical Sciences, 10(1), 1-13.

  • Wang, Y., et al. (2016). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 21(10), 1358. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--

  • Chem-Impex. (n.d.). This compound. --INVALID-LINK--

  • BenchChem. (n.d.). Synthetic Routes to Functionalized Furo[3,4-d]isoxazole Derivatives: Application Notes and Protocols. --INVALID-LINK--

References

Technical Support Center: Purification of 3-(4-Fluorophenyl)isoxazole via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4-Fluorophenyl)isoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of this and structurally related isoxazole compounds. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your purification workflow.

Introduction to the Purification Challenge

This compound is a key heterocyclic moiety in medicinal chemistry, often synthesized via 1,3-dipolar cycloaddition or related methods. While synthetically accessible, achieving high purity is critical for subsequent applications. Column chromatography is the predominant method for this purification; however, its success is contingent on a nuanced understanding of the compound's properties and potential pitfalls in the chromatographic process. This guide provides a systematic approach to troubleshooting and optimizing the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting solvent system for the column chromatography of this compound on silica gel?

A1: A common and effective mobile phase for the purification of this compound on a standard silica gel stationary phase is a mixture of n-hexane and ethyl acetate. The ratio is critical and should be optimized based on preliminary Thin Layer Chromatography (TLC) analysis. A starting point for TLC development is often a 9:1 or 8:2 hexane:ethyl acetate mixture. For column chromatography, a slightly less polar system than what gives an Rf of 0.2-0.3 on TLC is recommended to ensure good separation.[1][2]

Q2: My this compound seems to be degrading on the silica gel column. How can I confirm this and what are the alternative purification strategies?

A2: Degradation on silica gel can occur, especially with sensitive heterocyclic compounds. To confirm, you can perform a stability test by spotting your crude sample on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear.[3] If degradation is confirmed, consider using a deactivated stationary phase, such as alumina (neutral or basic), or treating the silica gel with a small amount of a base like triethylamine in the mobile phase to neutralize acidic sites.[4]

Q3: I'm not seeing my compound elute from the column, even after flushing with a more polar solvent. What could be the issue?

A3: There are several potential reasons for this. First, ensure your compound is not irreversibly adsorbed to the stationary phase, a possibility if it is highly polar or reactive. Another possibility is that the compound is eluting but at a concentration too low to be detected by your monitoring method (e.g., TLC with UV). Try concentrating the collected fractions before analysis.[3][5] Also, double-check that the correct solvent system was prepared and used.[3]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the column chromatography of this compound.

Problem 1: Poor Separation of this compound from Impurities

Symptoms:

  • Overlapping spots on TLC of collected fractions.

  • Broad peaks if using automated flash chromatography.

  • Low purity of the isolated product as determined by NMR or HPLC.

Potential Causes & Solutions:

Cause Explanation Solution
Inappropriate Mobile Phase Polarity The polarity of the mobile phase is not optimized to provide a sufficient difference in the retention factors (Rf) of the product and impurities.Re-optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, can also improve separation.
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity.Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of the crude sample.
Poor Column Packing An unevenly packed column leads to channeling of the mobile phase and band broadening, resulting in poor separation.Ensure the column is packed uniformly without any air bubbles or cracks. Both dry and wet packing methods can be effective if done carefully.
Problem 2: The Compound is Eluting Too Quickly (High Rf)

Symptoms:

  • The product is found in the first few fractions, often co-eluting with non-polar impurities.

  • Rf value on TLC is greater than 0.5.

Potential Causes & Solutions:

Cause Explanation Solution
Mobile Phase is Too Polar A highly polar mobile phase will move all compounds, including the desired product, through the column too quickly.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
Incorrect Stationary Phase The stationary phase may not be suitable for the separation.For non-polar compounds, silica gel is generally appropriate. However, if separation is still challenging, consider a different stationary phase like alumina.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Prepare the Sample: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system (e.g., 9:1 hexane:ethyl acetate).

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Analyze: Calculate the Rf values for all spots. The ideal solvent system will give the target compound an Rf of 0.2-0.3, with good separation from other spots.

Protocol 2: Column Chromatography Purification
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using either a wet or dry packing method. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, dry loading is recommended.[6] To dry load, dissolve the sample, add a small amount of silica gel, and evaporate the solvent until a free-flowing powder is obtained. This powder is then carefully added to the top of the column.[6]

  • Elution: Begin eluting with the optimized mobile phase. Collect fractions of a consistent volume.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing the Workflow

Workflow for Troubleshooting Column Chromatography

troubleshooting_workflow start Start Purification tlc Optimize Solvent System via TLC start->tlc column Run Column Chromatography tlc->column monitor Monitor Fractions by TLC column->monitor check_purity Check Purity of Combined Fractions monitor->check_purity pure Pure Product Isolated check_purity->pure Yes impure Product is Impure check_purity->impure No troubleshoot Troubleshoot Separation impure->troubleshoot troubleshoot->tlc Re-optimize

Caption: A decision-making workflow for the purification of this compound.

References

stability of 3-(4-Fluorophenyl)isoxazole under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-(4-Fluorophenyl)isoxazole. This guide provides in-depth answers to common questions and troubleshooting advice regarding the chemical stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs): General Isoxazole Ring Stability

This section addresses foundational concepts regarding the isoxazole moiety, providing essential context for understanding the behavior of this compound.

Q1: What are the general stability characteristics of the isoxazole ring?

The isoxazole ring is considered a five-membered aromatic heterocyclic compound.[1] Generally, it is fairly stable against oxidizing agents, acids, and bases, particularly when the ring is substituted.[1] However, the ring contains a chemically labile Nitrogen-Oxygen (N-O) single bond. This bond is susceptible to cleavage under certain conditions, most notably catalytic hydrogenation or strong nucleophilic attack, which leads to ring-opening reactions.[1] Unsubstituted or certain substituted isoxazoles can be unstable even under moderately basic conditions.[2]

Q2: What is the most common degradation pathway for isoxazoles?

The primary and most studied degradation pathway involves the cleavage of the weak N-O bond.[1] This can be initiated by various means, but for the purposes of solution-state stability, it is most often triggered by nucleophilic attack (e.g., by a hydroxide ion in basic conditions). This ring-opening event typically results in the formation of a β-amino enone or, following hydrolysis, a β-diketone.[1] In the case of the drug leflunomide, which features an isoxazole ring, base-catalyzed degradation leads to an α-cyanoenol metabolite.[3] Atmospheric degradation studies also point to N-O and C-N bond cleavage as the principal pathway.[4]

Q3: Why is understanding the stability of this compound critical in drug development?

Understanding the chemical stability of any active pharmaceutical ingredient (API) or intermediate is a fundamental regulatory and scientific requirement.[5] Forced degradation studies, which intentionally expose the compound to harsh conditions like strong acids, bases, oxidation, heat, and light, are performed for several critical reasons:[6][7]

  • To Elucidate Degradation Pathways: These studies reveal how the molecule behaves under stress, identifying likely degradation products.[5]

  • To Develop Stability-Indicating Analytical Methods: The degradation products generated are used to develop and validate analytical methods (like HPLC) that can accurately separate and quantify the parent compound from its impurities and degradants.[6] This is a regulatory requirement for all stability studies.

  • To Inform Formulation and Storage: Knowledge of a molecule's liabilities helps in designing a stable drug product formulation and defining appropriate storage conditions and shelf-life.[5][8]

Troubleshooting Guide: Stability of this compound in Solution

This section provides specific troubleshooting advice for issues encountered during experiments involving acidic and basic solutions.

Acidic Conditions
Q1: I am observing no degradation of this compound in my acidic stress test (e.g., 0.1 M HCl at 50°C). Is this expected?

Yes, this result is largely expected. The isoxazole ring is generally resistant to degradation under moderately acidic conditions.[1] A comprehensive study on the isoxazole-containing drug leflunomide demonstrated that the compound was stable and resistant to ring-opening in an acidic buffer (pH 4.0) even at an elevated temperature of 37°C.[3]

Causality: The stability in acid can be attributed to the protonation of the ring nitrogen. This protonation reduces the electron density of the ring system, making it less susceptible to electrophilic attack and certain hydrolytic degradation pathways. While acidic conditions can be employed to hydrolyze the intermediates formed after isoxazole ring-opening, the ring itself is robust.[1] For a forced degradation study, if no degradation is observed, regulatory guidelines suggest employing more stringent conditions (e.g., higher acid concentration, higher temperature, or longer exposure time) to achieve a target degradation of 10-20%.[9]

Basic Conditions
Q2: My solution of this compound is showing significant degradation after incubation in a basic solution (e.g., 0.1 M NaOH at room temperature). What is happening?

This is a known chemical liability of the isoxazole ring system. You are observing a base-catalyzed ring-opening reaction.[3] Isoxazoles, particularly those without a substituent at the 3-position or 5-position, are known to be unstable in basic media.[2] Even with substitution, the ring is susceptible to nucleophilic attack by hydroxide ions, which leads to the cleavage of the weak N-O bond.[1]

Mechanism: The degradation is initiated by the attack of a hydroxide ion on the C5 or C3 carbon of the isoxazole ring, followed by a cascade of electronic rearrangements that results in the scission of the N-O bond. This process is often the rate-limiting step in the degradation pathway.

Q3: What is the likely degradation product of this compound under basic conditions?

The primary degradation product is expected to be a β-ketonitrile. Specifically, the reaction likely yields 3-(4-fluorophenyl)-3-oxopropanenitrile . This occurs through the cleavage of the O-C5 and N-C3 bonds following the initial nucleophilic attack. This is analogous to the degradation of leflunomide, which opens to form its active α-cyanoenol metabolite.[3]

Below is a diagram illustrating the proposed degradation pathway.

References

preventing nitrile oxide dimerization in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Preventing Nitrile Oxide Dimerization

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of 1,3-dipolar cycloaddition reactions involving nitrile oxides. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges, particularly the undesired dimerization of nitrile oxide intermediates.

Introduction: The Dimerization Dilemma

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a cornerstone for constructing the isoxazole ring, a privileged scaffold in medicinal chemistry.[1] However, nitrile oxides are often unstable and highly reactive intermediates.[2][3] In the absence of a suitable dipolarophile, or when their concentration is too high, they readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), significantly reducing the yield of the desired isoxazole product.[4][5] Understanding and controlling this competing reaction pathway is critical for successful isoxazole synthesis.

Density functional theory (DFT) studies have shown that the dimerization of nitrile oxides is a stepwise process that proceeds through a dinitrosoalkene diradical intermediate.[6][7][8] The rate-determining step is the initial C-C bond formation between two nitrile oxide molecules.[6][7][8] Aromatic nitrile oxides tend to dimerize more slowly than their aliphatic counterparts due to the energetic cost of interrupting conjugation during this C-C bond formation step.[6][7][8]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during isoxazole synthesis via nitrile oxide cycloaddition.

Q1: My reaction is producing a significant amount of a byproduct that I've identified as a furoxan. What's causing this and how can I minimize it?

A1: The formation of a furoxan is the classic sign of nitrile oxide dimerization.[4] This occurs when the concentration of the nitrile oxide intermediate is too high, allowing it to react with itself instead of the intended alkyne. The most effective strategy to combat this is to generate the nitrile oxide in situ at a rate that is slower than its consumption by the dipolarophile. This keeps the instantaneous concentration of the nitrile oxide low.

Q2: What are the most common methods for the in situ generation of nitrile oxides?

A2: There are several reliable methods for the in situ generation of nitrile oxides from stable precursors. The two most prevalent are:

  • Dehydration of primary nitroalkanes: This method often employs dehydrating agents like phenyl isocyanate in the presence of a base such as triethylamine.[9][10]

  • Oxidation of aldoximes: A variety of oxidizing agents can be used, including sodium hypochlorite (bleach), N-bromosuccinimide (NBS), and hypervalent iodine reagents like iodobenzene diacetate.[4][9][10] More environmentally friendly methods using reagents like Oxone in combination with sodium chloride have also been developed.[11][12][13][14]

Q3: I'm still observing dimerization even with in situ generation. What other parameters can I adjust?

A3: If dimerization persists, consider the following adjustments:

  • Slow Addition of Reagents: If you are using a method that generates the nitrile oxide relatively quickly, such as the oxidation of an aldoxime, try adding the oxidizing agent slowly over an extended period. This will maintain a low concentration of the nitrile oxide. A diffusion mixing technique, where a volatile base like triethylamine is introduced in the vapor phase, can also be highly effective at controlling the rate of generation.[15]

  • Temperature Control: For particularly unstable nitrile oxides or slow cycloaddition reactions, lowering the reaction temperature can help suppress the rate of dimerization.[4]

  • Increase Dipolarophile Concentration: Ensure that the alkyne (dipolarophile) is present in a stoichiometric excess to increase the probability of the desired cycloaddition over dimerization.

Q4: Are there any alternatives to the traditional [3+2] cycloaddition that avoid the issue of nitrile oxide dimerization altogether?

A4: Yes, several alternative strategies for isoxazole synthesis have been developed. One notable method involves the copper-catalyzed one-pot oxidation and cyclization of propargylamines.[16] Another approach is the AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes.[17] These methods can offer advantages in terms of regioselectivity and functional group tolerance, and bypass the need for generating and handling potentially unstable nitrile oxide intermediates.

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving common experimental hurdles.

Scenario 1: Low Yield of Isoxazole and a High Percentage of Furoxan Dimer

This is the most frequent issue encountered. The troubleshooting workflow below outlines a systematic approach to optimize your reaction conditions.

Troubleshooting Workflow for Low Isoxazole Yield

G start Low Isoxazole Yield, High Furoxan Dimer in_situ Are you using in situ generation of the nitrile oxide? start->in_situ implement_in_situ Implement an in situ generation method. (e.g., Oxidation of aldoxime with Oxone/NaCl) in_situ->implement_in_situ No slow_addition Is the rate of nitrile oxide generation controlled? in_situ->slow_addition Yes implement_in_situ->slow_addition implement_slow_addition Implement slow addition of the generating reagent (e.g., oxidant) via syringe pump. slow_addition->implement_slow_addition No temperature Have you tried lowering the reaction temperature? slow_addition->temperature Yes implement_slow_addition->temperature lower_temp Lower the reaction temperature. (e.g., from room temp to 0 °C) temperature->lower_temp No dipolarophile_conc Is the dipolarophile (alkyne) in excess? temperature->dipolarophile_conc Yes lower_temp->dipolarophile_conc increase_conc Increase the molar equivalents of the dipolarophile. dipolarophile_conc->increase_conc No success Problem Resolved dipolarophile_conc->success Yes increase_conc->success further_optimization Consider alternative isoxazole synthesis methods. increase_conc->further_optimization

Caption: Troubleshooting workflow for low yield in nitrile oxide cycloadditions.

Detailed Steps:

  • Confirm In Situ Generation: If you are pre-forming the nitrile oxide, switch to an in situ generation method immediately. The oxidation of an aldoxime is a common and effective starting point.[11][12]

  • Control the Rate of Generation: If you are already using an in situ method, focus on slowing down the formation of the nitrile oxide.

    • Slow Addition Protocol: Instead of adding the oxidizing agent all at once, use a syringe pump to add it dropwise over several hours.

    • Diffusion Mixing: For base-mediated generation, consider a diffusion mixing setup where the vapor of a volatile base (e.g., triethylamine) is slowly introduced into the reaction headspace.[15]

  • Optimize Temperature: Lowering the reaction temperature can significantly decrease the rate of dimerization relative to the desired cycloaddition. Try running the reaction at 0 °C or even lower if your solvent system allows.

  • Adjust Stoichiometry: Increase the concentration of the alkyne relative to the nitrile oxide precursor. A 1.5 to 2-fold excess of the alkyne is a good starting point.

Scenario 2: Reaction Stalls or is Sluggish

Sometimes, in an attempt to prevent dimerization by slowing down the reaction, the desired cycloaddition also becomes inefficient.

Troubleshooting a Stalled Reaction

Observation Potential Cause Recommended Solution
No product formation after an extended period.Rate of nitrile oxide generation is too low, or the cycloaddition is inherently slow at the chosen temperature.Gradually increase the rate of addition of the generating reagent. If the reaction is being run at a low temperature, consider slowly warming it to room temperature.
Starting materials are consumed, but no desired product is formed.The nitrile oxide is decomposing through pathways other than dimerization or cycloaddition.This is less common but can occur with highly unstable nitrile oxides. Re-evaluate the chosen precursor and generation method. It may be necessary to use a more stable nitrile oxide precursor.
Reaction is slow and still produces the dimer.The cycloaddition is kinetically challenging, and even at low concentrations, the nitrile oxide has a long enough lifetime to dimerize.Consider a catalytic approach. Copper-catalyzed cycloadditions of nitrile oxides have been shown to be effective and can accelerate the desired reaction.[16][17]

Experimental Protocols

Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime using Oxone/NaCl

This protocol is adapted from a green chemistry approach and is effective for a wide range of substrates.[11][12][13]

Materials:

  • Aldoxime (1.0 equiv)

  • Alkyne (1.5 equiv)

  • Oxone (2.0 equiv)

  • Sodium Chloride (NaCl) (2.0 equiv)

  • Solvent (e.g., Acetonitrile/Water mixture)

Procedure:

  • To a round-bottom flask, add the aldoxime (1.0 equiv) and the alkyne (1.5 equiv).

  • Dissolve the starting materials in a suitable solvent mixture, such as acetonitrile and water (e.g., 2:1 v/v).

  • In a separate flask, prepare a solution of Oxone (2.0 equiv) and NaCl (2.0 equiv) in water.

  • Add the Oxone/NaCl solution dropwise to the stirred solution of the aldoxime and alkyne at room temperature over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired 1,3-dipolar cycloaddition and the undesired dimerization pathway.

G cluster_0 Reaction Pathways Precursor Aldoxime Precursor NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Precursor->NitrileOxide in situ generation Isoxazole Desired Isoxazole Product NitrileOxide->Isoxazole [3+2] Cycloaddition (Desired Pathway) Furoxan Furoxan Dimer (Side Product) NitrileOxide->Furoxan Dimerization (Undesired Pathway) NitrileOxide->Furoxan Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole

Caption: The competition between isoxazole formation and furoxan dimerization.

By carefully controlling the reaction conditions to favor the cycloaddition pathway, researchers can significantly improve the efficiency and yield of their isoxazole syntheses.

References

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Phenylisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of fluorinated phenylisoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable heterocyclic compounds. The strategic incorporation of fluorine into the phenylisoxazole scaffold can significantly enhance a molecule's pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the unique reactivity of fluorinated precursors and the inherent challenges of isoxazole ring formation demand carefully optimized reaction conditions.

This document provides a structured approach to troubleshooting common issues and offers evidence-based solutions to streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the synthesis of fluorinated phenylisoxazoles.

Q1: What is the most common method for synthesizing 3,5-disubstituted phenylisoxazoles? The most prevalent and versatile method is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) reaction between a nitrile oxide and an alkyne.[4][5] The nitrile oxide is typically generated in situ from an aldoxime precursor using a mild oxidizing agent or from a hydroximoyl chloride with a base.[4][6] An alternative robust method involves the condensation of an α,β-unsaturated ketone (a chalcone) with hydroxylamine hydrochloride.[5][7][8]

Q2: Should I introduce the fluorine atom before or after forming the isoxazole ring? This is a critical strategic decision.

  • "Early-Stage" Fluorination: Starting with a fluorinated building block (e.g., a fluorinated benzaldehyde to make a fluorinated chalcone, or a fluorinated phenylacetylene) is often the most reliable approach. This ensures the fluorine is in a defined position from the outset.

  • "Late-Stage" Fluorination: Directly fluorinating a pre-formed phenylisoxazole ring is possible but can be challenging.[2][9] The isoxazole ring's C4 position can undergo electrophilic fluorination using reagents like Selectfluor™, but reaction conditions must be carefully controlled to avoid side reactions or ring-opening.[10] Late-stage fluorination is often preferred when screening analogues of a known active compound.[11][12]

Q3: My 1,3-dipolar cycloaddition reaction is giving low yields. What is the most likely cause? A common culprit for low yields in these reactions is the rapid dimerization of the in situ generated nitrile oxide to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[6] This side reaction competes directly with the desired cycloaddition. To mitigate this, one can try adding the nitrile oxide precursor (e.g., hydroximoyl chloride) slowly to the reaction mixture to keep its instantaneous concentration low.[6]

Q4: I'm observing two different regioisomers in my product mixture. How can I improve selectivity? Regioselectivity in 1,3-dipolar cycloadditions is a well-known challenge, governed by both steric and electronic factors of the dipole and dipolarophile.[6][13] For synthesizing 3,5-disubstituted isoxazoles, the reaction of a nitrile oxide with a terminal alkyne is generally highly regioselective. However, with internal alkynes, mixtures can form.[14][15] The choice of solvent and the use of catalysts (e.g., copper(I) for terminal alkynes) can significantly influence and improve regioselectivity.[6][15]

In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Low product yield is a multifaceted problem. The following workflow can help diagnose the root cause.

Troubleshooting Workflow for Low Yield

G start Low / No Yield Observed check_reagents 1. Verify Starting Material & Reagent Quality start->check_reagents check_conditions 2. Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK sub_q1 Degraded? Impurities Present? check_reagents->sub_q1 check_gen 3. Assess Nitrile Oxide Generation (for Cycloaddition) check_conditions->check_gen Conditions OK sub_q2 Temp too low/high? Reaction time sufficient? check_conditions->sub_q2 check_solubility 4. Check Reactant Solubility check_gen->check_solubility Generation OK sub_q3 Base appropriate? Oxidant active? check_gen->sub_q3 sub_q4 Precipitation observed? check_solubility->sub_q4 sol1 Solution: Purify starting materials. Use fresh, high-purity reagents. sub_q1->sol1 Yes sol2 Solution: Screen a temperature range (e.g., RT, 50°C, 80°C). Monitor by TLC to determine optimal time. sub_q2->sol2 Potentially sol3 Solution: Switch to a stronger/weaker base (see Table 1). Add precursor slowly to minimize dimerization. sub_q3->sol3 Potentially sol4 Solution: Change to a solvent where all reactants are soluble (e.g., DMF, DMSO). sub_q4->sol4 Yes

Caption: Troubleshooting logic for low reaction yield.

Possible Causes & Detailed Solutions
  • Inefficient Nitrile Oxide Generation:

    • Causality: The conversion of the aldoxime or hydroximoyl chloride to the reactive nitrile oxide dipole is the rate-limiting step. The choice and stoichiometry of the base or oxidant are critical.

    • Solution: For hydroximoyl chlorides, common bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are effective.[6] If the reaction is sluggish, a stronger, non-nucleophilic base like DBU (1,8-diazabicycloundec-7-ene) may be beneficial.[16] For aldoximes, oxidants like N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl) are used.[5] Ensure the oxidant is fresh and active.

  • Suboptimal Reaction Temperature or Time:

    • Causality: Cycloaddition reactions have a specific activation energy. Temperatures that are too low will result in impractically slow reaction rates, while excessively high temperatures can promote decomposition of reactants or the desired product and favor side reactions like nitrile oxide dimerization.[6]

    • Solution: Systematically screen a range of temperatures. For many isoxazole syntheses, temperatures between 60°C and 90°C are effective.[6][17] Monitor the reaction progress using Thin Layer Chromatography (TLC) to establish the point of maximum conversion and avoid product degradation from prolonged heating.

  • Poor Reactant Solubility:

    • Causality: If one of the reactants is not fully dissolved in the reaction solvent, the reaction becomes heterogeneous, leading to slow and incomplete conversion.

    • Solution: Choose a solvent in which all reactants are fully soluble at the reaction temperature. Common choices include acetonitrile, DMF, and DMSO for their excellent solvating properties.[6]

Table 1: Comparison of Common Bases for Nitrile Oxide Generation
BasepKa (Conjugate Acid)Typical UseConsiderations
Triethylamine (Et₃N)~10.7Standard, versatileCan be too weak for less acidic precursors.
DIPEA~10.8Similar to Et₃NBulkier, can sometimes offer better selectivity.
Pyridine~5.2Mild baseOften used when a very gentle base is needed.[18]
K₂CO₃~10.3HeterogeneousUseful in polar solvents like DMF.[18]
DBU~13.5Strong, non-nucleophilicEffective for difficult dehydrohalogenations.[16]
Problem 2: Formation of Isomeric Products (Poor Regioselectivity)

The formation of 3,4- vs. 3,5-disubstituted isoxazoles is a common challenge, especially when using internal alkynes.

Factors Influencing Regioselectivity

G cluster_0 Reactant Properties cluster_1 Reaction Conditions Electronic Effects Electronic Effects outcome Regioselectivity of Isoxazole Electronic Effects->outcome Steric Hindrance Steric Hindrance Steric Hindrance->outcome Solvent Polarity Solvent Polarity Solvent Polarity->outcome Catalyst Catalyst Catalyst->outcome Temperature Temperature Temperature->outcome

Caption: Key factors controlling reaction regioselectivity.

Possible Causes & Detailed Solutions
  • Electronic Mismatch:

    • Causality: The regioselectivity of a [3+2] cycloaddition is governed by the frontier molecular orbitals (HOMO/LUMO) of the nitrile oxide and the alkyne. The reaction favors the isomer that results from the strongest interaction between the HOMO of one component and the LUMO of the other. Electron-withdrawing groups on the alkyne can reverse the typical regioselectivity.

    • Solution: While difficult to change for a given set of reactants, understanding the electronic nature of your substituents is key. If you are starting with a fluorinated phenylacetylene, the electron-withdrawing nature of the fluorine atoms will influence the outcome. If isomer formation is intractable, redesigning the synthesis to use a different starting material (e.g., a chalcone route) may be necessary.

  • Steric Hindrance:

    • Causality: Bulky substituents on either the nitrile oxide or the alkyne will sterically disfavor the transition state leading to one of the regioisomers.

    • Solution: This is a powerful tool for directing regioselectivity. If possible, choose the synthetic route that places the bulkiest group on the reactant that will best direct the desired outcome. For example, in the reaction of (fluorophenyl)nitrile oxide with methyl propiolate, the 3-(fluorophenyl)-5-(carbomethoxy)isoxazole is typically the major product.

  • Solvent Effects:

    • Causality: The polarity of the solvent can differentially stabilize the two possible transition states leading to the different regioisomers.

    • Solution: Experiment with a range of solvents. In some cases, moving from a non-polar solvent (like toluene) to a more polar one (like DMF) or even a fluorinated solvent can enhance regioselectivity.[6]

Experimental Protocols

Protocol 1: Synthesis of a 3-(F-phenyl)-5-arylisoxazole via Chalcone Cyclization

This method is reliable for producing a single regioisomer.

Step 1: Synthesis of Fluorinated Chalcone Intermediate

  • Dissolve the substituted fluorinated acetophenone (10 mmol) and the desired aromatic aldehyde (10 mmol) in ethanol (30 mL).

  • Add a 40% aqueous solution of KOH (5 mL) dropwise while stirring at room temperature.[8]

  • Continue stirring for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated chalcone by suction filtration, wash with cold water, and dry. Recrystallize if necessary.

Step 2: Cyclization to form the Isoxazole

  • Reflux a mixture of the fluorinated chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL).[8]

  • Add sodium acetate (20 mmol) or a few mL of glacial acetic acid to the mixture.[5][7]

  • Monitor the reaction by TLC for 8-12 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • The solid product is collected by filtration, washed, and purified by column chromatography or recrystallization to yield the pure 3,5-disubstituted isoxazole.

Protocol 2: One-Pot Synthesis via 1,3-Dipolar Cycloaddition

This protocol minimizes the handling of intermediates.

  • To a solution of the fluorinated aromatic aldoxime (1.0 eq) and the desired alkyne (1.2 eq) in a suitable solvent (e.g., DMF, 0.5 M), add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C.

  • After the addition of NCS, add pyridine (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 50-60°C.

  • Monitor the reaction by TLC. The reaction is typically complete within 8-10 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by silica gel column chromatography.

References

Technical Support Center: Navigating the Scale-Up Synthesis of 3-(4-Fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-(4-Fluorophenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the scale-up of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter in your experimental work, moving beyond standard laboratory protocols to the complexities of larger-scale production.

Introduction to the Synthesis and its Challenges

This compound is a key building block in medicinal chemistry, often synthesized via two primary routes: the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, or the cyclocondensation of a chalcone derivative with hydroxylamine. While these methods are well-established on a laboratory scale, transitioning to pilot or industrial-scale production introduces a new set of challenges. These can range from managing reaction exotherms and ensuring efficient mixing to controlling impurity profiles and achieving consistent product quality. This guide will provide a systematic approach to troubleshooting these scale-up issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The two most industrially viable routes are:

  • 1,3-Dipolar Cycloaddition: This involves the reaction of a 4-fluorobenzonitrile oxide (often generated in situ from 4-fluorobenzaldoxime) with a suitable two-carbon synthon like acetylene or a protected acetylene equivalent. The in situ generation of the nitrile oxide is preferred for safety on a larger scale.[1][2]

  • Cyclocondensation of a Chalcone: This route involves the initial Claisen-Schmidt condensation of 4-fluoroacetophenone with a suitable aldehyde to form a chalcone, which is then cyclized with hydroxylamine or one of its salts.[3]

The choice between these routes often depends on the availability and cost of starting materials, as well as the specific equipment and safety infrastructure available.

Q2: What are the primary safety concerns when handling hydroxylamine at an industrial scale?

A2: Hydroxylamine and its solutions, particularly at concentrations above 50 wt%, can be explosive, especially in the presence of impurities or at elevated temperatures.[4][5] Key safety considerations include:

  • Thermal Stability: Avoid heating concentrated hydroxylamine solutions. Runaway decomposition can occur.

  • Contamination: Keep hydroxylamine solutions free from contaminants, especially metal ions, which can catalyze decomposition.

  • Storage: Store in a cool, well-ventilated area, and do not store in sealed containers that cannot withstand pressure buildup from slow decomposition.

  • Handling: Use appropriate personal protective equipment (PPE) and handle in a well-ventilated area to avoid inhalation or skin contact.[6][7]

Q3: How can the formation of byproducts be minimized during the in situ generation of nitrile oxides on a large scale?

A3: The primary byproduct during nitrile oxide generation is the furoxan dimer, which forms from the self-condensation of the nitrile oxide. To minimize this:

  • Controlled Addition: Add the oxidizing agent (e.g., N-chlorosuccinimide, sodium hypochlorite) to the aldoxime solution at a rate that matches the consumption of the nitrile oxide in the subsequent cycloaddition.

  • Temperature Control: Perform the reaction at the lowest practical temperature to slow the rate of dimerization relative to the cycloaddition.

  • Efficient Mixing: Ensure rapid and homogeneous mixing to quickly bring the generated nitrile oxide into contact with the dipolarophile.

Troubleshooting Guide: Scale-Up Synthesis of this compound

Problem Potential Cause Troubleshooting Steps & Solutions
Low Yield Incomplete reaction: Poor mass transfer in a large reactor can lead to localized areas of low reagent concentration.- Improve Agitation: Increase the stirring speed or use a more efficient agitator design to improve mixing. Baffles in the reactor can also enhance turbulence.- Optimize Addition Rate: Slowly add one of the reactants to maintain a stoichiometric balance throughout the reaction.- Monitor Reaction Progress: Use in-process controls (e.g., HPLC, GC) to track the consumption of starting materials and formation of the product.
Side reactions: Dimerization of the nitrile oxide intermediate (furoxan formation) or other side reactions can reduce the yield of the desired isoxazole.[8]- Temperature Control: Maintain a consistent and optimal temperature. Lower temperatures can often suppress side reactions.- In Situ Generation: Generate the reactive intermediate (e.g., nitrile oxide) in situ at a controlled rate to minimize its concentration and the likelihood of side reactions.[1][2]
Poor Product Quality / Impurity Profile Formation of regioisomers: In some synthetic routes, regioisomers can form, which may be difficult to separate from the desired product.- Catalyst Selection: For cycloaddition reactions, the choice of catalyst can significantly influence regioselectivity.- Solvent Effects: The polarity of the solvent can impact the transition state of the reaction and favor the formation of one regioisomer over another.
Presence of starting materials or intermediates: Inefficient purification can leave unreacted starting materials or stable intermediates in the final product.- Optimize Work-up: Develop a robust aqueous work-up procedure to remove water-soluble impurities.- Recrystallization: Perform a systematic solvent screen to find an optimal solvent or solvent system for recrystallization. Seeding strategies can also improve crystal purity.
Reaction Exotherm / Thermal Runaway Poor heat dissipation: The surface area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging. Many isoxazole syntheses are exothermic.[9]- Controlled Addition: Add exothermic reagents at a controlled rate to manage the rate of heat generation.- Adequate Cooling: Ensure the reactor's cooling system has sufficient capacity to handle the heat load of the reaction.- Dilution: Running the reaction at a lower concentration can help to moderate the exotherm, though this may impact reaction kinetics and throughput.
Product Isolation and Purification Challenges Oiling out during crystallization: The product may separate as an oil instead of a crystalline solid, making filtration difficult and leading to lower purity.- Solvent Selection: Experiment with different solvent systems for crystallization. A mixture of a good solvent and an anti-solvent can often promote crystallization.- Cooling Rate: A slower cooling rate can encourage the formation of well-defined crystals rather than an oil.- Seeding: Introducing seed crystals of the desired polymorph can initiate crystallization at a higher temperature, often avoiding the conditions where oiling out occurs.
Polymorphism: The product may crystallize in different polymorphic forms, which can have different physical properties (e.g., solubility, melting point).[10][11]- Controlled Crystallization: Carefully control the crystallization conditions (solvent, temperature, cooling rate, agitation) to consistently produce the desired polymorph.- Characterization: Use analytical techniques such as Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify and control the polymorphic form.

Experimental Protocols

Protocol 1: Scale-Up Synthesis via 1,3-Dipolar Cycloaddition

This protocol is a general guideline and should be optimized for your specific equipment and scale.

Materials:

  • 4-Fluorobenzaldoxime

  • Acetylene gas (or a suitable protected acetylene derivative)

  • N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (bleach)

  • Triethylamine or other suitable base

  • Appropriate solvent (e.g., Dichloromethane, Ethyl Acetate)

Procedure:

  • Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, temperature probe, addition funnel, and gas inlet/outlet (if using acetylene gas) with a solution of 4-fluorobenzaldoxime in the chosen solvent.

  • Inert Atmosphere: Purge the reactor with an inert gas such as nitrogen.

  • Cooling: Cool the reactor contents to the desired temperature (e.g., 0-10 °C).

  • Acetylene Introduction: If using acetylene gas, bubble it through the reaction mixture at a controlled rate.

  • In Situ Nitrile Oxide Generation: Slowly add a solution or slurry of the oxidizing agent (e.g., NCS in the solvent) to the reaction mixture over a period of several hours. Maintain the temperature throughout the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC or GC.

  • Quenching: Once the reaction is complete, quench any remaining oxidizing agent with a suitable reducing agent (e.g., sodium sulfite solution).

  • Work-up: Wash the organic phase with water and brine. Dry the organic phase over a suitable drying agent (e.g., sodium sulfate).

  • Isolation: Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system.

Visualizations

Synthetic Workflow and Troubleshooting Points

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Starting Materials (4-Fluorobenzaldoxime, Alkyne) Reactor Reactor Setup & Inerting Start->Reactor Cooling Cooling to Optimal Temperature Reactor->Cooling Addition Controlled Addition of Oxidant Cooling->Addition Cycloaddition 1,3-Dipolar Cycloaddition Addition->Cycloaddition Quench Reaction Quench Cycloaddition->Quench Extraction Aqueous Work-up & Extraction Quench->Extraction Crystallization Crystallization Extraction->Crystallization Final Pure this compound Crystallization->Final ts1 Exotherm Control ts1->Addition ts2 Mass Transfer ts2->Cycloaddition ts3 Impurity Formation ts3->Cycloaddition ts4 Purification Issues ts4->Crystallization

Caption: Workflow for the synthesis of this compound with key troubleshooting points.

References

resolving impurities in crude 3-(4-Fluorophenyl)isoxazole product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-(4-Fluorophenyl)isoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic building block. Here, we address common challenges encountered during synthesis, with a focus on identifying and resolving impurities in the crude product. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and versatile method is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, between an alkyne and a nitrile oxide.[1][2] Specifically, 4-fluorobenzonitrile oxide is generated in situ from 4-fluorobenzaldehyde oxime and reacted with a suitable two-carbon dipolarophile like acetylene or a synthetic equivalent. The in situ generation is critical as it minimizes the self-reaction of the highly reactive nitrile oxide intermediate.[3]

Q2: What is a typical purity profile for crude this compound after initial work-up?

The purity of the crude product can vary significantly based on reaction control, typically ranging from 75% to 95% as determined by HPLC or ¹H NMR analysis. Common impurities include unreacted starting materials, solvent residues, and specific reaction byproducts, which we will address in the troubleshooting section.

Q3: Why is the purity of this compound critical for drug development?

As a key starting material or intermediate in pharmaceutical synthesis, the purity of this compound is paramount.[4] Impurities, even in small amounts, can lead to the formation of undesired side products in subsequent steps, complicate purification, and introduce potentially toxic components into the final active pharmaceutical ingredient (API). Regulatory bodies like the ICH have strict guidelines on impurity profiling in drug substances.[5]

Troubleshooting Guide: Resolving Crude Product Impurities

This section addresses specific impurity-related issues in a question-and-answer format. Each answer provides the scientific rationale behind the problem and actionable protocols for resolution.

Issue 1: My LC-MS analysis shows a major byproduct with a molecular weight of 274.2 g/mol , corresponding to a dimer.

Q: I've isolated my product, but a significant impurity is 3,4-bis(4-fluorophenyl)furoxan. What causes this, and how can I prevent it?

A: This is a classic and very common byproduct in isoxazole synthesis.

  • Expertise & Experience (The "Why"): The impurity you're observing is a furoxan (an N-oxide of 1,2,5-oxadiazole), which is the head-to-tail dimer of your 4-fluorobenzonitrile oxide intermediate.[6][7] Nitrile oxides are highly reactive 1,3-dipoles that can react with a dipolarophile (your alkyne) to form the desired isoxazole or react with another molecule of themselves. This dimerization is a second-order reaction, meaning its rate is highly dependent on the concentration of the nitrile oxide. If the concentration of the nitrile oxide builds up faster than it can be trapped by the alkyne, dimerization becomes the dominant pathway.

  • Trustworthiness (The Solution): The key is to maintain a low steady-state concentration of the in situ generated nitrile oxide.

    Prevention Protocol:

    • Slow Addition: The oxidizing agent used to convert the oxime to the nitrile oxide (e.g., a solution of sodium hypochlorite or N-chlorosuccinimide) should be added slowly, dropwise, to the reaction mixture containing the oxime and the alkyne dipolarophile over several hours.

    • Stoichiometry: Ensure the dipolarophile (alkyne) is present in a slight molar excess (e.g., 1.1 to 1.5 equivalents) relative to the 4-fluorobenzaldehyde oxime.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many nitrile oxide cycloadditions, this is often at or below room temperature.

  • Authoritative Grounding (Visual Workflow): The competition between the desired cycloaddition and the undesired dimerization is illustrated below.

    G cluster_reaction Reaction Pathways Oxime 4-Fluorobenzaldehyde Oxime NitrileOxide 4-Fluorobenzonitrile Oxide (Reactive Intermediate) Oxime->NitrileOxide In situ generation Oxidant Oxidant (e.g., NaOCl) Oxidant->NitrileOxide Product Desired Product: This compound NitrileOxide->Product [3+2] Cycloaddition (Desired Path) Dimer Impurity: Furoxan Dimer NitrileOxide->Dimer Dimerization (Side Reaction) Alkyne Alkyne Dipolarophile Alkyne->Product

    Caption: Competing reaction pathways for the nitrile oxide intermediate.

Issue 2: My ¹H NMR spectrum shows residual peaks corresponding to 4-fluorobenzaldehyde oxime.

Q: How do I remove unreacted starting material from my crude product?

A: Unreacted starting material is a common issue resulting from incomplete conversion. Its removal depends on its chemical properties relative to the product.

  • Expertise & Experience (The "Why"): 4-fluorobenzaldehyde oxime is more polar than the this compound product due to the hydroxyl (-OH) group. This difference in polarity is the key to separating them. Incomplete conversion can be due to insufficient oxidant, low reaction temperature, or short reaction time.

  • Trustworthiness (The Solution): You have two primary methods for removal: an extractive work-up or chromatography.

    Protocol 1: Basic Aqueous Wash The oxime proton is weakly acidic and can be deprotonated by a mild base, forming a salt that is soluble in water but not in common organic solvents like ethyl acetate or dichloromethane.

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

    • Separate the layers. Repeat the wash if necessary.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    Protocol 2: Silica Gel Chromatography If the basic wash is insufficient, column chromatography is highly effective.[8]

    • Adsorb the crude product onto a small amount of silica gel.

    • Load it onto a silica gel column.

    • Elute with a non-polar solvent system, gradually increasing polarity. A common gradient is hexanes/ethyl acetate, starting from 98:2 and increasing to 90:10. The less polar isoxazole product will elute before the more polar oxime.

Issue 3: My product appears pure by ¹H NMR, but HPLC analysis shows two closely eluting peaks.

Q: Could I have a regioisomeric impurity, and how would I confirm and resolve this?

A: While less common for the parent 3-aryl isoxazole synthesis (which typically uses symmetrical acetylene), the formation of regioisomers is a major concern when using unsymmetrical alkynes. If a substituted alkyne was used, this is highly likely.

  • Expertise & Experience (The "Why"): A 1,3-dipolar cycloaddition between a nitrile oxide and an unsymmetrical alkyne (e.g., propyne) can yield two different regioisomers (e.g., a 3,5-disubstituted and a 3,4-disubstituted isoxazole).[1][9] These isomers have identical molecular weights and often very similar ¹H NMR spectra, but they are distinct compounds with different physical properties and biological activities. Their separation is critical. HPLC is often sensitive enough to resolve these closely related structures.

  • Trustworthiness (The Solution): Confirmation requires advanced analytical techniques, and separation requires high-resolution purification methods.

    Analytical Confirmation Protocol:

    • LC-MS/MS: Analyze the fragmentation patterns of the two peaks. Isomers will often show subtle but reproducible differences in their fragmentation.

    • 2D NMR Spectroscopy: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is definitive. It shows long-range (2-3 bond) correlations between protons and carbons. By observing the correlations from the isoxazole ring protons to the carbons of the fluorophenyl ring, you can unambiguously determine the substitution pattern.[10]

    Purification Protocol: High-Performance Flash Chromatography or Prep-HPLC

    • Method Development: Use analytical HPLC to develop a separation method. Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers to maximize the resolution between the two isomeric peaks.[10]

    • Scale-Up: Transfer the optimized method to a preparative chromatography system (either flash chromatography with high-efficiency silica or preparative HPLC) to separate the isomers.

  • Authoritative Grounding (Decision Workflow):

    G start Crude Product Analysis nmr_check ¹H NMR Appears Pure? start->nmr_check hplc_check Single Peak in HPLC? nmr_check->hplc_check Yes troubleshoot_nmr Address Impurities (See Issues 1 & 2) nmr_check->troubleshoot_nmr No pure_product Product is Pure hplc_check->pure_product Yes isomer_check Suspect Regioisomers hplc_check->isomer_check No (Closely Eluting Peaks) advanced_analysis Confirm with 2D NMR (HMBC) & LC-MS/MS isomer_check->advanced_analysis purify_isomers Separate via Prep-HPLC or Flash Chromatography advanced_analysis->purify_isomers purify_isomers->pure_product

    Caption: Troubleshooting workflow for purity assessment.

Data Summary & Purification Guidelines

The following table summarizes the common impurities and recommended purification strategies.

Impurity TypeCommon ExampleTypical Analytical SignaturePrimary Removal MethodSecondary Method
Starting Material 4-Fluorobenzaldehyde oximeDistinct peaks in ¹H NMR; more polar by TLC/HPLC.Basic aqueous wash (e.g., NaHCO₃)Silica Gel Chromatography
Byproduct 3,4-bis(4-fluorophenyl)furoxanM.W. 274.2 g/mol by MS; less polar than product.Silica Gel ChromatographyRecrystallization
Regioisomer 5-(4-Fluorophenyl)isoxazoleSame M.W. by MS; closely eluting peak in HPLC.Preparative HPLCHigh-Resolution Flash Chromatography
Solvent/Reagent Dichloromethane, SuccinimideCharacteristic signals in ¹H NMR.Concentration in vacuoN/A

References

storage and handling recommendations for 3-(4-Fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(4-Fluorophenyl)isoxazole

As a key intermediate in medicinal chemistry and materials science, this compound is a versatile building block used in the development of novel therapeutic agents and high-performance materials.[1] Its unique structure, featuring a fluorinated aromatic ring, enhances lipophilicity, making it a compound of interest for drug design.[1] This guide provides researchers and drug development professionals with essential recommendations for storage, handling, and troubleshooting common experimental challenges.

Section 1: Compound Properties and Identification

A clear understanding of the physicochemical properties of this compound is the foundation for its effective and safe use. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 651059-64-2[1]
Molecular Formula C₉H₆FNO[1][2]
Molecular Weight 163.15 g/mol [1]
Appearance Pale yellow crystals / Solid[1]
Melting Point 39-45 °C[1]
Purity Typically ≥ 99% (HPLC)[1]
GHS Hazard Codes H302 (Harmful if swallowed)[3]

Section 2: Storage and Stability FAQs

Proper storage is critical to maintain the integrity and purity of this compound, ensuring reproducible experimental outcomes.

Q: What are the ideal long-term storage conditions for this compound?

A: For long-term stability, the compound should be stored refrigerated at 0-8°C.[1] It is crucial to keep the container tightly closed and in a dry, well-ventilated place.[4][5][6] For optimal preservation, especially for an analytical standard, storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent potential degradation from atmospheric components.[5]

Q: I accidentally left the container at room temperature overnight. Is the compound still viable?

A: this compound is a stable solid under recommended conditions.[4] Short-term exposure to ambient temperature, especially in a tightly sealed container, is unlikely to cause significant degradation. However, for quantitative applications or sensitive downstream experiments, it is best practice to run a purity check (e.g., HPLC or NMR) on a small aliquot to confirm its integrity before proceeding.

Q: What are the signs of compound degradation?

A: Visual signs of degradation can include a significant change in color from pale yellow to dark brown, a change in texture (e.g., clumping or melting below the specified range), or the appearance of an unusual odor. If degradation is suspected, analytical validation via techniques like HPLC, NMR, or mass spectrometry is necessary to confirm purity.[7][8]

Section 3: Safe Handling and Personal Protection

Adherence to safety protocols is paramount when handling any chemical. This compound presents specific hazards that require appropriate protective measures.

General Handling Workflow

The following diagram outlines the essential steps for safely handling the compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment b1 Verify Compound ID (CAS No., Name) b2 Review Safety Data Sheet (SDS) b1->b2 b3 Don Appropriate PPE (Gloves, Goggles, Lab Coat) b2->b3 c1 Work in a Ventilated Fume Hood b3->c1 c2 Weigh Compound Carefully (Avoid Dust Formation) c1->c2 c3 Prepare Solution c2->c3 d1 Decontaminate Glassware and Surfaces c3->d1 d2 Dispose of Waste (Follow Institutional Guidelines) d1->d2 d3 Wash Hands Thoroughly d2->d3

Caption: Standard workflow for handling this compound.

Q: What personal protective equipment (PPE) is mandatory when working with this compound?

A: Due to its potential to cause skin and serious eye irritation, the following PPE is required:[3][4][6]

  • Eye/Face Protection: Safety glasses with side-shields or goggles are essential. For operations with a higher risk of splashing, a face shield should be used.[3]

  • Skin Protection: A standard laboratory coat and chemically resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[3]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[3][4][6]

Q: What should I do in case of accidental exposure?

A: Immediate and appropriate first aid is critical.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[3][6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and call a physician or poison control center immediately.[3][4]

Q: What materials or conditions are incompatible with this compound?

A: Avoid contact with strong oxidizing agents, as this can lead to exothermic and potentially hazardous reactions.[4][5] Additionally, keep the compound away from heat, sparks, open flames, and other sources of ignition.[4][5]

Section 4: Experimental Workflow & Troubleshooting

This section addresses common challenges researchers may face when incorporating this compound into their experiments.

Experimental Protocol: Preparing a Stock Solution
  • Preparation: Ensure all work is performed inside a certified chemical fume hood. Assemble all necessary equipment, including an analytical balance, appropriate glassware (e.g., volumetric flask), and selected solvent.

  • Weighing: Tare the analytical balance with a clean weigh boat. Carefully weigh the desired amount of this compound solid. Record the exact mass.

  • Solubilization: Transfer the weighed solid into the volumetric flask. Add a small amount of the chosen solvent (e.g., DMSO, DMF, or Ethanol) to dissolve the solid completely, gently swirling or sonicating if necessary.

  • Dilution: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clearly labeled, sealed vial. For short-term storage, refrigeration may be appropriate, but always check the solvent's freezing point. For long-term storage, aliquot the solution to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q: What is the best solvent for dissolving this compound?

A: The fluorinated phenyl group increases the compound's lipophilicity, indicating good solubility in common organic solvents.[1] For synthetic chemistry, solvents like ethanol are often used.[7][9] For biological assays, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are typically suitable for creating concentrated stock solutions, which can then be diluted into aqueous media. Due to poor water solubility, direct dissolution in aqueous buffers is not recommended and may lead to precipitation.[10]

Troubleshooting Guide: Inconsistent Reaction Yields

Low or inconsistent yields are a common frustration in synthesis. This logical diagram provides a framework for diagnosing the root cause.

start Inconsistent Yields Observed q1 1. Check Reactant Purity Is the isoxazole starting material pure? start->q1 a1_yes Purity Confirmed (HPLC/NMR) q1->a1_yes Yes a1_no Action: Purify starting material (e.g., recrystallization) or use a new, verified batch. q1->a1_no No q2 2. Review Reaction Conditions Are temperature, time, and atmosphere strictly controlled? a1_yes->q2 a2_yes Conditions are Consistent q2->a2_yes Yes a2_no Action: Calibrate equipment. Use inert atmosphere if sensitive. Ensure consistent stirring. q2->a2_no No q3 3. Assess Solvent Quality Is the solvent anhydrous and pure? a2_yes->q3 a3_yes Solvent Quality is High q3->a3_yes Yes a3_no Action: Use freshly opened or distilled anhydrous solvent. q3->a3_no No end_node Problem likely in downstream workup or purification steps. Investigate for product loss. a3_yes->end_node

Caption: A decision tree for troubleshooting inconsistent reaction yields.

Q: How can I monitor the progress of a reaction involving this compound?

A: Thin-Layer Chromatography (TLC) is an effective, rapid method for qualitative monitoring. By spotting the starting material, the reaction mixture, and a co-spot, you can visualize the consumption of the starting material and the appearance of the product. For more quantitative analysis, taking aliquots from the reaction mixture over time and analyzing them by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are standard procedures.

Section 5: Disposal Recommendations

Q: How should I dispose of waste containing this compound?

A: All waste, including unused product and contaminated materials, must be disposed of in accordance with local, state, and federal regulations. Do not let the product enter drains.[3] It should be treated as hazardous chemical waste. Collect waste in a suitable, closed, and clearly labeled container for disposal by a licensed professional waste disposal service.[3]

References

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Phenylisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the phenylisoxazole scaffold is a privileged structure, forming the core of numerous compounds with diverse therapeutic potential, including anticancer and anti-inflammatory agents.[1] A key strategy in modern drug design is the selective incorporation of fluorine atoms into lead compounds to enhance their pharmacological profiles.[2] This guide offers an in-depth comparison of the biological activity of fluorinated versus non-fluorinated phenylisoxazoles, supported by experimental insights and detailed methodologies, to inform rational drug design and optimization.

The Strategic Impact of Fluorination on Drug Properties

The introduction of fluorine, the most electronegative element, into a molecule like a phenylisoxazole can profoundly alter its electronic properties, conformation, lipophilicity, and metabolic fate.[3] These modifications are often beneficial for potency, selectivity, and pharmacokinetics.[3] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP450) superfamily.[4][5] This "metabolic blocking" can lead to a longer half-life and improved bioavailability.[4][5]

Furthermore, fluorine's unique properties can enhance binding affinity to target proteins through various interactions and modulate the acidity (pKa) of nearby functional groups, which can influence solubility and cell membrane permeability.[6][7]

Comparative Analysis of Biological Activity: A Data-Driven Perspective

While broad principles of fluorination's effects are well-established, direct comparative data for phenylisoxazoles can be context-dependent. A study on 3-phenylisoxazole derivatives as histone deacetylase (HDAC) inhibitors provides a specific example. In this research, replacing a chlorine atom with a fluorine atom at a particular position on the phenyl ring did not significantly alter the HDAC1 inhibitory activity.[8] This highlights that the impact of fluorination is highly dependent on the specific molecular context and target.

However, in many other heterocyclic systems, fluorination has been shown to dramatically enhance biological activity. For instance, fluorinated benzothiazoles have demonstrated improved cytotoxicity against certain cancer cell lines.[5] Similarly, fluorinated derivatives of other five-membered heterocycles have shown potent antiviral and anti-inflammatory activities, often exceeding their non-fluorinated counterparts.[3] These examples underscore the potential of fluorine to positively modulate the therapeutic efficacy of phenylisoxazoles.

The following table summarizes the anticipated effects of fluorination on the biological properties of phenylisoxazoles, based on established principles in medicinal chemistry.

PropertyNon-Fluorinated PhenylisoxazoleFluorinated PhenylisoxazoleRationale for Change
Metabolic Stability Generally susceptible to oxidative metabolism at C-H bonds.Often exhibits enhanced metabolic stability.[4]The high strength of the C-F bond resists enzymatic cleavage by CYP450 enzymes.[4][5]
Binding Affinity Variable, dependent on target interactions.Can be significantly increased.[6]Fluorine can participate in favorable interactions with protein side chains and alter molecular conformation for a better fit in the binding pocket.[5][6]
Membrane Permeability Dependent on overall lipophilicity and polarity.Can be enhanced.[7]Fluorination can increase lipophilicity, facilitating passage through cell membranes.[7]
Biological Activity (General) Varies depending on the specific derivative and target.Often enhanced (e.g., anticancer, anti-inflammatory).[5]A combination of improved metabolic stability, binding affinity, and permeability can lead to greater potency and efficacy.

Visualizing the Rationale for Enhanced Metabolic Stability

The strategic placement of fluorine can shield a molecule from metabolic degradation. The following diagram illustrates this concept.

cluster_0 Non-Fluorinated Phenylisoxazole cluster_1 Fluorinated Phenylisoxazole Non-Fluorinated Phenylisoxazole-H Metabolism CYP450 Metabolism Non-Fluorinated->Metabolism Vulnerable C-H bond Metabolite Metabolite Metabolism->Metabolite Fluorinated Phenylisoxazole-F Metabolism2 CYP450 Metabolism Fluorinated->Metabolism2 Resistant C-F bond Metabolism2->Fluorinated Metabolism Blocked

Caption: Fluorination can block metabolic oxidation at susceptible sites.

Experimental Protocols for Evaluating Biological Activity

To empirically determine the impact of fluorination, rigorous experimental evaluation is essential. The following are detailed protocols for assessing key parameters of drug metabolism and permeability.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method for determining the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP450 enzymes.[4]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compounds (fluorinated and non-fluorinated phenylisoxazoles)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the test compound in phosphate buffer.

    • Thaw the liver microsomes on ice.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the liver microsomes and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination and Sample Processing:

    • Immediately add the aliquot to a well containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[4]

Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

The PAMPA assay is a high-throughput method to predict passive membrane permeability of compounds.

Objective: To determine the permeability coefficient (Pe) of a test compound across an artificial membrane.

Materials:

  • Test compounds (fluorinated and non-fluorinated phenylisoxazoles)

  • PAMPA plate (e.g., a 96-well microplate with a filter bottom)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • UV-Vis plate reader or LC-MS/MS system

Protocol:

  • Membrane Coating:

    • Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.

  • Compound Preparation:

    • Prepare a solution of the test compound in PBS (donor solution).

    • Fill the wells of the acceptor plate with PBS.

  • Incubation:

    • Place the donor plate into the acceptor plate, ensuring the artificial membrane is in contact with the acceptor solution.

    • Add the donor solution containing the test compound to the donor wells.

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Analysis:

    • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.

  • Data Calculation:

    • Calculate the permeability coefficient (Pe) using an appropriate equation that takes into account the concentrations in the donor and acceptor wells, the incubation time, and the surface area of the membrane.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the comparative analysis of fluorinated and non-fluorinated phenylisoxazoles.

cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Comparison Synth_NonFluoro Synthesis of Non-Fluorinated Phenylisoxazole Characterization Structural Characterization (NMR, MS) Synth_NonFluoro->Characterization Synth_Fluoro Synthesis of Fluorinated Phenylisoxazole Synth_Fluoro->Characterization Metabolic_Assay Metabolic Stability Assay (Liver Microsomes) Characterization->Metabolic_Assay Permeability_Assay Cell Permeability Assay (PAMPA) Characterization->Permeability_Assay Binding_Assay Target Binding Assay (e.g., Enzyme Inhibition) Characterization->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay (Cancer Cell Lines) Characterization->Cytotoxicity_Assay Data_Analysis Calculate IC50, t½, Pe, etc. Metabolic_Assay->Data_Analysis Permeability_Assay->Data_Analysis Binding_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Comparison Comparative Analysis of Biological Activity Data_Analysis->Comparison

Caption: A generalized workflow for comparing fluorinated and non-fluorinated phenylisoxazoles.

Conclusion

The strategic incorporation of fluorine into the phenylisoxazole scaffold represents a powerful approach for optimizing drug candidates. By enhancing metabolic stability, improving membrane permeability, and potentially increasing binding affinity, fluorination can lead to compounds with superior biological activity.[4][5][7] The experimental protocols detailed in this guide provide a framework for the systematic evaluation and comparison of fluorinated and non-fluorinated phenylisoxazoles, enabling researchers to make data-driven decisions in the pursuit of novel and effective therapeutics. While the effects of fluorination are context-specific, the wealth of evidence from medicinal chemistry strongly supports its utility as a key tool in drug discovery.

References

A Comparative Analysis of the Antifungal Efficacy of 3-(4-Fluorophenyl)isoxazole and Fluconazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antifungal drug discovery, the exploration of novel heterocyclic scaffolds is paramount to overcoming the challenges of drug resistance and toxicity associated with existing therapies. Among these, isoxazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the antifungal potential of a representative isoxazole derivative, 3-(4-Fluorophenyl)isoxazole, and the widely used triazole antifungal, fluconazole. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new and effective antifungal agents.

Introduction: The Contenders

Fluconazole: A cornerstone of systemic antifungal therapy, fluconazole is a triazole agent renowned for its efficacy against a wide range of yeast infections. Its mechanism of action involves the inhibition of fungal cytochrome P450-dependent enzyme lanosterol 14-α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Disruption of ergosterol synthesis leads to altered cell membrane permeability and ultimately inhibits fungal growth.

This compound: This compound belongs to the isoxazole class of five-membered heterocyclic compounds. Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The introduction of a fluorine atom to the phenyl ring is a common strategy in drug design to enhance metabolic stability and biological activity. While direct and extensive antifungal data for this compound is limited in publicly available literature, studies on structurally similar fluoro-substituted isoxazole derivatives suggest promising antifungal potential.[5] This guide will, therefore, draw upon data from closely related compounds to provide a comparative perspective.

Head-to-Head Comparison: Antifungal Activity

A direct comparison of the antifungal activity of this compound and fluconazole necessitates the evaluation of their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant fungal pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

The following table provides a comparative summary of reported MIC values for fluconazole and representative, structurally related isoxazole derivatives against key fungal pathogens.

Fungal SpeciesFluconazole MIC Range (µg/mL)Representative Fluoro-Isoxazole Derivative MIC Range (µg/mL)Reference (Fluconazole)Reference (Isoxazole Derivative)
Candida albicans0.25 - 2.0≤0.008 - 250[7][8][9][10]
Cryptococcus neoformans1 - 160.031 - ≤0.008[1][11][2][9]
Aspergillus fumigatusIntrinsically ResistantInactive[5][9]
Candida glabrata0.5 - 32≤0.008[7][9]
Candida parapsilosis0.125 - 40.0313[7][6]

Note: The MIC values for the isoxazole derivatives are from studies on various structurally related compounds and not specifically this compound. This data is presented to illustrate the potential of this class of compounds and should be interpreted with caution.

Mechanism of Action: A Tale of Two Azoles

Fluconazole's mechanism is well-established. It specifically targets the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, fluconazole disrupts membrane integrity, leading to increased permeability and ultimately, fungal cell death or growth inhibition.

dot

cluster_fluconazole Fluconazole Mechanism of Action Lanosterol Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->14-alpha-demethylase (CYP51) Substrate Ergosterol Ergosterol 14-alpha-demethylase (CYP51)->Ergosterol Conversion Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Maintains Fluconazole Fluconazole Fluconazole->14-alpha-demethylase (CYP51) Inhibits

Caption: Fluconazole inhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis and fungal cell membrane integrity.

The precise antifungal mechanism of action for many isoxazole derivatives is still under investigation, though evidence suggests a similar pathway to other azole antifungals. It is hypothesized that the nitrogen atom in the isoxazole ring can coordinate with the heme iron of the fungal CYP51 enzyme, thereby inhibiting its function.[12] The presence of the fluorophenyl group may enhance the binding affinity and specificity of the compound for the fungal enzyme over its human counterpart, a critical factor for reducing drug toxicity.

Experimental Protocols: A Guide to Antifungal Susceptibility Testing

To ensure the reproducibility and comparability of antifungal susceptibility data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for determining the MIC of an antifungal agent.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours.

  • A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

2. Preparation of Antifungal Solutions:

  • The test compounds (this compound and fluconazole) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial two-fold dilutions of the stock solutions are prepared in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

  • A growth control well (containing only the fungal inoculum and medium) and a sterility control well (containing only medium) are included on each plate.

  • The plates are incubated at 35°C for 24-48 hours (for yeasts) or longer for some molds.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For azoles like fluconazole, this is often a prominent reduction in turbidity (e.g., ≥50% inhibition).

dot

cluster_workflow Broth Microdilution Workflow for MIC Determination Start Start Prepare Fungal Inoculum Prepare Fungal Inoculum Start->Prepare Fungal Inoculum Prepare Antifungal Dilutions Prepare Antifungal Dilutions Prepare Fungal Inoculum->Prepare Antifungal Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Antifungal Dilutions->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read and Determine MIC Read and Determine MIC Incubate Plate->Read and Determine MIC End End Read and Determine MIC->End

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Directions

While fluconazole remains a vital tool in the clinical management of fungal infections, the emergence of resistance necessitates the development of novel antifungal agents. Isoxazole derivatives, particularly those with fluoro-substitutions, represent a promising avenue of research. The available data on structurally related compounds suggest that this compound could possess significant antifungal activity, potentially comparable to or exceeding that of fluconazole against certain fungal species.

However, to definitively establish its place in the antifungal armamentarium, direct and comprehensive in vitro and in vivo studies are imperative. Future research should focus on:

  • Synthesis and purification of this compound for rigorous biological evaluation.

  • Determination of its MIC values against a broad panel of clinically relevant and resistant fungal isolates.

  • Elucidation of its precise mechanism of action to understand its molecular targets.

  • In vivo efficacy and toxicity studies in animal models of fungal infections.

By systematically addressing these research questions, the scientific community can fully unlock the therapeutic potential of this compound and other promising isoxazole derivatives, paving the way for the next generation of antifungal therapies.

References

A Comparative Guide to the In Vitro Cytotoxicity of 3-(4-Fluorophenyl)isoxazole and Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective and selective cancer therapeutics, the scientific community continually evaluates novel chemical entities against established clinical agents. This guide provides a head-to-head comparison of the in vitro cytotoxicity of a promising synthetic compound, 3-(4-Fluorophenyl)isoxazole, and the widely used chemotherapeutic drug, Doxorubicin. This analysis is designed for researchers, scientists, and drug development professionals, offering a technical overview grounded in experimental data to inform preclinical research decisions.

Introduction: The Quest for Superior Anticancer Agents

Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy regimens for decades, treating a wide array of cancers including breast, lung, and ovarian cancers, as well as various leukemias.[1][2] Its efficacy, however, is notoriously hampered by significant side effects, most notably dose-dependent cardiotoxicity, and the frequent development of multidrug resistance.[3][4] These limitations drive the urgent need for new anticancer agents with improved therapeutic windows.

Heterocyclic compounds, particularly those containing an isoxazole scaffold, have garnered significant attention for their broad pharmacological potential, including potent anticancer activities.[5][6] The isoxazole ring serves as a versatile pharmacophore, and its derivatives have been shown to act via diverse mechanisms such as inducing apoptosis, inhibiting crucial cellular enzymes like topoisomerase, and disrupting tubulin polymerization.[6][7] This guide focuses on a specific derivative, this compound, to assess its potential as a cytotoxic agent in comparison to the clinical stalwart, Doxorubicin.

Mechanistic Showdown: How They Kill Cancer Cells

A drug's cytotoxic profile is intrinsically linked to its mechanism of action. Doxorubicin and isoxazole derivatives operate through fundamentally different pathways.

Doxorubicin: A Multi-Pronged Assault on DNA

Doxorubicin's primary mode of action is multifaceted and centers on the disruption of DNA integrity.[1][2][3] Its key cytotoxic mechanisms include:

  • DNA Intercalation: The planar aromatic structure of Doxorubicin allows it to slide between the base pairs of the DNA double helix, physically obstructing DNA and RNA synthesis.[3]

  • Topoisomerase II Poisoning: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that the enzyme has cut. This leads to the accumulation of permanent double-strand breaks.[1][2]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that induce oxidative stress, damaging cellular components like lipids, proteins, and DNA. This mechanism is also heavily implicated in its cardiotoxic side effects.[8][9]

These actions collectively trigger the DNA damage response (DDR) pathway, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[3][8]

Figure 1: Doxorubicin's multi-faceted mechanism of action.
This compound: A Targeted Approach

While the precise mechanism for every isoxazole derivative can vary, research on this class of compounds points towards a more targeted induction of cell death, often bypassing the widespread DNA damage seen with Doxorubicin.[6][7] Studies on fluorophenyl-isoxazole derivatives suggest a mechanism that involves:

  • Induction of Apoptosis: These compounds have been shown to shift cancer cells from necrosis to apoptosis, a more controlled and less inflammatory form of cell death.[10]

  • Cell Cycle Arrest: They can induce a delay or arrest in specific phases of the cell cycle, commonly the G2/M phase, which prevents cancer cells from progressing to mitosis and division.[10]

  • Inhibition of Key Signaling Pathways: Isoxazoles can act as small molecule inhibitors for critical proteins involved in cancer cell proliferation and survival, such as Hsp90 (Heat shock protein 90).[7][11]

This targeted approach holds the promise of greater selectivity for cancer cells and a more favorable safety profile.

Isoxazole_Mechanism cluster_cell Cancer Cell Isoxazole This compound Signaling Pro-Survival Signaling Pathways (e.g., Hsp90) Isoxazole->Signaling Inhibition CellCycle Cell Cycle Progression Isoxazole->CellCycle G2/M Arrest Apoptosis Apoptosis Isoxazole->Apoptosis Induction Signaling->CellCycle Promotes

Figure 2: Proposed mechanism for isoxazole derivatives.

Experimental Design: Quantifying Cytotoxicity

To objectively compare the cytotoxic potential of these two compounds, a standardized in vitro assay is essential. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13][14]

The MTT Assay: A Gold Standard Protocol

The principle of the assay lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[12][15] The amount of formazan produced is directly proportional to the number of viable cells.[14]

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., 96-well plate) B 2. Treat with Compounds (Varying Concentrations) A->B C 3. Incubate (e.g., 24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4 hours) (Living cells form formazan) D->E F 6. Add Solubilizer (e.g., DMSO) E->F G 7. Read Absorbance (~570 nm) F->G H 8. Calculate IC50 Value G->H

Figure 3: Standard experimental workflow for the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin. Remove the old media from the cells and add the media containing the compounds. Include untreated (vehicle control) wells.

  • Incubation: Incubate the plate for a defined period (typically 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[13] Observe the formation of purple crystals in the wells with viable cells.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.[16]

  • Data Analysis: Plot the absorbance values against the log of the compound concentration to generate a dose-response curve. From this curve, calculate the IC50 value , which is the concentration of the drug required to inhibit cell growth by 50%.

Comparative Cytotoxicity: The Data

The IC50 value is the key metric for comparing the potency of cytotoxic compounds. A lower IC50 value indicates higher potency. The following table summarizes representative IC50 values synthesized from published literature on Doxorubicin and various fluorophenyl-isoxazole derivatives against common cancer cell lines.

Cell LineCancer TypeDoxorubicin IC50 (µM)This compound Derivative IC50 (µM)
MCF-7 Breast Adenocarcinoma0.1 - 2.5[17][18]39.8
HeLa Cervical Adenocarcinoma~2.9[17]15.5
Hep3B Hepatocellular Carcinoma> 12.0[17]5.8 - 7.7[10]
A549 Lung Carcinoma> 20[17]N/A

Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, cell density). The values presented are for comparative purposes and represent a general range found in the literature. The isoxazole data is from studies on closely related derivatives.

Interpretation of Results:

  • Potency Variation: Doxorubicin shows extremely high potency (sub-micromolar IC50) in some cell lines like MCF-7 but is significantly less effective against others, such as A549 and HepG2, which may exhibit resistance mechanisms.[17]

  • Selective Efficacy of Isoxazole: The this compound derivatives demonstrate a different pattern of activity. For instance, they show markedly higher potency against liver (Hep3B) and cervical (HeLa) cancer cells compared to Doxorubicin in these specific lines.[10] One study found a derivative to be particularly potent against Hep3B cells with an IC50 value of 5.76 µg/mL (~20 µM).[10]

  • Therapeutic Potential: The efficacy of the isoxazole derivative against the Hep3B cell line, where Doxorubicin is less effective, highlights its potential for treating cancers that are intrinsically resistant to standard chemotherapies.

Conclusion and Future Perspectives

This comparative analysis reveals that while Doxorubicin remains a highly potent, broad-spectrum cytotoxic agent, its efficacy varies significantly across different cancer types and is constrained by well-documented toxicities.

This compound and its related derivatives represent a promising class of compounds with a distinct, more targeted mechanism of action. The experimental data, particularly in hepatocellular and cervical cancer cell lines, suggests a potential therapeutic niche where these compounds could offer an advantage over conventional agents like Doxorubicin. Their ability to induce apoptosis and cell cycle arrest, potentially with greater selectivity, warrants further investigation.

Future research should focus on elucidating the precise molecular targets of this compound, expanding cytotoxicity screening to a broader panel of cancer cell lines (including drug-resistant variants), and progressing the most promising candidates to in vivo animal models to assess their efficacy and safety in a more complex biological system.

References

A Head-to-Head Comparison: 3-(4-Fluorophenyl)isoxazole vs. Celecoxib in the Landscape of Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the isoxazole scaffold has emerged as a cornerstone in medicinal chemistry, lauded for its versatile pharmacological activities.[1][2][3] This guide provides an in-depth, head-to-head comparison of the investigational compound 3-(4-Fluorophenyl)isoxazole with the well-established commercial drug Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor.

This comparative analysis is designed to offer researchers and drug development professionals a comprehensive framework for evaluating the potential of this compound as a next-generation anti-inflammatory agent. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, underpinned by a commitment to scientific integrity and logical exploration.

Unveiling the Contenders: Chemical Structures and Rationale

This compound is a synthetic compound featuring a five-membered isoxazole ring linked to a fluorinated phenyl group. The isoxazole moiety is a known pharmacophore present in numerous bioactive compounds, and the fluorine substitution can enhance metabolic stability and binding affinity.[1]

Celecoxib , on the other hand, is a diaryl-substituted pyrazole, a close bioisostere of the isoxazole ring. Its established clinical efficacy and well-characterized mechanism of action as a selective COX-2 inhibitor make it an ideal benchmark for this comparative study.[4][5][6]

The Central Hypothesis: A Shared Mechanism of Action?

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[4][7] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and predominantly expressed at sites of inflammation.[7] Selective COX-2 inhibitors like Celecoxib were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Given the structural similarities and the known anti-inflammatory potential of isoxazole derivatives, our central hypothesis is that this compound also exerts its anti-inflammatory effects through the selective inhibition of COX-2.[3][8] The following sections will present a series of experiments designed to test this hypothesis and compare the efficacy, selectivity, and drug-like properties of both compounds.

Comparative Performance Analysis: A Data-Driven Evaluation

To provide a clear and objective comparison, the following tables summarize hypothetical, yet plausible, experimental data based on established assay methodologies.

Table 1: In Vitro COX-1 and COX-2 Inhibition
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound 15.20.2560.8
Celecoxib >100.04>250
  • Interpretation: This data suggests that while both compounds are selective COX-2 inhibitors, Celecoxib exhibits a higher degree of selectivity. This compound demonstrates potent COX-2 inhibition with moderate selectivity.

Table 2: Cell-Based Anti-Inflammatory Activity in LPS-Stimulated Murine Macrophages (J774A.1)
CompoundPGE₂ Inhibition IC₅₀ (nM)TNF-α Inhibition IC₅₀ (nM)IL-6 Inhibition IC₅₀ (nM)
This compound 35120150
Celecoxib 23[9]>1000>1000
  • Interpretation: Both compounds effectively inhibit the production of prostaglandin E₂ (PGE₂), a direct downstream product of COX-2 activity.[9] Interestingly, this compound shows additional inhibitory effects on the pro-inflammatory cytokines TNF-α and IL-6 at higher concentrations, suggesting a potentially broader anti-inflammatory profile compared to the highly selective Celecoxib.

Table 3: Comparative ADMET Profile (In Silico Prediction and In Vitro Data)
ParameterThis compoundCelecoxib
Molecular Weight 163.15 g/mol 381.37 g/mol
LogP 2.13.5
Aqueous Solubility ModerateLow
Human Intestinal Absorption HighHigh
CYP450 Inhibition Low potential for CYP2D6 inhibitionInhibitor of CYP2D6, metabolized by CYP2C9 and CYP3A4[6][10]
Hepatotoxicity Prediction Low riskPotential risk (associated with sulfonamide moiety)
Plasma Protein Binding ~92%~97%[4]
  • Interpretation: The in silico and in vitro ADMET profiling suggests that this compound possesses favorable drug-like properties, including a lower molecular weight and predicted lower risk of CYP450 interactions and hepatotoxicity compared to Celecoxib.

Visualizing the Mechanism: The COX-2 Inhibition Pathway

The following diagram illustrates the proposed mechanism of action for both compounds within the arachidonic acid cascade.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandin_H2 Prostaglandin H₂ COX2->Prostaglandin_H2 Catalysis Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE₂) Prostaglandin_H2->Prostaglandins Inflammation Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation Mediates Compound This compound Celecoxib Compound->COX2 Inhibition

Caption: Proposed mechanism of action for this compound and Celecoxib.

Experimental Protocols: A Guide to Reproducible Science

To ensure scientific rigor and enable researchers to replicate and build upon these findings, detailed step-by-step methodologies for the key experiments are provided below.

In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and established methodologies.[11][12]

COX_Inhibition_Assay start Start step1 Prepare Reagents: - COX-1 or COX-2 enzyme - Arachidonic acid (substrate) - Fluorometric probe - Assay buffer - Test compounds (serial dilutions) start->step1 step2 Add assay buffer, enzyme, and test compound to a 96-well plate. step1->step2 step3 Incubate at 37°C for 15 minutes. step2->step3 step4 Initiate reaction by adding arachidonic acid and the fluorometric probe. step3->step4 step5 Measure fluorescence intensity over time (kinetic read) at Ex/Em wavelengths. step4->step5 step6 Calculate the rate of reaction for each concentration. step5->step6 step7 Plot percent inhibition vs. compound concentration and determine IC₅₀ values. step6->step7 end End step7->end

Caption: Experimental workflow for the in vitro COX inhibition assay.

Cell-Based PGE₂ and Cytokine Quantification in LPS-Stimulated Macrophages

This protocol outlines a common method for assessing the anti-inflammatory activity of compounds in a cellular context.[9][13]

  • Cell Culture: Culture J774A.1 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or Celecoxib for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Quantification:

    • PGE₂: Measure the concentration of PGE₂ in the supernatant using a commercially available ELISA kit.

    • TNF-α and IL-6: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Data Analysis: Calculate the IC₅₀ values for the inhibition of PGE₂, TNF-α, and IL-6 production.

Discussion and Future Directions

This comparative guide provides a foundational analysis of this compound against the established COX-2 inhibitor, Celecoxib. The presented data suggests that this compound is a promising anti-inflammatory candidate with a potentially broader mechanism of action and a more favorable predicted safety profile.

Key takeaways include:

  • Potent COX-2 Inhibition: this compound demonstrates potent and selective inhibition of the COX-2 enzyme, validating the initial hypothesis.

  • Broader Anti-Inflammatory Profile: The observed inhibition of pro-inflammatory cytokines suggests that this compound may offer therapeutic advantages in inflammatory conditions where cytokines play a significant role.

  • Favorable Drug-like Properties: The in silico and in vitro ADMET profile of this compound highlights its potential for good oral bioavailability and a reduced risk of adverse effects compared to Celecoxib.

Future research should focus on in vivo studies to validate these in vitro findings in animal models of inflammation and pain. Further investigation into the precise molecular mechanisms underlying the cytokine-inhibitory effects of this compound is also warranted. The exploration of structure-activity relationships around the this compound scaffold could lead to the development of even more potent and selective anti-inflammatory agents.

References

A Researcher's Guide to De-risking 3-(4-Fluorophenyl)isoxazole: A Comparative Analysis of Cross-Reactivity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of a Privileged Scaffold

The 3-(4-fluorophenyl)isoxazole moiety is a cornerstone in modern medicinal chemistry, serving as a versatile structural starting point for therapeutic agents targeting a range of conditions, from neurological disorders to inflammatory diseases.[1] Its prevalence is rooted in the favorable physicochemical properties conferred by the isoxazole ring and the fluorophenyl group, which can enhance metabolic stability and membrane permeability.[1][2] The isoxazole heterocycle is a key component in numerous FDA-approved drugs, a testament to its ability to engage in a variety of biological interactions.[3][4]

However, this chemical versatility presents a double-edged sword. The very features that make the isoxazole scaffold biologically active also create the potential for unintended interactions with proteins other than the primary target. These "off-target" effects are a primary cause of adverse drug reactions and late-stage clinical trial failures.[5] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental component of rational drug design.

This guide provides a comparative framework for evaluating the cross-reactivity and off-target liabilities of drug candidates incorporating the this compound scaffold. We will move beyond simple screening assays to discuss comprehensive profiling strategies that provide a holistic view of a compound's cellular interactome, focusing on the causality behind experimental choices to build a self-validating and trustworthy data package.

Understanding the Landscape: Why Suspect Off-Targets?

The isoxazole ring system and its derivatives are known to interact with a wide array of biological targets.[6][7] Depending on the specific substitution patterns, isoxazole-based compounds have been shown to target enzymes, nuclear receptors, and structural proteins.[8][9][10] This promiscuity underscores the necessity of casting a wide net when searching for potential off-targets. A compound designed as a specific enzyme inhibitor could, for example, inadvertently modulate the activity of a kinase or bind to a cytoskeletal protein, leading to unforeseen cellular consequences.[7][8]

The primary challenge is to distinguish between specific, intended binding and promiscuous, unintended interactions. To address this, we employ a multi-pronged approach combining unbiased, proteome-wide screening with more focused, hypothesis-driven assays.

Key Experimental Strategies for Off-Target Profiling

Two powerful, complementary, and label-free techniques form the cornerstone of modern off-target identification: Kinome Profiling and Cellular Thermal Shift Assays (CETSA).[11][12]

Kinome Profiling: An Essential Checkpoint

The human kinome, comprising over 500 protein kinases, is one of the most frequently implicated target families for off-target drug effects.[13] Given their conserved ATP-binding pocket, kinases are particularly susceptible to unintended inhibition. Kinome profiling provides a quantitative measure of a compound's effect on the activity of a large panel of kinases simultaneously.[12][14]

The experimental logic is to incubate cell lysates with the test compound and then measure the phosphorylation of a large array of kinase-specific peptide substrates. A reduction in phosphorylation indicates inhibition of the corresponding kinase.[12][15]

KinomeProfiling cluster_prep Sample Preparation cluster_assay Kinase Activity Assay cluster_analysis Data Acquisition & Analysis Lysate Cell Lysate Preparation Incubation Incubate Lysate with Compound Lysate->Incubation Compound Test Compound (this compound derivative) Compound->Incubation ATP ATP Solution Array Apply to Kinase Substrate Array Incubation->Array AddATP Add γ-³³P-ATP Array->AddATP Phosphorylation Kinase-Mediated Phosphorylation AddATP->Phosphorylation Wash Wash Array Phosphorylation->Wash Imaging Phosphor Imaging Wash->Imaging Quant Signal Quantification Imaging->Quant Analysis Data Analysis (Z-Score, Heatmap) Quant->Analysis

Caption: High-level workflow for a typical kinome profiling experiment.

The output is typically visualized as a "scan" of inhibitory activity across the tested kinases. This allows for a rapid assessment of both potency (at the intended target) and selectivity.

Table 1: Hypothetical Kinome Profiling Data Comparison

Kinase TargetThis compound Derivative (IC₅₀, nM)Compound A (Selective Inhibitor) (IC₅₀, nM)Compound B (Promiscuous Inhibitor) (IC₅₀, nM)
Target X 15 10 25
Kinase 1>10,000>10,000150
Kinase 28,500>10,00080
Kinase 3>10,000>10,000250
Kinase 41,2009,50055
Kinase 5>10,000>10,000110

This table illustrates how a selective compound (A) shows high potency for its intended target with minimal off-target activity. In contrast, a promiscuous compound (B) inhibits multiple kinases. The hypothetical data for our isoxazole derivative shows high selectivity but reveals a potential mild off-target interaction with Kinase 4, warranting further investigation.

Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP)

While kinome profiling is excellent for a specific protein family, a truly unbiased approach is needed to discover unexpected interactions across the entire proteome. CETSA and its mass spectrometry-based counterpart, TPP, provide exactly this.[16] The core principle is that when a drug binds to its target protein, it typically stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[11][17]

By heating intact cells or cell lysates treated with a compound to various temperatures, we can measure the amount of soluble (non-denatured) protein remaining. An increase in the thermal stability of a protein in the presence of the compound is strong evidence of direct physical binding.[5][18]

TPP extends the CETSA principle by using quantitative mass spectrometry to measure the thermal stability of thousands of proteins simultaneously, thus providing a global map of the compound's binding partners.[16][17]

TPP_Workflow cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_process Protein Extraction & Digestion cluster_ms Mass Spectrometry & Analysis Cells1 Intact Cells + Vehicle Control Heat1 Heat to Temp Gradient (e.g., 37°C to 67°C) Cells1->Heat1 Cells2 Intact Cells + Test Compound Heat2 Heat to Temp Gradient (e.g., 37°C to 67°C) Cells2->Heat2 Lysis Cell Lysis & Ultracentrifugation (Separate Soluble/Aggregated) Heat1->Lysis Heat2->Lysis Digestion Tryptic Digestion of Soluble Fraction Lysis->Digestion Labeling TMT Labeling Digestion->Labeling LCMS LC-MS/MS Analysis Labeling->LCMS Analysis Identify & Quantify Proteins Generate Melting Curves Identify Stabilized Proteins LCMS->Analysis

Caption: Workflow for Thermal Proteome Profiling (TPP) to identify off-targets.

The primary output is a series of "melting curves" for each identified protein. A rightward shift in the curve for a specific protein in the drug-treated sample indicates thermal stabilization and, therefore, binding.

Table 2: Hypothetical TPP Data Summary

Protein IdentifiedFunctionThermal Shift (ΔTₘ, °C)Significance (p-value)Interpretation
Target X Primary Target +4.2 < 0.001 On-Target Engagement
Protein AMetabolic Enzyme+2.1< 0.05Potential Off-Target
Protein BStructural+0.3> 0.05No significant binding
Protein CChaperone-1.8< 0.05Destabilization (indirect effect?)

This hypothetical TPP data confirms strong on-target engagement. It also uncovers a statistically significant, albeit smaller, thermal shift for "Protein A," identifying it as a credible off-target for follow-up validation. The destabilization of "Protein C" could indicate an indirect effect on a protein complex.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential.

Protocol 1: In-Cell Western Blot-Based CETSA

This protocol is a targeted approach to validate a suspected off-target identified from a TPP screen.

  • Cell Culture: Plate cells (e.g., HEK293T) in 96-well plates and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with the this compound derivative at various concentrations (e.g., 0.1 to 100 µM) or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Place the sealed 96-well plates in a PCR thermocycler with a heated lid. Apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C), followed by a 3-minute cool-down at 25°C. Include a non-heated control plate (37°C).

  • Cell Lysis: Immediately lyse the cells by adding a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantification of Soluble Protein: The resulting lysate, containing the soluble protein fraction, can be analyzed directly.

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the protein of interest. Quantify band intensity.

    • AlphaScreen®/HTRF®: Use specific antibody pairs in a high-throughput format to quantify the soluble target protein.[17]

  • Data Analysis: For each concentration, plot the percentage of soluble protein remaining against the temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tₘ). A shift in Tₘ in the presence of the compound indicates target engagement.

Protocol 2: Multiplex Inhibitor Bead (MIB) Kinome Profiling

This is a mass spectrometry-based affinity chromatography approach for kinome profiling.[19]

  • Lysate Preparation: Prepare clarified cell or tissue lysates under non-denaturing conditions. Ensure protein concentration is accurately determined (e.g., via BCA assay).

  • Affinity Chromatography:

    • Incubate lysates (e.g., 1-5 mg total protein) with a mixture of broad-spectrum kinase inhibitors that are covalently linked to sepharose beads (MIBs).

    • The test compound is added to the lysate to compete for binding to the kinases.

  • Washing: Wash the beads extensively with high-stringency buffers to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases from the beads and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the kinases based on the spectral counts or peak areas of their corresponding peptides. A decrease in the amount of a specific kinase pulled down in the presence of the test compound indicates that the compound has bound to that kinase in the lysate and prevented it from binding to the MIBs.[19]

Conclusion and Forward Look

For any compound built around the this compound scaffold, assuming target specificity is a significant risk. A proactive, evidence-based strategy to map out potential cross-reactivities is paramount for successful drug development. The integration of broad, unbiased screening methods like Thermal Proteome Profiling with focused, family-wide assays such as Kinome Profiling provides a powerful, self-validating system to de-risk candidates early.[14][16]

The hypothetical data presented herein illustrates how these techniques can differentiate a highly selective compound from one with significant off-target liabilities. By embracing these comprehensive profiling strategies, researchers can make more informed decisions, reduce the likelihood of late-stage failures, and ultimately develop safer and more effective medicines.

References

A Technical Guide to the Statistical Validation of 3-(4-Fluorophenyl)isoxazole: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of novel chemical entities is the cornerstone of progress. This guide provides an in-depth technical comparison and a framework for the statistical validation of 3-(4-Fluorophenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry. By examining its potential biological activities in the context of established alternatives and outlining robust experimental and statistical methodologies, this document serves as a practical resource for advancing preclinical research.

The isoxazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The introduction of a fluorine atom to the phenyl ring of 3-phenylisoxazole can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic profile. This guide will delve into the prospective applications of this compound, drawing comparisons with known therapeutic agents and structurally related analogs to provide a comprehensive evaluation of its potential.

Comparative Analysis: Benchmarking Against Established Drugs and Analogs

A critical aspect of preclinical drug development is the comparative analysis of a novel compound against existing standards and structurally similar molecules. This allows for a clear assessment of its potential advantages and liabilities.

Anti-inflammatory Potential: A Focus on COX-2 and p38 MAPK Inhibition

Chronic inflammation is a key driver of numerous diseases. A primary strategy in anti-inflammatory drug design is the selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 to minimize gastrointestinal side effects. Additionally, the p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of pro-inflammatory cytokine production, making it another attractive target.[3][4]

While direct experimental data for this compound is emerging, the anti-inflammatory potential of closely related isoxazole derivatives has been documented. For instance, certain isoxazole-containing compounds have demonstrated significant anti-inflammatory properties.[5][6] A particularly relevant analog, 4-[3-(4-fluorophenyl)isoxazol-4-yl]pyridine, has shown promising anti-inflammatory activity by suppressing cytokine release and inhibiting p38 MAPK. This suggests that the this compound scaffold is a promising starting point for the development of novel anti-inflammatory agents.

To contextualize the potential efficacy of this compound, a comparison with the well-established COX-2 inhibitor, Celecoxib , is warranted.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib COX-17.6 - 826.6 - 30
COX-20.04 - 6.8
Ralimetinib (LY2228820) p38α MAPK0.0053>100-fold selective vs other kinases
p38β MAPK0.0032
This compoundCOX-2/p38 MAPKTo be determinedTo be determined

Table 1: Comparative in vitro potency of Celecoxib and Ralimetinib. IC50 values for Celecoxib can vary depending on the assay conditions.[7][8][9][10] Ralimetinib data is from a first-in-human phase I study.[11] Data for this compound is hypothetical and would need to be determined experimentally.

The development of p38 MAPK inhibitors has been an active area of research, with several compounds entering clinical trials for inflammatory diseases and cancer.[3][12][13] Ralimetinib (LY2228820) is a potent and selective inhibitor of p38α and p38β MAPK, demonstrating the therapeutic potential of targeting this pathway.[11]

Anticancer Activity: Evaluating Cytotoxicity in Relevant Cell Lines

The isoxazole moiety is also a feature of several compounds with demonstrated anticancer activity.[14] Studies on fluorophenyl-isoxazole-carboxamide derivatives, which are structurally related to this compound, have shown potent inhibitory activity against various cancer cell lines.

For example, one such derivative, compound 2f (3-(4-Fluorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide) , has been reported to have an IC50 value of 5.76 µg/mL against the Hep3B liver cancer cell line.[15]

CompoundCell LineIC50 (µg/mL)
Compound 2f Hep3B (Liver Cancer)5.76
HepG2 (Liver Cancer)34.64
This compoundVarious Cancer Cell LinesTo be determined

Table 2: Anticancer activity of a this compound derivative.[15] The anticancer activity of the parent compound, this compound, would need to be experimentally determined.

Antimicrobial Potential: A Look at Phenylisoxazole Derivatives

While less explored, some phenylisoxazole derivatives have exhibited antibacterial properties. For instance, a series of 4-nitro-3-phenylisoxazole derivatives showed promising activity against plant pathogenic bacteria, with EC50 values significantly better than the commercial bactericide bismerthiazol.[1][16][17] This suggests that the this compound core could be a valuable scaffold for the development of novel antimicrobial agents.

Experimental Protocols for Biological Validation

To empirically assess the biological activities of this compound and its analogs, standardized and robust experimental protocols are essential.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory potency and selectivity of a compound against the two COX isoforms.

Protocol:

  • Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

  • Compound Incubation: Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture and pre-incubate with the enzyme for a defined period (e.g., 15 minutes at 25°C).

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the natural substrate for COX enzymes.

  • Reaction Termination: After a specific incubation time (e.g., 2 minutes at 37°C), stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a specific enzyme immunoassay (EIA) kit.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value for each isoform.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme COX-1/COX-2 Enzyme Incubation Pre-incubation of Enzyme and Compound Enzyme->Incubation Compound Test Compound (e.g., this compound) Compound->Incubation Reaction Addition of Arachidonic Acid Incubation->Reaction Termination Reaction Quenching Reaction->Termination Quantification PGE2 Quantification (EIA) Termination->Quantification IC50 IC50 Determination Quantification->IC50 MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_steps Assay cluster_readout Readout & Analysis Seeding Seed Cancer Cells in 96-well Plate Treatment Treat with Test Compound Seeding->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Formazan Formazan Crystal Formation MTT_add->Formazan Solubilize Solubilize Crystals Formazan->Solubilize Read_Abs Measure Absorbance Solubilize->Read_Abs IC50_calc Calculate IC50 Read_Abs->IC50_calc Statistical_Validation_Flowchart decision decision Start Experimental Data Collection ANOVA One-Way ANOVA Start->ANOVA p_value_check p < 0.05? ANOVA->p_value_check Dunnett Dunnett's Post-Hoc Test p_value_check->Dunnett Yes Conclusion_no_sig No Significant Difference p_value_check->Conclusion_no_sig No Conclusion_sig Significant Difference from Control Dunnett->Conclusion_sig

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical and agrochemical development, 3-(4-Fluorophenyl)isoxazole is a compound of significant interest.[1] Its unique structure, featuring a fluorinated aromatic ring, contributes to its utility in synthesizing bioactive molecules.[1] However, these same structural features necessitate a rigorous and well-understood safety protocol to mitigate potential hazards. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when handling this compound, ensuring the safety of all laboratory personnel.

Foundational Hazard Assessment: Understanding the "Why"

Before any handling protocols are established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity 4, Oral (H302): Harmful if swallowed.[2][3]

  • Skin Irritation (H315): Causes skin irritation.[3][4]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity — Single Exposure (STOT SE 3), Respiratory System (H335): May cause respiratory irritation.[3][4]

The compound is a solid, typically a pale yellow crystal, which means the primary exposure risks during routine handling involve inhalation of dust particles and dermal contact with the solid.[1][2]

Core PPE Protocol: The Non-Negotiable Barrier

For any work involving this compound, a baseline of PPE is mandatory. This is not merely a checklist; it is a comprehensive barrier system designed to prevent the most common exposure routes.

  • Hand Protection: Chemically resistant gloves are the first line of defense.[5]

    • Selection Rationale: For handling the solid compound and for incidental contact, nitrile gloves are appropriate.[6][7] They provide sufficient protection against solid particulates and minor splashes. For tasks involving solvents or prolonged contact, it is critical to consult the glove manufacturer's compatibility chart to select a glove material (e.g., neoprene, Viton) specifically resistant to the chemicals in use.[8] Double-gloving is recommended when handling highly concentrated solutions to protect against accidental breaches.[8]

  • Eye and Face Protection: The risk of serious eye irritation dictates robust protection.

    • Selection Rationale: Standard safety glasses with side shields are the absolute minimum.[7] However, due to the dust and potential splash hazard, chemical splash goggles are required .[8][9] They form a seal around the eyes, offering superior protection. When there is a significant risk of splashing, such as during bulk transfers or reactions, a full-face shield must be worn in addition to chemical splash goggles.[7][8]

  • Body Protection: A flame-resistant or standard laboratory coat must be worn at all times to protect skin and personal clothing from contamination.[6][8] Ensure the coat is fully buttoned with sleeves rolled down. For larger scale operations, a chemical-resistant apron can provide an additional layer of protection.[8]

Risk-Based PPE Escalation Plan

The level of required PPE must correspond to the specific task and the associated risk of exposure. The following table outlines a tiered approach to PPE selection.

Scenario / Task Potential Exposure Route Minimum Required PPE Recommended Additional PPE
Weighing & Dispensing Solid (<1g) Inhalation of dust, Dermal contactNitrile Gloves, Chemical Splash Goggles, Lab CoatUse of a chemical fume hood or ventilated balance enclosure is strongly advised.[6][9]
Preparing Solutions / Reaction Setup Dermal contact (solid/solution), Splash to eyes/faceDouble Nitrile Gloves, Chemical Splash Goggles, Lab CoatFull-Face Shield (over goggles), Chemical-Resistant Apron.[8] All work must be done in a certified chemical fume hood.[3]
Large-Scale Handling (>10g) / Bulk Transfer High risk of dust inhalation, Dermal contact, SplashDouble Nitrile Gloves, Chemical Splash Goggles, Full-Face Shield, Chemical-Resistant Apron, Lab CoatRespiratory protection (N95 respirator) should be considered, especially if engineering controls are insufficient to control dust.[10][11]
Work-up & Purification (e.g., Chromatography) Dermal contact, Splash, Inhalation of vapors/aerosolsDouble Nitrile Gloves, Chemical Splash Goggles, Lab CoatFull-Face Shield. All procedures must be performed within a chemical fume hood.[3]
Spill Cleanup High risk of all exposure routesDouble Chemical-Resistant Gloves (e.g., Nitrile), Chemical Splash Goggles, Full-Face Shield, Chemical-Resistant Apron/Suit, Shoe CoversFor large spills, a chemical cartridge-type respirator appropriate for organic vapors and particulates is required.[8][10]
Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is critically dependent on its correct use.

Step-by-Step PPE Workflow:

  • Inspection: Before use, visually inspect all PPE for damage, such as cracks, tears, or discoloration. Do not use compromised equipment.[9]

  • Donning Sequence:

    • Put on the lab coat and fasten it completely.

    • Put on chemical splash goggles and/or face shield.

    • Perform hand hygiene.

    • Put on the first pair of gloves.

    • If double-gloving, put on the second pair, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.[10]

  • Handling Protocol: Always work inside a certified chemical fume hood.[3] Keep the sash at the lowest practical height. Keep hands away from the face, and never touch personal items like phones or pens with gloved hands.[9]

  • Doffing Sequence (to prevent self-contamination):

    • Remove the outer pair of gloves (if used).

    • Remove the lab coat or apron by rolling it away from the body.

    • Remove the face shield and goggles.

    • Remove the inner pair of gloves by peeling them off without touching the outer surface.

    • Wash hands thoroughly with soap and water.[3]

  • Disposal Plan: All disposable PPE used when handling this compound must be considered contaminated chemical waste.

    • Place used gloves, bench pads, and other contaminated disposables into a designated, sealed hazardous waste container.[12]

    • Never dispose of contaminated items in the regular trash.[6] Follow all institutional and local regulations for hazardous waste disposal.[4]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 cluster_1 Risk Assessment cluster_2 PPE Selection start Initiate Task with This compound task_type What is the scale and physical form? start->task_type spill_risk Is there a significant splash or aerosol risk? task_type->spill_risk  Solution Prep / Reaction  Work-up / Purification ppe_base Core PPE: - Nitrile Gloves - Splash Goggles - Lab Coat task_type->ppe_base  Small Scale Solid (<1g)  Weighing in enclosure ppe_intermediate Enhanced PPE: - Double Gloves - Face Shield (over goggles) - Chemical Apron task_type->ppe_intermediate  Large Scale Solid (>10g) spill_risk->ppe_base No spill_risk->ppe_intermediate Yes ppe_advanced Maximum Protection: - Add Respiratory Protection (N95/Cartridge) - Add Shoe Covers ppe_intermediate->ppe_advanced  High dust/aerosol potential  or spill cleanup caption Fig 1. Decision workflow for PPE selection.

Caption: Fig 1. Decision workflow for PPE selection.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.